Anzemet
Description
Structure
3D Structure
Propriétés
Key on ui mechanism of action |
Dolasetron is a selective serotonin 5-HT3 receptor antagonist. In vivo, the drug is rapidly converted into its major active metabolite, hydrodolasetron, which seems to be largely responsible for the drug's pharmacological activity. The antiemetic activity of the drug is brought about through the inhibition of 5-HT3 receptors present both centrally (medullary chemoreceptor zone) and peripherally (GI tract). This inhibition of 5-HT3 receptors in turn inhibits the visceral afferent stimulation of the vomiting center, likely indirectly at the level of the area postrema, as well as through direct inhibition of serotonin activity within the area postrema and the chemoreceptor trigger zone. Dolasetron, and its active metabolite hydrodolasetron, are highly specific and selective antagonist of serotonin subtype 3 (5-HT3) receptors. 5-HT3 receptors are present peripherally on vagal nerve terminals and centrally in the area postrema of the brain. Chemotherapeutic medications appear to precipitate release of serotonin from the enterochromaffin cells of the small intestine, which activates 5-HT3 receptors on vagal efferents to initiate the vomiting reflex. Dolasetron has not been shown to have activity at other known serotonin receptors, and has low affinity for dopamine receptors. Dolasetron causes dose-related acute, and usually reversible, electrocardiogram (ECG) changes including QRS widening and PR, QTc, and JT prolongation; QTc prolongation is caused primarily by QRS widening. Dolasetron seems to prolong both depolarization and,to a lesser extent, repolarization time, and its active metabolites may block sodium channels. The active metabolite of dolasetron (i.e., hydrodolasetron) may block sodium channels and prolong cardiac depolarization and, to a lesser extent, repolarization time. |
|---|---|
Numéro CAS |
139014-62-3 |
Formule moléculaire |
C19H20N2O3 |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
(10-oxo-8-azatricyclo[5.3.1.03,8]undecan-5-yl) 1H-indole-3-carboxylate |
InChI |
InChI=1S/C19H20N2O3/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17/h1-4,9,11-14,20H,5-8,10H2 |
Clé InChI |
UKTAZPQNNNJVKR-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54 |
Solubilité |
Freely soluble in water |
Origine du produit |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Anzemet (Dolasetron) on 5-HT3 Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anzemet® (dolasetron mesylate) is a potent and selective serotonin 5-HT3 receptor antagonist. Its clinical efficacy as an antiemetic is primarily attributable to its active metabolite, hydrodolasetron, which demonstrates a high affinity for 5-HT3 receptors. This technical guide delineates the molecular mechanism of action of dolasetron and hydrodolasetron, focusing on their interaction with the 5-HT3 receptor. It provides a comprehensive overview of the signaling pathways involved, detailed experimental protocols for assessing receptor antagonism, and a comparative analysis of quantitative binding data. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and the study of neuropharmacology.
Introduction: The Role of the 5-HT3 Receptor in Emesis
The 5-hydroxytryptamine-3 (5-HT3) receptor is a unique member of the serotonin receptor family. Unlike other serotonin receptors, which are G-protein coupled, the 5-HT3 receptor is a ligand-gated ion channel. Structurally, it is a pentameric assembly of subunits surrounding a central ion pore. The binding of serotonin to the 5-HT3 receptor triggers a conformational change, leading to the rapid influx of cations, primarily Na+ and K+, and to a lesser extent Ca2+. This influx results in the depolarization of the neuronal membrane.
5-HT3 receptors are densely located in the central and peripheral nervous systems, particularly in areas crucial for the emetic reflex. Peripherally, they are found on vagal afferent nerves in the gastrointestinal tract. Centrally, they are concentrated in the chemoreceptor trigger zone (CTZ) of the area postrema and the solitary tract nucleus.
Chemotherapeutic agents and radiation therapy can cause damage to enterochromaffin cells in the gut, leading to a significant release of serotonin. This surge in serotonin activates 5-HT3 receptors on vagal afferents, initiating signals to the central nervous system that trigger nausea and vomiting.
Molecular Mechanism of Action of Dolasetron
Dolasetron is a prodrug that is rapidly and extensively converted to its active metabolite, hydrodolasetron, by the enzyme carbonyl reductase.[1] Hydrodolasetron is a highly selective and competitive antagonist of the 5-HT3 receptor.[2] Its antiemetic effect is achieved by blocking the binding of serotonin to both peripheral and central 5-HT3 receptors, thereby preventing the initiation of the emetic signal.[3][4]
The antagonism of 5-HT3 receptors by hydrodolasetron is a key mechanism in preventing chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).
Signaling Pathway of 5-HT3 Receptor and Inhibition by Hydrodolasetron
The binding of serotonin to the 5-HT3 receptor initiates a cascade of events leading to neuronal excitation. Hydrodolasetron competitively inhibits this process.
Quantitative Data on 5-HT3 Receptor Antagonism
The potency of 5-HT3 receptor antagonists is determined by their binding affinity (Ki) and their ability to inhibit the functional response to serotonin (IC50). The following table summarizes available quantitative data for hydrodolasetron and other commonly used 5-HT3 receptor antagonists for comparative purposes.
| Antagonist | Binding Affinity (pKi) | Half-life (hours) | Receptor/Tissue Source | Reference(s) |
| Hydrodolasetron | Not explicitly found | ~7.3 | Human | [5] |
| Ondansetron | 8.70 | ~4 | Rat Cerebral Cortex | [6] |
| Granisetron | 9.15 | ~9 | Rat Cerebral Cortex | [6] |
| Palonosetron | >30-fold higher than first-generation | ~40 | Human Recombinant | [7] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.
Detailed Experimental Protocols
Radioligand Binding Assay for 5-HT3 Receptor Affinity
This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of a test compound against a known high-affinity radioligand for the 5-HT3 receptor.
4.1.1. Materials
-
Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT3A receptor.
-
Radioligand: [3H]-Granisetron or other suitable high-affinity 5-HT3 receptor antagonist radioligand.
-
Test Compound: Hydrodolasetron or other investigational compounds.
-
Non-specific Binding Control: High concentration (e.g., 10 µM) of a non-labeled 5-HT3 receptor antagonist (e.g., granisetron).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well plates, filtration apparatus, and scintillation counter.
4.1.2. Methods
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human 5-HT3A receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate at 1,000 x g to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g to pellet the membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 100-200 µg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
50 µL of assay buffer (for total binding).
-
50 µL of non-specific binding control (for non-specific binding).
-
50 µL of varying concentrations of the test compound.
-
-
Add 50 µL of the radioligand at a concentration close to its Kd value.
-
Add 100 µL of the membrane preparation.
-
Incubate the plate at room temperature for 60 minutes to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
-
Counting and Analysis:
-
Dry the filters, add scintillation cocktail, and count radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.
-
Whole-Cell Patch-Clamp Electrophysiology of 5-HT3 Receptors
This protocol outlines the procedure for recording 5-HT3 receptor-mediated currents in cultured cells and assessing the inhibitory effect of antagonists.
4.2.1. Materials
-
Cells: HEK293 cells transiently or stably expressing the human 5-HT3A receptor.
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 11 EGTA (pH 7.2 with CsOH).
-
Agonist: Serotonin (5-HT).
-
Antagonist: Hydrodolasetron or other test compounds.
-
Patch-clamp amplifier, micromanipulator, microscope, and data acquisition system.
4.2.2. Methods
-
Cell Culture: Plate cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Approach a cell with the patch pipette and form a giga-ohm seal (>1 GΩ) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Hold the cell at a membrane potential of -60 mV.
-
-
Data Acquisition:
-
Apply serotonin to the cell via a perfusion system to evoke an inward current.
-
After establishing a stable baseline response, co-apply serotonin with varying concentrations of the antagonist.
-
Record the peak inward current in the presence and absence of the antagonist.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current for each condition.
-
Calculate the percentage of inhibition for each antagonist concentration.
-
Generate a dose-response curve and determine the IC50 value.
-
References
- 1. Effects of granisetron and its combination with dexamethasone on cisplatin-induced delayed emesis in the ferret. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. researchgate.net [researchgate.net]
- 3. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 4. cdn.amegroups.cn [cdn.amegroups.cn]
- 5. Comparative Pharmacology and Guide to the Use of the Serotonin 5-HT3 Receptor Antagonists for Postoperative Nausea and Vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative study of the affinities of the 5-HT3 receptor antagonists, YM060, YM114 (KAE-393), granisetron and ondansetron in rat vagus nerve and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comprehensive Technical Guide on the Physicochemical Properties of Dolasetron Mesylate
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the core physicochemical properties of dolasetron mesylate, a selective serotonin 5-HT3 receptor antagonist. The information presented is intended to support research, development, and formulation activities by providing essential data on the molecule's behavior, along with the methodologies for its characterization.
Introduction to Dolasetron Mesylate
Dolasetron mesylate is a potent and highly specific antiemetic and antinauseant agent.[1][2] Chemically, it is identified as (2α,6α,8α,9aß)-octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl-1H-indole-3-carboxylate monomethanesulfonate, monohydrate.[1][3] Its therapeutic effect is derived from its ability to block 5-HT3 receptors located on vagal nerve terminals in the periphery and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema.[2][4] The release of serotonin by chemotherapeutic agents from enterochromaffin cells in the small intestine is thought to activate these receptors, initiating the vomiting reflex.[2][5] Dolasetron competitively inhibits the binding of serotonin to these sites, thereby interrupting the emetic signal pathway.[5][6] Upon administration, dolasetron is rapidly and completely metabolized to a reduced, active metabolite, hydrodolasetron, which is primarily responsible for the clinical effect.[2][5][7]
Core Physicochemical Properties
The physicochemical characteristics of dolasetron mesylate are critical for its formulation, delivery, and pharmacokinetic profile. It typically presents as a white to off-white powder.[1][4]
The quantitative physicochemical properties of dolasetron mesylate are summarized in the table below for ease of reference and comparison.
| Property | Value | References |
| Chemical Identity | ||
| IUPAC Name | (2α,6α,8α,9aß)-octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl-1H indole-3-carboxylate monomethanesulfonate, monohydrate | [1][2] |
| CAS Number | 115956-13-3 | [8][9] |
| Molecular Attributes | ||
| Molecular Formula | C19H20N2O3 • CH3SO3H • H2O | [1][2][4][10][11] |
| Molecular Weight | 438.50 g/mol | [1][2][4][10][12] |
| Thermodynamic Properties | ||
| Melting Point | 278 °C (for the methanesulfonate salt) | [9][13][14] |
| Solubility Profile | ||
| Water | Very soluble / Freely soluble (>30 mg/mL) | [1][2][4][11] |
| Propylene Glycol | Freely soluble | [1][2][11] |
| Methanol | Freely soluble | [4][14] |
| Ethanol | Slightly soluble | [1][2][11] |
| Normal Saline | Slightly soluble | [1][2][11] |
| Chloroform | Slightly soluble | [4] |
| Hexane | Insoluble | [4] |
| Ionization & Partitioning | ||
| pKa | 6.398 at 25°C | [4][15] |
| LogP (Dolasetron base) | 2.1 | [13] |
| Solution Properties | ||
| pH (in water) | 3.543 (at 5% w/v), 4.287 (at 0.5% w/v) | [4] |
| pH (Injection solution) | 3.2 to 3.8 | [1][15] |
Experimental Protocols
The determination of the physicochemical properties listed above requires standardized experimental methodologies to ensure accuracy and reproducibility. The following sections describe typical protocols used in pharmaceutical development.
-
Methodology: The melting point is determined using a capillary melting point apparatus. A small, finely powdered sample of dolasetron mesylate is packed into a capillary tube. The tube is placed in the apparatus and heated at a controlled rate. The temperature range from the point at which the substance first begins to melt to the point at which it is completely liquid is recorded as the melting range. This is a standard pharmacopeial method for assessing the purity of a crystalline solid.[9][13]
-
Methodology: Equilibrium solubility is determined by adding an excess amount of dolasetron mesylate powder to a known volume of the solvent (e.g., water, methanol, ethanol) in a sealed container. The resulting suspension is agitated at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. After this period, the suspension is filtered to remove undissolved solid. The concentration of dolasetron mesylate in the clear filtrate is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1][4] The solubility is then expressed in terms of mass per volume (e.g., mg/mL).
-
Methodology: The pKa value is typically determined by potentiometric titration. A precisely weighed amount of dolasetron mesylate is dissolved in a suitable solvent, often a co-solvent system like water-methanol to ensure solubility throughout the titration. The solution is then titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH electrode. The pKa is determined from the titration curve, often by calculating the pH at the half-equivalence point. The experiment is conducted at a constant temperature, such as 25°C.[4][15]
-
Methodology: The partition coefficient (LogP) is determined using the shake-flask method. A solution of dolasetron (the base form) is prepared in one of the two immiscible phases, typically n-octanol and a buffered aqueous solution (e.g., phosphate buffer at pH 7.4). The two phases are combined in a flask and shaken vigorously for a set period to allow for the partitioning of the analyte between the two layers. The mixture is then allowed to separate. The concentration of dolasetron in both the n-octanol and aqueous layers is measured using an appropriate analytical technique like HPLC-UV. The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[13]
Visualization of Pathways and Workflows
Visual diagrams are essential for understanding the complex biological and analytical processes related to dolasetron mesylate.
The antiemetic action of dolasetron is achieved by blocking the signaling cascade initiated by serotonin release.
Caption: Dolasetron's 5-HT3 antagonist signaling pathway.
A logical workflow is crucial for the systematic characterization of a drug substance like dolasetron mesylate.
Caption: Workflow for physicochemical characterization.
Conclusion
Dolasetron mesylate possesses a well-defined set of physicochemical properties that govern its behavior as a pharmaceutical agent. Its high water solubility facilitates parenteral formulations, while its pKa and LogP values are indicative of its absorption and distribution characteristics. As a potent 5-HT3 receptor antagonist, its mechanism of action is directly linked to blocking serotonin-mediated emetic signals in both the central and peripheral nervous systems. The data and methodologies presented in this guide provide a foundational resource for professionals engaged in the research and development of this important therapeutic agent.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. What is the mechanism of Dolasetron Mesylate? [synapse.patsnap.com]
- 6. Dolasetron Mesylate - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Reappraisal of the role of dolasetron in prevention and treatment of nausea and vomiting associated with surgery or chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dolasetron mesylate | C20H24N2O6S | CID 3033817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Dolasetron [drugfuture.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Dolasetron mesylate monohydrate | C20H26N2O7S | CID 6918119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Dolasetron | C19H20N2O3 | CID 3033818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.hres.ca [pdf.hres.ca]
The Journey of Anzemet® (Dolasetron Mesylate) in Animal Models: A Deep Dive into its Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide synthesizes the available preclinical data on the pharmacokinetics and metabolism of Anzemet® (dolasetron mesylate), a potent and selective serotonin 5-HT3 receptor antagonist. Understanding the absorption, distribution, metabolism, and excretion (ADME) of dolasetron and its pharmacologically active metabolite, hydrodolasetron, in animal models is crucial for the interpretation of nonclinical safety and efficacy studies and for providing a basis for human dose predictions. This document provides a comprehensive overview of key quantitative data, experimental methodologies, and metabolic pathways in relevant animal species.
Quantitative Pharmacokinetic Data
Dolasetron undergoes rapid and extensive metabolism in all species studied, with the parent drug often being undetectable in plasma shortly after administration. The primary and pharmacologically active metabolite is hydrodolasetron (also known as reduced dolasetron or MDL 74,156), formed by the reduction of the ketone moiety of dolasetron. Therefore, the pharmacokinetic assessment in animal models predominantly focuses on hydrodolasetron.
Pharmacokinetic Parameters in Dogs
The dog has been a primary non-rodent species for the preclinical evaluation of dolasetron. The following tables summarize the key pharmacokinetic parameters of dolasetron and hydrodolasetron in Beagle dogs following intravenous (IV) and oral (PO) administration.
Table 1: Single-Dose Pharmacokinetic Parameters of Dolasetron in Male Beagle Dogs following Intravenous Administration (2 mg/kg)[1]
| Parameter | Unit | Value |
| Elimination Half-Life (t½) | h | 0.1 |
| Total Body Plasma Clearance (Cl) | mL/min/kg | ~109 |
| Apparent Volume of Distribution (Vdβ) | L/kg | 0.83 |
Table 2: Single-Dose Pharmacokinetic Parameters of Hydrodolasetron in Male Beagle Dogs following Intravenous (2 mg/kg) and Oral (5 mg/kg) Administration of Dolasetron[1]
| Administration Route | Parameter | Unit | Value |
| Intravenous (IV) | Elimination Half-Life (t½) | h | ~4.0 |
| Total Body Plasma Clearance (Cl) | mL/min/kg | 25 | |
| Apparent Volume of Distribution (Vdβ) | L/kg | 8.5 | |
| Oral (PO) | Maximum Concentration (Cmax) | ng/mL | Similar to Cmax after direct red-dolasetron administration |
| Time to Maximum Concentration (Tmax) | h | 0.33 (median) | |
| Bioavailability (F) of Hydrodolasetron | % | ~100 |
Pharmacokinetic Insights from Other Animal Models
In rats , the stereoselective reduction of dolasetron to hydrodolasetron results in an approximate enantiomeric ratio of 90:10 for the (+)-(R)-enantiomer versus the (-)-(S)-enantiomer in urine.[6]
Experimental Protocols
Detailed experimental protocols are essential for the replication and interpretation of pharmacokinetic studies. Below are generalized methodologies based on available information.
Animal Models and Study Design
-
Species: Male Beagle dogs, Sprague-Dawley rats, and Cynomolgus monkeys have been used in preclinical studies.[2][3][4][5]
-
Administration: Single intravenous (IV) and oral (p.o.) doses have been administered. For dogs, IV doses of 2 mg/kg and oral doses of 5 mg/kg of [14C]-labeled dolasetron have been used.[1] In some studies, the active metabolite, hydrodolasetron, was also administered directly for comparison.[1]
-
Sample Collection: Blood samples are collected at various time points post-administration to characterize the plasma concentration-time profile. Urine and feces are collected to determine excretion pathways.[2]
Bioanalytical Methods
The quantification of dolasetron and hydrodolasetron in biological matrices is typically performed using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).
-
Sample Preparation: Plasma samples are typically processed via protein precipitation or liquid-liquid extraction to isolate the analytes of interest.
-
Chromatography: Reversed-phase HPLC is commonly used to separate dolasetron and hydrodolasetron from endogenous plasma components.
-
Detection: Tandem mass spectrometry (MS/MS) provides the necessary sensitivity and selectivity for accurate quantification of the analytes. Chiral HPLC methods have been developed to separate and quantify the enantiomers of hydrodolasetron.[6]
Below is a generalized workflow for a preclinical pharmacokinetic study of dolasetron.
References
- 1. Pharmacokinetics of intravenous dolasetron in cancer patients receiving high-dose cisplatin-containing chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Intravenous pharmacokinetics and absolute oral bioavailability of dolasetron in healthy volunteers: part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human dolasetron pharmacokinetics: II. Absorption and disposition following single-dose oral administration to normal male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
Anzemet® (Dolasetron): A Technical Guide to Receptor Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the receptor binding characteristics of Anzemet® (dolasetron), a selective serotonin 5-HT₃ receptor antagonist. The primary focus is on its active metabolite, hydrodolasetron, which is responsible for the drug's therapeutic efficacy. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the associated signaling pathways.
Core Mechanism of Action
Dolasetron is a potent and highly selective antagonist of the serotonin 5-HT₃ receptor.[1][2] Its antiemetic properties are primarily mediated through its active metabolite, hydrodolasetron (MDL 74156).[1][2] Dolasetron itself is rapidly converted to hydrodolasetron in vivo.[1] The mechanism of action involves the blockade of serotonin binding to 5-HT₃ receptors located peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema.[1][2] By inhibiting the activation of these receptors by serotonin, dolasetron effectively suppresses the vomiting reflex.[1]
Receptor Binding Affinity and Selectivity
The therapeutic effect of dolasetron is a direct consequence of the high binding affinity of its active metabolite, hydrodolasetron, for the 5-HT₃ receptor. Quantitative analysis has demonstrated that hydrodolasetron is significantly more potent than the parent compound.
Quantitative Binding Data
The following table summarizes the in vitro binding affinities of dolasetron and hydrodolasetron for the 5-HT₃ receptor.
| Compound | Receptor | Assay Type | Cell Line | Radioligand | Kᵢ (nM) | IC₅₀ (nM) |
| Dolasetron (MDL 73147EF) | 5-HT₃ | Radioligand Binding | NG108-15 | [³H]GR65630 | 20.03 ± 6.58 | - |
| 5-HT₃ | Functional (Electrophysiology) | NG108-15 | - | - | 3.8 | |
| Hydrodolasetron (MDL 74156) | 5-HT₃ | Radioligand Binding | NG108-15 | [³H]GR65630 | 0.44 ± 0.18 [3] | - |
| 5-HT₃ | Functional (Electrophysiology) | NG108-15 | - | - | 0.1 [3] |
Kᵢ: Inhibitor constant, a measure of binding affinity. A lower Kᵢ value indicates a higher binding affinity. IC₅₀: Half-maximal inhibitory concentration, a measure of the functional potency of an antagonist.
Selectivity Profile
Signaling Pathway and Experimental Workflows
To understand the context of the binding data, it is essential to visualize the underlying biological processes and experimental procedures. The following diagrams, rendered in Graphviz DOT language, illustrate the 5-HT₃ receptor signaling pathway and a typical experimental workflow for determining receptor binding affinity.
5-HT₃ Receptor Signaling Pathway
The 5-HT₃ receptor is a ligand-gated ion channel. Upon binding of serotonin, the channel opens, leading to a rapid influx of cations and subsequent neuronal depolarization.
Experimental Workflow: Competitive Radioligand Binding Assay
This diagram outlines the key steps in a competitive radioligand binding assay used to determine the binding affinity (Ki) of a test compound like hydrodolasetron.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments used to characterize the binding affinity and functional antagonism of dolasetron.
Protocol 1: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
1. Materials:
- Cell Membranes: Membranes prepared from a cell line stably expressing the human 5-HT₃ receptor (e.g., HEK293 or NG108-15 cells).
- Radioligand: A high-affinity 5-HT₃ receptor antagonist labeled with a radioisotope (e.g., [³H]GR65630 or [³H]granisetron).
- Test Compound: Hydrodolasetron (MDL 74156) at various concentrations.
- Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
- Wash Buffer: Ice-cold assay buffer.
- Non-specific Binding Control: A high concentration of an unlabeled 5-HT₃ antagonist (e.g., 10 µM ondansetron).
- Filtration Apparatus: Glass fiber filters (e.g., GF/B) and a cell harvester.
- Detection: Scintillation cocktail and a liquid scintillation counter.
2. Procedure:
- Assay Setup: In a 96-well microplate, set up triplicate wells for total binding, non-specific binding, and competitive binding.
- Total Binding: Add cell membranes and radioligand to the assay buffer.
- Non-specific Binding: Add cell membranes, radioligand, and the non-specific binding control to the assay buffer.
- Competitive Binding: Add cell membranes, radioligand, and serial dilutions of the test compound (hydrodolasetron) to the assay buffer.
- Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
- Termination: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
- Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on the filters using a liquid scintillation counter.
3. Data Analysis:
- Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding from the total binding.
- Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
- IC₅₀ and Kᵢ Determination: Determine the IC₅₀ value from the competition curve using non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Protocol 2: Functional Assay (Electrophysiology - Whole-Cell Patch Clamp)
This assay measures the functional potency (IC₅₀) of an antagonist by quantifying its ability to inhibit the ion current induced by an agonist.
1. Materials:
- Cell Line: A cell line expressing the 5-HT₃ receptor suitable for electrophysiology (e.g., NG108-15 cells).
- Agonist: Serotonin (5-HT).
- Antagonist: Hydrodolasetron (MDL 74156).
- Electrophysiology Rig: Including a patch-clamp amplifier, micromanipulators, and data acquisition system.
- Pipettes and Solutions: Borosilicate glass pipettes, intracellular solution, and extracellular solution.
2. Procedure:
- Cell Preparation: Culture cells on coverslips suitable for microscopy and electrophysiological recording.
- Patching: Using a micromanipulator, form a high-resistance seal (giga-seal) between the tip of a glass pipette filled with intracellular solution and the membrane of a single cell. Then, rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration.
- Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
- Agonist Application: Apply a known concentration of serotonin to the cell to elicit an inward current characteristic of 5-HT₃ receptor activation.
- Antagonist Application: Pre-incubate the cell with varying concentrations of hydrodolasetron for a defined period before co-applying it with the same concentration of serotonin.
- Data Recording: Record the peak inward current in response to serotonin in the absence and presence of different concentrations of the antagonist.
3. Data Analysis:
- Inhibition Calculation: For each concentration of hydrodolasetron, calculate the percentage inhibition of the serotonin-induced current.
- Concentration-Response Curve: Plot the percentage inhibition against the logarithm of the antagonist concentration.
- IC₅₀ Determination: Fit the concentration-response curve with a sigmoidal dose-response equation to determine the IC₅₀ value, which represents the concentration of hydrodolasetron required to inhibit 50% of the maximal serotonin-induced current.
References
- 1. Opioid receptor selectivity profile change via isosterism for 14-O-substitued naltrexone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human metabolism of dolasetron mesylate, a 5-HT3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the novel 5-HT3 antagonists MDL 73147EF (dolasetron mesilate) and MDL 74156 in NG108-15 neuroblastoma x glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Novel Dolasetron Analogs: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dolasetron is a potent and highly selective serotonin 5-HT3 receptor antagonist, widely used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[1] Its therapeutic efficacy stems from its ability to block the action of serotonin at 5-HT3 receptors, which are key mediators of the vomiting reflex.[1] The active metabolite of dolasetron, hydrodolasetron, is primarily responsible for its pharmacological effects. The development of novel analogs of dolasetron is a promising avenue for discovering next-generation antiemetics with improved potency, selectivity, and pharmacokinetic profiles.
This technical guide provides an in-depth overview of the synthesis of novel dolasetron analogs. It covers foundational synthetic strategies, detailed experimental protocols for key reactions and biological assays, and a summary of structure-activity relationships (SAR) to guide future drug design efforts.
Core Synthetic Strategies
The synthesis of dolasetron analogs generally revolves around the esterification of the pivotal intermediate, endo-8-hydroxytropelene, with various indole-3-carboxylic acid derivatives. Alternatively, modifications can be introduced to the tropelene scaffold itself. Bioisosteric replacement of the ester linkage is another key strategy to modulate the physicochemical and pharmacokinetic properties of the resulting analogs.
A general synthetic workflow for creating dolasetron analogs is outlined below.
Experimental Protocols
General Synthesis of Indole-3-Carboxylic Acid Derivatives
A versatile method for the synthesis of various indole-3-carboxylic acids involves the Fischer indole synthesis followed by functionalization and carboxylation.
Example Protocol: Synthesis of a Substituted Indole-3-Carboxylic Acid
-
Fischer Indole Synthesis: A mixture of a substituted phenylhydrazine hydrochloride (1.0 eq) and a suitable ketone or aldehyde (1.1 eq) in glacial acetic acid is heated at reflux for 4-6 hours. The reaction mixture is cooled to room temperature and poured into ice-water. The precipitated solid is filtered, washed with water, and dried to afford the substituted indole.
-
N-Alkylation (Optional): To a solution of the indole (1.0 eq) in anhydrous DMF, sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C. After stirring for 30 minutes, the desired alkyl halide (1.1 eq) is added, and the reaction mixture is stirred at room temperature for 12-16 hours. The reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
-
Carboxylation: The substituted indole (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. A solution of n-butyllithium (2.2 eq) in hexanes is added dropwise, and the mixture is stirred at -78 °C for 1 hour. Dry carbon dioxide gas is then bubbled through the solution for 2 hours. The reaction is allowed to warm to room temperature and quenched with water. The aqueous layer is acidified with 2N HCl and the precipitated solid is filtered, washed with water, and dried to yield the indole-3-carboxylic acid.
Esterification with endo-8-Hydroxytropelene
The coupling of the synthesized indole-3-carboxylic acid derivatives with the tropelene scaffold is a crucial step in the synthesis of dolasetron analogs.
Example Protocol: DCC/DMAP Mediated Esterification
-
To a solution of the substituted indole-3-carboxylic acid (1.0 eq), endo-8-hydroxytropelene (1.1 eq), and 4-(dimethylamino)pyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM) at 0 °C, a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) in DCM is added dropwise.
-
The reaction mixture is stirred at room temperature for 12-18 hours.
-
The precipitated dicyclohexylurea is removed by filtration.
-
The filtrate is washed sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired dolasetron analog.
Structure-Activity Relationship (SAR) of Related Indole-Based 5-HT3 Antagonists
While specific SAR data for a broad range of novel dolasetron analogs is not extensively published, valuable insights can be drawn from studies on other indole-based 5-HT3 receptor antagonists. The general pharmacophore for 5-HT3 antagonists includes a heteroaromatic ring, a carbonyl group, and a basic nitrogen atom at specific distances.
Key SAR observations from related series include:
-
Indole Moiety: Substitutions on the indole ring can significantly impact affinity and selectivity. Electron-donating or withdrawing groups at various positions can modulate the electronic properties and steric interactions with the receptor binding pocket.
-
Ester Linkage: Bioisosteric replacement of the ester group with amides, oxadiazoles, or other linkers can alter the metabolic stability and hydrogen bonding capacity of the molecule.
-
Azabicyclic Scaffold: The conformation and basicity of the nitrogen atom within the tropelene or related azabicyclic system are critical for receptor interaction. Modifications to this scaffold can influence the overall topology and binding orientation of the analog.
Quantitative Data of Representative Indole-Based 5-HT3 Antagonists
The following table summarizes the 5-HT3 receptor binding affinities of a series of 1,7-annelated indole derivatives, which share structural similarities with dolasetron and provide insights into potential SAR trends.[2]
| Compound | R | Stereoisomer | Ki (nM) for 5-HT3 Receptor |
| 1a | H | (±) | 0.85 |
| 1b | H | (+) | 1.1 |
| 1c | H | (-) | 0.62 |
| 2a | 2-Me | (±) | 0.19 |
| 2b | 2-Me | (+) | 0.25 |
| 2c | 2-Me | (-) | 0.15 |
| Ondansetron | - | - | 1.3 |
Data extracted from a study on novel 1,7-annelated indole derivatives.[2] These compounds are not direct dolasetron analogs but serve as representative examples.
Biological Evaluation Protocols
In Vitro 5-HT3 Receptor Binding Assay
This assay determines the affinity of the synthesized analogs for the 5-HT3 receptor.
Protocol: Radioligand Displacement Assay
-
Membrane Preparation: Membranes from cells expressing the human 5-HT3 receptor are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4), is used.
-
Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled 5-HT3 receptor antagonist (e.g., [³H]granisetron) and varying concentrations of the test compound (novel dolasetron analog).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
In Vivo Evaluation of Antiemetic Activity
The von Bezold-Jarisch (B-J) reflex model in rats is a commonly used in vivo assay to assess the 5-HT3 receptor antagonist activity.
Protocol: von Bezold-Jarisch Reflex Assay
-
Animal Preparation: Anesthetized rats are used for the experiment.
-
Induction of B-J Reflex: A 5-HT3 receptor agonist (e.g., 2-methyl-5-HT) is administered intravenously to induce a transient bradycardia (the B-J reflex).
-
Drug Administration: The novel dolasetron analog is administered intravenously at various doses prior to the administration of the 5-HT3 agonist.
-
Measurement: The heart rate is monitored continuously.
-
Data Analysis: The dose of the test compound that produces a 50% inhibition of the agonist-induced bradycardia (ID50) is calculated.
Conclusion
The synthesis of novel dolasetron analogs presents a fertile ground for the discovery of improved antiemetic agents. By leveraging established synthetic methodologies for the indole and tropelene moieties, and by applying principles of bioisosteric replacement and structure-activity relationship analysis, medicinal chemists can rationally design and synthesize new chemical entities with enhanced pharmacological properties. The experimental protocols detailed in this guide provide a framework for the synthesis and evaluation of these novel analogs, paving the way for the development of the next generation of 5-HT3 receptor antagonists.
References
The Central Role of Hydrodolasetron in the Therapeutic Action of Anzemet: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the metabolic activation of Anzemet® (dolasetron mesylate), a selective serotonin 5-HT3 receptor antagonist utilized in the prevention of nausea and vomiting. Geared towards researchers, scientists, and professionals in drug development, this document details the identification, pharmacokinetic profile, and mechanism of action of its principal active metabolite, supported by experimental methodologies and pathway visualizations.
Identification and Pharmacological Activity of the Active Metabolite
Following administration, dolasetron mesylate undergoes rapid and extensive biotransformation. The parent compound is rarely detectable in plasma, as it is almost completely converted to its major and clinically relevant active metabolite, hydrodolasetron (also known as MDL 74,156).[1][2][3][4][5]
Hydrodolasetron is principally responsible for the pharmacological effects of this compound.[6] It is a potent and selective antagonist of the serotonin 5-HT3 receptor, exhibiting an affinity for this receptor that is approximately 50-fold higher than the parent drug.[7] This enhanced activity, combined with its sustained plasma concentrations, makes hydrodolasetron the key mediator of the antiemetic response.[7]
Metabolic Pathway of Dolasetron
The conversion of dolasetron to its active form and subsequent metabolites is a multi-step process primarily occurring in the liver.
Step 1: Reduction to Hydrodolasetron Dolasetron is rapidly reduced to hydrodolasetron by the ubiquitous enzyme, carbonyl reductase.[3][7][8] This conversion is highly efficient, explaining the low to undetectable levels of the parent drug in systemic circulation after administration.[2][3]
Step 2: Cytochrome P450-Mediated Metabolism Hydrodolasetron is further metabolized through oxidation by the cytochrome P450 (CYP) enzyme system.[3][8][9][10]
-
Hydroxylation: The primary oxidative pathway is hydroxylation, which is mediated predominantly by the CYP2D6 isoenzyme.[3][7][8][11]
-
N-oxidation: N-oxidation of hydrodolasetron is carried out by CYP3A and flavin monooxygenase .[3][8][12]
The resulting metabolites, including hydroxylated glucuronides and N-oxides, are then eliminated from the body.[3]
Quantitative Data: Pharmacokinetics of Hydrodolasetron
The therapeutic efficacy of this compound is directly related to the pharmacokinetic profile of hydrodolasetron. The apparent absolute bioavailability of orally administered dolasetron is approximately 75%, as determined by plasma concentrations of hydrodolasetron.[2][3] Key pharmacokinetic parameters for hydrodolasetron in adults are summarized in the table below.
| Pharmacokinetic Parameter | Oral Administration | Intravenous Administration | Citation(s) |
| Time to Peak (Tmax) | ~1 hour | ~0.6 hours | [2][7][10][12] |
| Elimination Half-Life (t½) | ~8.1 hours | ~7.3 hours | [2][7][9] |
| Apparent Volume of Distribution (Vd) | ~5.8 L/kg | Not Specified | [2][3][9] |
| Apparent Clearance (CLapp) | ~13.4 mL/min/kg | Not Specified | [3] |
| Plasma Protein Binding | 69-77% (approx. 50% to α1-acid glycoprotein) | 69-77% | [2][3][12] |
| Primary Excretion Routes | Urine (~67%), Feces (~33%) | Urine (~53% unchanged) | [2][3][8][9] |
Mechanism of Action: 5-HT3 Receptor Antagonism
Emetogenic stimuli, such as chemotherapy, trigger the release of serotonin (5-hydroxytryptamine, 5-HT) from enterochromaffin cells in the gastrointestinal tract.[1][6][13] This released serotonin activates 5-HT3 receptors located on peripheral vagal afferent nerves and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema.[4][6][7] Activation of these ligand-gated ion channels initiates a signaling cascade that culminates in the vomiting reflex.[7]
Hydrodolasetron competitively blocks these 5-HT3 receptors, preventing serotonin binding and interrupting the emetic signal transduction pathway.[6][7] This blockade occurs at both peripheral and central sites, providing a comprehensive antiemetic effect.[6] Additionally, the active metabolite of dolasetron may block sodium channels, which can lead to dose-dependent changes in cardiac conduction intervals (e.g., PR, QRS, and QTc prolongation).[7][13]
Experimental Protocols for Metabolite Identification
The characterization of dolasetron's metabolism involves a combination of in vitro models and advanced analytical techniques. The general workflow is designed to identify metabolic pathways and the enzymes responsible.
5.1 In Vitro Metabolism Models
-
Human Liver Microsomes (HLM): As a primary source of Phase I CYP enzymes, HLMs are incubated with the parent drug (dolasetron) to identify oxidative metabolites.[14] The reaction is initiated by adding an NADPH regenerating system and terminated with a solvent like acetonitrile to precipitate proteins.[14]
-
Hepatocytes: Whole liver cells are used to provide a more comprehensive metabolic profile, as they contain both Phase I and Phase II (conjugative) enzymes.[14]
-
Recombinant Enzymes: Specific human CYP isoenzymes (e.g., CYP2D6, CYP3A4 expressed in cell lines) or purified reductases are used to confirm their precise role in the formation of specific metabolites.[15][16][17]
5.2 Analytical Methodology
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the principal technique for metabolite analysis.[14][18] Ultra-High-Performance Liquid Chromatography (UPLC) separates the parent drug from its metabolites based on their physicochemical properties.[19] The separated compounds are then ionized and analyzed by a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap), which measures the mass-to-charge ratio (m/z) with high accuracy.[19]
-
Structural Elucidation: Tandem mass spectrometry (MS/MS) is used to fragment the ions, creating a unique fragmentation pattern. This pattern serves as a structural fingerprint to identify known metabolites from a library or to elucidate the structure of novel metabolites.[18][20][21]
Conclusion
The antiemetic efficacy of this compound (dolasetron mesylate) is not mediated by the parent drug but by its principal active metabolite, hydrodolasetron. Through rapid and complete conversion by carbonyl reductase, hydrodolasetron becomes the dominant species in circulation, where it exerts potent and selective antagonism at 5-HT3 receptors. Its subsequent metabolism is well-characterized, involving key hepatic enzymes CYP2D6 and CYP3A. Understanding this metabolic pathway and the central role of hydrodolasetron is critical for predicting drug interactions, understanding inter-patient variability, and guiding the development of future antiemetic therapies.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. DailyMed - this compound- dolasetron mesylate tablet, film coated [dailymed.nlm.nih.gov]
- 5. globalrph.com [globalrph.com]
- 6. What is the mechanism of Dolasetron Mesylate? [synapse.patsnap.com]
- 7. Reappraisal of the role of dolasetron in prevention and treatment of nausea and vomiting associated with surgery or chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. youtube.com [youtube.com]
- 10. Dolasetron | C19H20N2O3 | CID 3033818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Lack of effect of aprepitant on hydrodolasetron pharmacokinetics in CYP2D6 extensive and poor metabolizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. benchchem.com [benchchem.com]
- 15. Carbonyl reduction of naltrexone and dolasetron by oxidoreductases isolated from human liver cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ClinPGx [clinpgx.org]
- 17. CYP2D6 and CYP3A4 involvement in the primary oxidative metabolism of hydrocodone by human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijpras.com [ijpras.com]
- 19. metabolon.com [metabolon.com]
- 20. jgi.doe.gov [jgi.doe.gov]
- 21. youtube.com [youtube.com]
In Vivo Electrophysiological Profile of Anzemet® (Dolasetron Mesylate): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anzemet® (dolasetron mesylate), a selective 5-HT3 receptor antagonist, is utilized for the prevention of nausea and vomiting. Beyond its antiemetic properties, dolasetron exhibits significant in vivo electrophysiological effects, primarily characterized by alterations in cardiac conduction. This technical guide provides a comprehensive overview of these effects, detailing the underlying mechanisms, summarizing quantitative data from preclinical and clinical studies, and outlining relevant experimental methodologies. The information presented is intended to support researchers, scientists, and drug development professionals in understanding and evaluating the cardiac safety profile of dolasetron and similar compounds.
Core Mechanism of Electrophysiological Action
Dolasetron's primary impact on cardiac electrophysiology stems from its ability to modulate the function of key cardiac ion channels. The principal mechanism involves the blockade of fast sodium channels (Nav1.5), which are crucial for the rapid depolarization phase (Phase 0) of the cardiac action potential. By inhibiting these channels, dolasetron slows the influx of sodium ions into cardiomyocytes, leading to a decrease in the maximum upstroke velocity of the action potential. This action results in slowed conduction through the cardiac tissue.[1]
In addition to sodium channel blockade, there is evidence to suggest that dolasetron and its active metabolite, hydrodolasetron, also interact with potassium channels, specifically the human Ether-à-go-go-Related Gene (hERG) channels, which are responsible for the rapid delayed rectifier potassium current (IKr). Inhibition of IKr can delay cardiac repolarization (Phase 3 of the action potential), contributing to a prolongation of the QT interval.
In Vivo Electrophysiological Effects on ECG Parameters
The ion channel interactions of dolasetron manifest as distinct changes in the surface electrocardiogram (ECG). These effects are dose-dependent and have been observed in both human and animal studies. The primary ECG alterations include:
-
PR Interval Prolongation: Reflecting delayed conduction from the atria to the ventricles through the atrioventricular (AV) node.
-
QRS Interval Widening: Indicating slowed ventricular depolarization.[1][2]
-
QTc Interval Prolongation: A heart rate-corrected measure of the total duration of ventricular depolarization and repolarization.[1][2]
These changes are generally transient and asymptomatic at therapeutic doses.[2] However, at higher doses or in susceptible individuals, these effects can increase the risk of proarrhythmic events.[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of intravenous dolasetron mesylate on ECG parameters as observed in healthy volunteers.
Table 1: Dose-Dependent Effects of Intravenous Dolasetron Mesylate on ECG Intervals in Healthy Male Volunteers [2]
| Dose (mg/kg) | Change in PR Interval (ms) | Change in QRS Interval (ms) | Change in QTc Interval (ms) |
| 1.2 | Statistically significant increase | Statistically significant increase | - |
| 1.8 | Statistically significant increase | Statistically significant increase | - |
| 2.4 | Statistically significant increase | Statistically significant increase | Statistically significant increase |
Note: Specific mean change values were not provided in the source material, but the statistical significance of the increases was noted.
Experimental Protocols for In Vivo Assessment
The evaluation of the in vivo electrophysiological effects of compounds like dolasetron typically involves studies in conscious, telemetered animals, with the canine model being a standard for cardiovascular safety pharmacology.
Conscious Telemetered Canine Model
This model allows for the continuous monitoring of ECG and hemodynamic parameters in unrestrained and unstressed animals, providing high-quality data that is more reflective of the clinical setting.[3][4][5][6]
Experimental Workflow:
-
Animal Model: Adult beagle dogs are commonly used.[7]
-
Telemetry Implantation: A telemetry transmitter is surgically implanted to continuously record and transmit ECG (typically Lead II), heart rate, and arterial blood pressure.[3][8]
-
Acclimatization: Animals are allowed a post-operative recovery and acclimatization period.
-
Study Design: A crossover or dose-escalation design is often employed.[9] For a crossover study, each animal receives all treatments (vehicle and different doses of the test compound) in a randomized order with a washout period between treatments.
-
Drug Administration: Dolasetron mesylate or vehicle is administered, typically via intravenous infusion or oral gavage.
-
Data Acquisition: Continuous ECG and hemodynamic data are recorded for a defined period pre-dose (baseline) and post-dose (e.g., 24 hours).[2][7]
-
Data Analysis: ECG intervals (PR, QRS, QT) are measured and the QT interval is corrected for heart rate (QTc) using a species-specific formula (e.g., Van de Water's or Fridericia's).[7] Hemodynamic parameters such as heart rate, systolic, diastolic, and mean arterial pressure are also analyzed.
Anesthetized Canine Model
While the conscious model is preferred, anesthetized models can be used for more invasive assessments of cardiac function.
Experimental Protocol:
-
Animal Preparation: Dogs are anesthetized (e.g., with isoflurane) and instrumented for the recording of multi-lead ECG, intracardiac pressures (e.g., left ventricular pressure for dP/dtmax assessment), and potentially for programmed electrical stimulation to assess refractory periods.[10][11][12][13]
-
Drug Administration: The test compound is administered intravenously.
-
Measurements: Electrophysiological and hemodynamic parameters are recorded at baseline and at various time points after drug administration.[10]
Signaling Pathways and Experimental Workflows
Signaling Pathway of Dolasetron's Cardiac Electrophysiological Effects
The following diagram illustrates the proposed mechanism by which dolasetron affects cardiac myocyte electrophysiology.
Caption: Mechanism of Dolasetron's Electrophysiological Effects.
Experimental Workflow for In Vivo Cardiovascular Safety Assessment
The diagram below outlines a typical workflow for a preclinical in vivo cardiovascular safety study.
Caption: In Vivo Cardiovascular Safety Study Workflow.
Conclusion
The in vivo electrophysiological effects of this compound (dolasetron) are primarily characterized by a dose-dependent prolongation of the PR, QRS, and QTc intervals. These effects are a direct consequence of its inhibitory action on cardiac fast sodium and hERG potassium channels. For drug development professionals, a thorough understanding of these effects and the methodologies to assess them is critical for evaluating the cardiac safety of new chemical entities. The conscious telemetered canine model remains the gold standard for preclinical in vivo cardiovascular safety assessment, providing crucial data to inform clinical trial design and risk management.
References
- 1. researchgate.net [researchgate.net]
- 2. Single-blind study of the effects of intravenous dolasetron mesylate versus ondansetron on electrocardiographic parameters in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiovascular Safety Pharmacology Studies [vivotecnia.com]
- 4. criver.com [criver.com]
- 5. Safety Pharmacology | Pharma / Bio Pharma [jrfglobal.com]
- 6. scantox.com [scantox.com]
- 7. Validation Study for Telemetry System of the Safety Pharmacological Cardiovascular Function in Conscious Beagle Dogs [journal11.magtechjournal.com]
- 8. Histopathologic Findings in the Heart Associated With Telemetry Instrumentation in Beagle Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cardiovascular safety pharmacology studies in dogs enabled for a poorly soluble molecule using spray-dried dispersion: Impact on lead selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acute effects of intravenous dronedarone on electrocardiograms, hemodynamics and cardiac functions in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. Effects of dexmedetomidine on systemic and coronary hemodynamics in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hemodynamic effects in dogs anesthetized with the combination tiletamine-zolazepam-ketamine-xylazine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure-Activity Relationship of Dolasetron
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dolasetron is a potent and highly selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor, a ligand-gated ion channel pivotal in the emetic reflex. This technical guide provides a comprehensive examination of the structure-activity relationship (SAR) of dolasetron and its active metabolite, hydrodolasetron. We delve into the critical structural motifs required for high-affinity binding to the 5-HT3 receptor, supported by a compilation of quantitative data from preclinical studies. Detailed methodologies for key in vitro and in vivo assays are presented to facilitate the evaluation of novel dolasetron analogs. Furthermore, this guide includes visualizations of the 5-HT3 receptor signaling pathway and experimental workflows to provide a clear and concise understanding of the underlying biological and experimental frameworks.
Introduction: The 5-HT3 Receptor and the Mechanism of Action of Dolasetron
The 5-HT3 receptor is a member of the Cys-loop superfamily of ligand-gated ion channels, predominantly expressed in the peripheral and central nervous systems.[1] Activation of these receptors by serotonin (5-HT), released from enterochromaffin cells in the gastrointestinal tract in response to emetogenic stimuli such as chemotherapy, triggers depolarization of vagal afferent nerves. This signal is then relayed to the chemoreceptor trigger zone and the solitary tract nucleus in the brainstem, culminating in the sensation of nausea and the vomiting reflex.[2][3]
Dolasetron, and more specifically its rapidly formed and more potent active metabolite hydrodolasetron, exerts its antiemetic effect by competitively inhibiting the binding of serotonin to the 5-HT3 receptor.[3][4] This blockade prevents the initiation of the emetic signaling cascade. The chemical structure of dolasetron, an endo-isomer of a tropane derivative, provides the foundational scaffold for its interaction with the 5-HT3 receptor.
The Pharmacophore of 5-HT3 Receptor Antagonists
The development of numerous 5-HT3 receptor antagonists has led to the elucidation of a common pharmacophore, which comprises three key features:
-
An aromatic or heteroaromatic ring system: This region engages in hydrophobic and/or pi-stacking interactions with aromatic residues within the receptor's binding pocket. For dolasetron, this is the indole moiety.
-
A carbonyl group or bioisosteric equivalent: This feature acts as a hydrogen bond acceptor. In dolasetron, the ester carbonyl group fulfills this role.
-
A basic, protonatable nitrogen atom: This nitrogen is typically part of a cyclic amine and is protonated at physiological pH, allowing for a crucial ionic interaction with an acidic residue in the receptor binding site. The tertiary amine within the azabicyclic ring of dolasetron serves this function.
The spatial arrangement and distance between these three pharmacophoric elements are critical for high-affinity binding.
Quantitative Structure-Activity Relationship (SAR) of Dolasetron and Analogs
While extensive SAR studies on dolasetron analogs are not as publicly available as for some other "setrons," analysis of related tropane and aminotropane derivatives provides significant insights into the structural requirements for potent 5-HT3 receptor antagonism. The following table summarizes key SAR findings for modifications to the dolasetron scaffold, with hydrodolasetron as the primary active compound.
| Modification | Position/Region | Effect on 5-HT3 Receptor Affinity/Potency | Rationale |
| Reduction of Ketone | C-3 of the azabicyclic ring | Significant Increase | The conversion of dolasetron to its active metabolite, hydrodolasetron, involves the reduction of the ketone to a hydroxyl group. This change is critical for high-affinity binding. |
| Ester to Amide Linkage | Linker between the indole and tropane moieties | Generally Maintained or Slightly Decreased | Amide linkages are common in other 5-HT3 antagonists (e.g., ondansetron, granisetron). While the ester in dolasetron is effective, amides can also serve as suitable hydrogen bond acceptors. |
| Substitution on the Indole Ring | Aromatic ring | Variable; often sensitive to substituent and position | Electron-withdrawing or -donating groups can modulate the electronic properties of the indole ring, affecting its interaction with the receptor. Steric bulk can also be a determining factor. |
| Stereochemistry of the Tropane Ring | 3-position | Endo-isomer is crucial | The endo stereochemistry of the ester linkage is essential for the correct spatial orientation of the pharmacophoric elements to fit within the 5-HT3 receptor binding pocket. |
| N-Alkyl Group on the Azabicycle | Nitrogen of the tropane ring | Methyl group is optimal | Small alkyl groups are generally well-tolerated, with the methyl group often providing the best balance of size and basicity for optimal interaction. |
Experimental Protocols
The characterization of novel dolasetron analogs necessitates robust and reproducible experimental assays. The following are detailed protocols for key in vitro experiments to determine the affinity and functional antagonism of compounds at the 5-HT3 receptor.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for the 5-HT3 receptor.
Materials:
-
Cell Membranes: Membranes prepared from HEK293 cells stably expressing the human 5-HT3A receptor.
-
Radioligand: [³H]Granisetron (a commonly used radioligand for 5-HT3 receptor binding assays).
-
Non-specific Ligand: A high concentration of a non-radiolabeled 5-HT3 antagonist (e.g., unlabeled granisetron or dolasetron) to determine non-specific binding.
-
Test Compounds: Dolasetron analogs dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters (e.g., GF/B) pre-soaked in 0.5% polyethyleneimine (PEI) and a cell harvester.
-
Scintillation Cocktail and Counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of [³H]Granisetron (typically at or near its Kd), and varying concentrations of the test compound.
-
Total and Non-specific Binding: For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add a saturating concentration of the non-specific ligand.
-
Initiation of Reaction: Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by vacuum filtration through the pre-soaked glass fiber filters.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound and convert it to a Ki value using the Cheng-Prusoff equation.
Cell-Based Calcium Flux Assay
This functional assay measures the ability of a test compound to inhibit the increase in intracellular calcium concentration induced by a 5-HT3 receptor agonist.
Materials:
-
Cell Line: HEK293 cells stably expressing the human 5-HT3A receptor.
-
Calcium Indicator Dye: A fluorescent calcium indicator such as Fluo-4 AM or Calcium 6.
-
Agonist: Serotonin (5-HT) or a stable 5-HT3 receptor agonist like m-chlorophenylbiguanide (mCPBG).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test Compounds: Dolasetron analogs.
-
Instrumentation: A fluorescence plate reader with kinetic read capabilities and automated liquid handling (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the HEK293/5-HT3A cells into 96- or 384-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Remove the culture medium and add the calcium indicator dye solution to each well. Incubate for 1 hour at 37°C.
-
Compound Incubation: Wash the cells with assay buffer and then add varying concentrations of the test compounds. Incubate for 15-30 minutes at room temperature.
-
Signal Detection: Place the cell plate in the fluorescence plate reader. Establish a baseline fluorescence reading.
-
Agonist Addition: Automatically add a pre-determined concentration of the 5-HT3 agonist (typically an EC80 concentration to ensure a robust signal) to each well.
-
Data Acquisition: Immediately measure the change in fluorescence intensity over time.
-
Data Analysis: The inhibitory effect of the test compounds is determined by the reduction in the peak fluorescence signal in response to the agonist. Calculate the IC50 value for each compound from the concentration-response curve.
Visualizing Key Pathways and Workflows
5-HT3 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the 5-HT3 receptor and the point of intervention for dolasetron.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-Hydroxytryptamine (5-HT3) receptor antagonists. 1. Indazole and indolizine-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reappraisal of the role of dolasetron in prevention and treatment of nausea and vomiting associated with surgery or chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dolasetron. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
Anzemet® (Dolasetron): Effects on Neuronal and Myocardial Excitability
An In-depth Technical Guide for Researchers and Drug Development Professionals
This document provides a comprehensive technical overview of the mechanisms by which Anzemet® (dolasetron) and its active metabolite, hydrodolasetron, modulate the excitability of neuronal and other excitable cells. The primary focus is on its well-established role as a selective 5-HT₃ receptor antagonist and its direct, clinically significant interactions with voltage-gated ion channels.
Primary Mechanism of Action: 5-HT₃ Receptor Antagonism
Dolasetron's principal therapeutic effect as an antiemetic is derived from its function as a highly specific and selective antagonist of the serotonin subtype 3 (5-HT₃) receptor.[1][2] These receptors are ligand-gated ion channels located on the peripheral nerve terminals of the vagus nerve and centrally within the chemoreceptor trigger zone (CTZ) of the area postrema.[1][2][3]
Chemotherapeutic agents can cause the release of serotonin from enterochromaffin cells in the small intestine.[2][3][4] This released serotonin activates 5-HT₃ receptors on vagal afferent pathways, initiating a neuronal signal cascade to the nucleus tractus solitarius in the medulla, which triggers the vomiting reflex.[3][5][6] Dolasetron, and more potently its active metabolite hydrodolasetron, competitively binds to these 5-HT₃ receptors, blocking the binding of serotonin and thereby interrupting the emetic signal pathway at its origin.[2][7] This blockade reduces the excitability of these specific peripheral and central neurons in response to emetogenic stimuli.
References
- 1. drugs.com [drugs.com]
- 2. What is the mechanism of Dolasetron Mesylate? [synapse.patsnap.com]
- 3. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 4. Mechanisms by which cancer chemotherapeutic drugs induce emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reappraisal of the role of dolasetron in prevention and treatment of nausea and vomiting associated with surgery or chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Preparing Dolasetron Stock Solutions for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dolasetron is a potent and selective serotonin 5-HT3 receptor antagonist.[1][2][3] It is primarily utilized for the prevention of nausea and vomiting associated with chemotherapy and postoperative procedures.[3][4] In a research context, dolasetron serves as a valuable tool for investigating the role of the 5-HT3 receptor in various cellular signaling pathways. The proper preparation of dolasetron stock solutions is critical for obtaining accurate and reproducible results in cell culture experiments. This document provides a detailed protocol for the preparation, storage, and application of dolasetron stock solutions.
Data Presentation
For ease of reference, the following tables summarize the key chemical and physical properties of dolasetron mesylate, the common salt form of dolasetron used in research.
Table 1: Chemical and Physical Properties of Dolasetron Mesylate
| Property | Value | Source(s) |
| Chemical Formula | C₁₉H₂₀N₂O₃ • CH₃SO₃H • H₂O | [2][5][6] |
| Molecular Weight | 438.50 g/mol | [2][5][6] |
| Appearance | White to off-white powder | [1][5][6] |
| Melting Point | 278 °C | [1] |
Table 2: Solubility of Dolasetron and Dolasetron Mesylate
| Solvent | Dolasetron Mesylate Solubility | Dolasetron (Free Base) Solubility | Source(s) |
| Water | Very soluble/Freely soluble | Insoluble | [1][5][6] |
| Propylene Glycol | Freely soluble | Not specified | [1] |
| Methanol | Freely soluble | Not specified | [5][6] |
| Ethanol | Slightly soluble | ≥27.15 mg/mL | [1][7] |
| Normal Saline | Slightly soluble | Not specified | [1] |
| DMSO | Not specified | ≥56.2 mg/mL | [7] |
Experimental Protocols
This section provides detailed methodologies for preparing dolasetron stock solutions using either sterile water/saline or DMSO as a solvent. The choice of solvent will depend on the specific experimental requirements and the form of dolasetron being used (mesylate salt vs. free base).
Protocol 1: Preparation of Aqueous Dolasetron Mesylate Stock Solution (e.g., 10 mM)
This protocol is recommended when using the highly water-soluble dolasetron mesylate salt.
Materials:
-
Dolasetron mesylate powder
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile filter tips
-
Sterile 0.22 µm syringe filter
Procedure:
-
Pre-weighing Preparation: In a sterile environment, such as a laminar flow hood, allow the dolasetron mesylate powder to equilibrate to room temperature before opening the container to prevent condensation.
-
Weighing: Using a calibrated analytical balance, carefully weigh the desired amount of dolasetron mesylate powder. To prepare a 10 mM stock solution, weigh out 4.385 mg of dolasetron mesylate for every 1 mL of solvent.
-
Dissolving: Transfer the weighed powder to a sterile conical tube. Add the calculated volume of sterile water or PBS.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes, or until the powder is completely dissolved.[8]
-
Sterilization: To ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.[9]
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for long-term storage. For short-term storage (up to 30 days), solutions can be stored at 4°C.[10]
Protocol 2: Preparation of Dolasetron Stock Solution in DMSO (e.g., 10 mM)
This protocol is suitable for the dolasetron free base or when a non-aqueous stock solution is preferred.
Materials:
-
Dolasetron powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile filter tips
Procedure:
-
Pre-weighing Preparation: In a sterile environment, allow the dolasetron powder to equilibrate to room temperature.
-
Weighing: Carefully weigh out the desired amount of dolasetron powder. For a 10 mM stock solution, weigh out 3.244 mg of dolasetron free base per 1 mL of DMSO.
-
Dissolving: Transfer the weighed powder to a sterile, amber microcentrifuge tube or glass vial to protect it from light.[11] Add the calculated volume of sterile, anhydrous DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes, or until the powder is completely dissolved.[8]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. Store the aliquots at -20°C.
Preparation of Working Solutions for Cell Culture
It is crucial to maintain a low final concentration of the solvent (especially DMSO) in the cell culture medium to avoid solvent-induced cytotoxicity. The final DMSO concentration should ideally be kept below 0.1% and should not exceed 0.5%.[8]
-
Thaw Stock Solution: Thaw one aliquot of the dolasetron stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed (37°C) complete cell culture medium to achieve the desired final working concentrations. For example, to prepare a 100 µM working solution from a 10 mM stock, you can perform a 1:100 dilution by adding 10 µL of the stock solution to 990 µL of cell culture medium.
-
Mixing: Mix the working solution gently but thoroughly by pipetting up and down or by gentle inversion.
-
Application to Cells: Replace the existing medium in your cell culture plates with the medium containing the final working concentration of dolasetron.
Mandatory Visualization
Dolasetron Stock Solution Preparation Workflow
A flowchart illustrating the key steps for preparing dolasetron stock and working solutions.
Signaling Pathway of Dolasetron Action
A diagram illustrating the antagonistic action of dolasetron at the serotonin 5-HT3 receptor.
References
- 1. Dolasetron | C19H20N2O3 | CID 3033818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. What is the mechanism of Dolasetron Mesylate? [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. apexbt.com [apexbt.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Stability of Dolasetron Mesylate in 0.9% Sodium Chloride and 5% Dextrose in Water | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Intravenous Administration of Anzemet® (Dolasetron Mesylate) in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anzemet® (dolasetron mesylate) is a potent and highly selective serotonin 5-HT₃ receptor antagonist.[1] It is clinically utilized for the prevention of nausea and vomiting associated with chemotherapy and postoperative procedures.[2][3] The primary mechanism of action involves the blockade of serotonin, a key neurotransmitter involved in the emetic reflex, at 5-HT₃ receptors located on vagal nerve terminals in the gastrointestinal tract and in the chemoreceptor trigger zone within the central nervous system.[1][3] In preclinical research, particularly in species like mice that do not vomit, the efficacy of antiemetic agents is often evaluated by their ability to inhibit pica, the consumption of non-nutritive substances such as kaolin clay. This behavior is considered a surrogate for nausea and emesis in rodents.[4]
These application notes provide detailed protocols for the intravenous (IV) administration of this compound in mice to assess its anti-pica efficacy in a cisplatin-induced pica model.
Data Presentation
Table 1: Quantitative Data for Intravenous this compound® Administration in Mice
| Parameter | Value | Species | Notes |
| Lethal IV Dose (LD₅₀) | 160 mg/kg | Male Mice | Symptoms of acute toxicity included tremors, depression, and convulsions.[3] |
| 140 mg/kg | Female Mice | Symptoms of acute toxicity included tremors, depression, and convulsions.[3] | |
| Proposed Efficacy IV Dose | 1.8 mg/kg | Mice | This dosage is extrapolated from the effective human clinical dose for preventing chemotherapy-induced nausea and vomiting.[2][5][6] |
| Cisplatin Dose for Pica Induction | 5 - 6 mg/kg | Mice/Rats | Administered intraperitoneally (i.p.) to induce pica.[4][7] |
| IV Injection Volume | 5-10 ml/kg | Mice | Maximum recommended volume for slow bolus injection. |
| IV Needle Gauge | 27-30 G | Mice | Recommended for tail vein injections. |
Signaling Pathway of this compound® (Dolasetron)
This compound® exerts its antiemetic effect by blocking the action of serotonin (5-HT) at 5-HT₃ receptors. The signaling cascade is initiated by the release of serotonin from enterochromaffin cells in the gastrointestinal tract in response to stimuli like chemotherapy.[8][9] This released serotonin then binds to 5-HT₃ receptors on vagal afferent nerves, leading to depolarization and the transmission of emetic signals to the brainstem.[1][10] this compound competitively inhibits this binding, thereby preventing the initiation of the emetic reflex.[1]
Caption: this compound® blocks 5-HT₃ receptors in the gut and brainstem.
Experimental Protocols
Preparation of this compound® (Dolasetron Mesylate) for Injection
This compound® is available as a sterile solution for intravenous administration.
-
Reconstitution: If using a lyophilized powder form, reconstitute with sterile Water for Injection, USP, according to the manufacturer's instructions. This compound® injection is also commercially available in a ready-to-use solution (e.g., 20 mg/mL).
-
Dilution: The required dose of this compound® should be diluted in a compatible IV solution such as 0.9% Sodium Chloride (normal saline) or 5% Dextrose in Water to a final volume suitable for administration to mice (typically 100-200 µL).
-
Dosage Calculation: Calculate the volume of the diluted this compound® solution to be administered to each mouse based on its body weight and the target dose of 1.8 mg/kg.
Intravenous Tail Vein Injection Protocol in Mice
This protocol is for the administration of this compound® via the lateral tail vein.
-
Animal Restraint: Place the mouse in a suitable restraint device to secure the animal and expose the tail.
-
Vein Dilation: Warm the mouse's tail using a heat lamp or by immersing it in warm water (40-45°C) for 1-2 minutes to dilate the lateral tail veins.
-
Site Preparation: Clean the tail with a 70% ethanol wipe.
-
Injection:
-
Use a sterile 27-30 gauge needle attached to a 1 mL syringe containing the calculated dose of this compound®.
-
Position the needle, bevel up, parallel to the vein and insert it into the distal third of the tail.
-
A successful cannulation is often indicated by a flash of blood in the needle hub.
-
Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.
-
-
Post-Injection: After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding. Return the mouse to its home cage and monitor for any adverse reactions.
Cisplatin-Induced Pica Model
This model is used to evaluate the anti-pica (antiemetic) efficacy of this compound®.
-
Acclimation: Acclimate mice to individual cages with free access to food, water, and a pre-weighed amount of kaolin clay for at least 3 days prior to the experiment.
-
Baseline Measurement: Record the daily consumption of kaolin, food, and water for each mouse during the acclimation period.
-
This compound® Administration: On the day of the experiment, administer this compound® (1.8 mg/kg, IV) or vehicle (saline) to the respective groups of mice 30 minutes prior to cisplatin injection.
-
Cisplatin Injection: Administer cisplatin (5-6 mg/kg, i.p.) to induce pica.
-
Data Collection: Measure and record the consumption of kaolin, food, and water at 24, 48, and 72 hours post-cisplatin injection. Also, monitor the body weight of the mice daily.
-
Data Analysis: Calculate the mean kaolin consumption for each group at each time point. Statistical analysis (e.g., ANOVA followed by post-hoc tests) can be used to compare the kaolin consumption between the this compound®-treated and vehicle-treated groups. A significant reduction in kaolin consumption in the this compound®-treated group indicates anti-pica efficacy.
Experimental Workflow
The following diagram illustrates the experimental workflow for evaluating the efficacy of intravenous this compound® in a cisplatin-induced pica mouse model.
Caption: Workflow for assessing this compound's efficacy in a mouse pica model.
Logical Relationships in the Protocol
The successful execution of this research relies on a series of logically interconnected steps, from animal preparation to data interpretation.
Caption: Logical flow of the experimental protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. Dolasetron. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Double-blind, randomized comparison of the antiemetic efficacy of intravenous dolasetron mesylate and intravenous ondansetron in the prevention of acute cisplatin-induced emesis in patients with cancer. Dolasetron Comparative Chemotherapy-induced Emesis Prevention Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiemetic efficacy of two different single intravenous doses of dolasetron in patients receiving high-dose cisplatin-containing chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cisplatin increases the number of enterochromaffin cells containing substance P in rat intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of central vagal 5-HT3 receptors in gastrointestinal physiology and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of Dolasetron in Tissue by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the quantitative analysis of dolasetron and its active metabolite, hydrodolasetron, in biological tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol is designed to be a robust starting point for method development and validation in preclinical and clinical research.
Introduction
Dolasetron is a potent and selective serotonin 5-HT3 receptor antagonist used for the prevention of nausea and vomiting associated with chemotherapy and surgery. Understanding the tissue distribution of dolasetron and its active metabolite, hydrodolasetron, is crucial for evaluating its pharmacokinetic and pharmacodynamic properties. This application note details a sensitive and selective LC-MS/MS method for the quantification of dolasetron in tissue homogenates. The methodology is adapted from established protocols for similar analytes in complex biological matrices.
Signaling Pathway of Dolasetron's Mechanism of Action
Dolasetron exerts its antiemetic effect by blocking the action of serotonin (5-HT) at 5-HT3 receptors, which are ligand-gated ion channels. The binding of serotonin to these receptors opens the channel, leading to an influx of cations (primarily Na⁺ and Ca²⁺) and subsequent depolarization of neurons in both the peripheral and central nervous systems. This signaling cascade is a key component of the vomiting reflex. Dolasetron competitively inhibits this process.
Figure 1: Dolasetron's inhibitory action on the 5-HT3 receptor signaling pathway.
Experimental Protocols
This section outlines the detailed procedures for tissue sample preparation and LC-MS/MS analysis.
Materials and Reagents
-
Analytes and Standards: Dolasetron mesylate and hydrodolasetron reference standards, and a suitable stable isotope-labeled internal standard (IS), such as ondansetron-d3.
-
Solvents and Chemicals: Acetonitrile (ACN), methanol (MeOH), and water (all LC-MS grade); formic acid (FA), ammonium formate, and trichloroacetic acid (TCA).
-
Biological Matrix: Control (blank) tissue of the type being studied (e.g., brain, liver, lung).
-
Labware and Equipment: Homogenizer (e.g., bead beater, ultrasonic probe), centrifuge, analytical balance, calibrated pipettes, polypropylene tubes, and 96-well plates.
Standard Solutions and Calibration Standards Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve dolasetron, hydrodolasetron, and the IS in methanol to prepare individual primary stock solutions.
-
Working Stock Solutions: Prepare intermediate working stock solutions by diluting the primary stocks with 50:50 (v/v) acetonitrile:water.
-
Calibration Standards and Quality Controls (QCs): Prepare calibration standards and QCs by spiking appropriate amounts of the working stock solutions into blank tissue homogenate.
Tissue Sample Preparation Workflow
The following workflow describes the process from tissue collection to the final extract for LC-MS/MS injection.
Figure 2: Workflow for tissue sample preparation for LC-MS/MS analysis.
Detailed Protocol:
-
Tissue Homogenization:
-
Accurately weigh the frozen tissue sample (e.g., 100 mg).
-
Add a 4-fold volume (w/v) of cold phosphate-buffered saline (PBS) or a suitable homogenization buffer.
-
Homogenize the tissue using a bead beater with stainless steel beads or an ultrasonic probe until a uniform homogenate is achieved. Keep samples on ice throughout the process.
-
Centrifuge the homogenate at a low speed (e.g., 1000 x g for 5 minutes) to pellet any remaining large debris.
-
-
Protein Precipitation:
-
Transfer an aliquot of the tissue homogenate (e.g., 50 µL) to a clean polypropylene tube.
-
Add the internal standard solution.
-
Add 3-4 volumes of cold acetonitrile (or methanol) containing 1% formic acid to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Final Extract Preparation:
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
The sample can be injected directly, or for increased sensitivity, evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.
-
LC-MS/MS Instrumental Analysis
The following parameters are provided as a starting point and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| LC System | A high-performance or ultra-high-performance LC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, <3 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute analytes, then re-equilibrate. |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| Autosampler Temp. | 4 - 10°C |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temp. | 500 - 550°C |
| IonSpray Voltage | ~5500 V |
| Curtain Gas | ~30 psi |
| Collision Gas | Nitrogen, ~8 psi |
Table 3: MRM Transitions for Dolasetron and Metabolite
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Dolasetron | 325.2 | 166.1 | Optimized per instrument |
| Hydrodolasetron | 327.2 | 206.2 | Optimized per instrument |
| Ondansetron-d3 (IS) | 297.2 | 173.1 | Optimized per instrument |
Note: The specific product ions and collision energies should be optimized for the instrument in use.
Method Performance and Validation
A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). The following table summarizes typical performance characteristics for a method of this type, based on data for analogous compounds in tissue matrices.
Table 4: Representative Method Validation Data
| Parameter | Acceptance Criteria/Expected Performance |
| Linearity (r²) | > 0.99 |
| Calibration Range | 1 - 1000 ng/g of tissue |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | < 15% (< 20% at LLOQ) |
| Recovery (%) | Consistent, precise, and reproducible |
| Matrix Effect | IS-normalized matrix factor between 0.85 and 1.15 |
| Stability | Stable under expected storage and processing conditions |
LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation.
Conclusion
The described LC-MS/MS method provides a robust framework for the quantification of dolasetron and its active metabolite, hydrodolasetron, in tissue samples. The protocol emphasizes efficient sample preparation through homogenization and protein precipitation, followed by sensitive and selective analysis. This method is suitable for pharmacokinetic studies and other applications in drug development where understanding tissue-level drug concentrations is critical. Proper method validation is essential to ensure the generation of high-quality, reliable data.
Application Notes and Protocols: Utilizing Anzemet® (Dolasetron) to Block Serotonin-Induced Currents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anzemet®, the brand name for dolasetron mesylate, is a potent and highly selective serotonin 5-HT3 receptor antagonist.[1] Its primary clinical application is in the prevention of nausea and vomiting associated with chemotherapy and postoperative procedures.[2] The pharmacological activity of dolasetron is primarily mediated by its active metabolite, hydrodolasetron.[3] This document provides detailed application notes and experimental protocols for researchers investigating the use of dolasetron and hydrodolasetron to block serotonin-induced currents mediated by the 5-HT3 receptor, a ligand-gated ion channel.[4][5]
The 5-HT3 receptor is a cation-selective ion channel. Upon binding of serotonin (5-hydroxytryptamine, 5-HT), the channel opens, leading to a rapid influx of cations, primarily Na+ and Ca2+, which results in neuronal depolarization.[4] Dolasetron acts as a competitive antagonist at the 5-HT3 receptor, blocking the binding of serotonin and thereby inhibiting this depolarization.[4] Understanding the kinetics and concentration-dependence of this blockade is crucial for studies in neuroscience, pharmacology, and drug development.
Data Presentation: Pharmacology of Dolasetron and Other 5-HT3 Antagonists
| Antagonist | Receptor/Tissue | Method | Agonist | IC50 (nM) | Reference(s) |
| Ondansetron | Wild type 5-HT3A Receptor (Oocytes) | Voltage-Clamp | 5-HT | 1.3 ± 0.2 | [7] |
| Granisetron | Wild type 5-HT3A Receptor (Oocytes) | Voltage-Clamp | 5-HT | 0.7 ± 0.7 | [7] |
| Palonosetron | 5-HT3 Receptor | Radioligand Binding | - | 0.03 | [8] |
Note: The potency of antagonists can vary depending on the experimental conditions, including the specific receptor subtype, expression system, and agonist concentration used.
Signaling Pathways and Experimental Workflows
Serotonin (5-HT3) Receptor Signaling Pathway
The binding of serotonin to the 5-HT3 receptor initiates a signaling cascade that leads to neuronal excitation. Dolasetron, as a competitive antagonist, interrupts this pathway.
Experimental Workflow for Determining the IC50 of Dolasetron
This workflow outlines the key steps for determining the half-maximal inhibitory concentration (IC50) of dolasetron or its active metabolite, hydrodolasetron, using whole-cell patch-clamp electrophysiology.
Experimental Protocols
The following are detailed protocols for studying the effects of dolasetron on serotonin-induced currents using two common electrophysiological techniques.
Protocol 1: Whole-Cell Patch-Clamp Recording in HEK293 Cells
This protocol is designed for studying the effect of dolasetron on 5-HT3 receptors heterologously expressed in Human Embryonic Kidney (HEK293) cells.
1. Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
For electrophysiology, plate cells onto glass coverslips 24-48 hours before the experiment.
-
Transiently transfect the cells with a plasmid encoding the human 5-HT3A subunit using a suitable transfection reagent. Co-transfection with a Green Fluorescent Protein (GFP) marker can help identify transfected cells.
2. Solutions and Reagents:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH.
-
Agonist Stock Solution: Prepare a 10 mM stock solution of Serotonin (5-Hydroxytryptamine) in deionized water. Store at -20°C.
-
Antagonist Stock Solution: Prepare a 10 mM stock solution of Dolasetron Mesylate or Hydrodolasetron in deionized water or DMSO. Store at -20°C. On the day of the experiment, dilute stock solutions to the desired final concentrations in the external solution.
3. Electrophysiological Recording:
-
Place a coverslip with transfected cells into the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with the external solution at a rate of 1-2 mL/min.
-
Pull borosilicate glass pipettes to a resistance of 3-6 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a visually identified transfected cell.
-
Voltage-clamp the cell at a holding potential of -60 mV.
4. Experimental Procedure for IC50 Determination:
-
Obtain a stable baseline recording in the external solution.
-
Apply a concentration of serotonin that elicits a submaximal response (e.g., the EC50 concentration) for 2-5 seconds to record a control inward current.
-
Wash the cell with the external solution until the current returns to baseline.
-
Pre-incubate the cell with a specific concentration of dolasetron or hydrodolasetron for 1-2 minutes.
-
Co-apply the same concentration of serotonin along with the antagonist and record the peak inward current.
-
Repeat the wash, pre-incubation, and co-application steps with a range of antagonist concentrations (e.g., from 1 nM to 10 µM).
-
Normalize the current amplitude in the presence of the antagonist to the control current amplitude.
-
Plot the normalized current as a function of the antagonist concentration and fit the data with a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Two-Electrode Voltage-Clamp (TEVC) Recording in Xenopus Oocytes
This protocol is suitable for studying 5-HT3 receptors expressed in Xenopus laevis oocytes, which allows for the recording of larger currents.
1. Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.
-
Inject each oocyte with cRNA encoding the human 5-HT3A subunit.
-
Incubate the injected oocytes for 2-5 days at 16-18°C in Barth's solution supplemented with antibiotics.
2. Solutions and Reagents:
-
Recording Solution (ND96, in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES. Adjust pH to 7.5 with NaOH.
-
Agonist and Antagonist Stock Solutions: Prepare as described in Protocol 1 and dilute in ND96 on the day of the experiment.
3. Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ), one for voltage recording and one for current injection.
-
Voltage-clamp the oocyte at a holding potential of -70 mV.
4. Experimental Procedure:
-
Apply a saturating concentration of serotonin (e.g., 10-30 µM) to elicit a maximal current response (Imax).
-
Wash the oocyte with ND96 until the current returns to baseline.
-
Pre-incubate the oocyte with a specific concentration of dolasetron or hydrodolasetron for 2-5 minutes.
-
Co-apply serotonin and the antagonist and record the resulting current.
-
Repeat this procedure for a range of antagonist concentrations.
-
Analyze the data as described in Protocol 1 to determine the IC50.
Conclusion
This compound (dolasetron) and its active metabolite hydrodolasetron are valuable research tools for investigating the function and pharmacology of the 5-HT3 receptor. By competitively antagonizing the binding of serotonin, they effectively block the resulting ion currents. The protocols outlined in this document provide a framework for researchers to quantitatively assess this blockade using standard electrophysiological techniques. These methods are fundamental for characterizing the potency of dolasetron and for comparative studies with other 5-HT3 receptor antagonists, ultimately contributing to a deeper understanding of serotonergic signaling and the development of novel therapeutics.
References
- 1. Electrocardiographic and cardiovascular effects of the 5-hydroxytryptamine3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Comparative review of 5-HT3 receptor antagonists in the treatment of acute chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mapping the molecular motions of 5-HT3 serotonin-gated channel by Voltage-Clamp Fluorometry [elifesciences.org]
- 6. 5-HT3 receptor antagonists: differences and similarities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. cdn.amegroups.cn [cdn.amegroups.cn]
Anzemet® (Dolasetron) as a Pharmacological Tool in Gastrointestinal Motility Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Anzemet® (dolasetron mesylate), a potent and selective 5-HT3 receptor antagonist, as a pharmacological tool in the investigation of gastrointestinal (GI) motility. This document outlines the mechanism of action, presents available data on its effects, and offers detailed protocols for key in vivo and in vitro experimental models.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter and paracrine signaling molecule within the gastrointestinal tract, profoundly influencing motility, secretion, and sensation.[1] Of the numerous 5-HT receptor subtypes, the 5-HT3 receptor, a ligand-gated ion channel, plays a significant role in mediating rapid, excitatory neurotransmission in the enteric nervous system (ENS).[1] this compound® (dolasetron), and its active metabolite hydrodolasetron, act as highly specific and selective antagonists of these 5-HT3 receptors.[2][3] While clinically established for the prevention of chemotherapy-induced and postoperative nausea and vomiting, its utility as a research tool extends to the exploration of fundamental GI physiology and the pathophysiology of motility disorders.[4][5]
Mechanism of Action
Dolasetron exerts its pharmacological effects by competitively blocking the binding of serotonin to 5-HT3 receptors.[4] These receptors are densely located on vagal afferent nerve terminals in the GI tract and centrally in the chemoreceptor trigger zone (CTZ) of the brainstem.[4][6] In the context of GI motility, the release of serotonin from enterochromaffin cells in the intestinal mucosa, triggered by various stimuli, activates these 5-HT3 receptors on enteric neurons, initiating propulsive and secretory reflexes.[1] By antagonizing these receptors, dolasetron can modulate these reflexes. It is important to note that while its anti-emetic properties are well-documented, its direct effects on baseline GI transit appear to be more subtle, with some evidence suggesting a more pronounced effect on colonic motility.[7][8]
Signaling Pathway of 5-HT3 Receptor Antagonism
Data Presentation
Quantitative data on the specific effects of dolasetron on gastrointestinal motility from preclinical animal models is limited in publicly available literature. Much of the research on 5-HT3 antagonists and GI transit has focused on ondansetron and alosetron. However, data from human studies and related compounds provide some insights.
| Parameter | Species/Model | Drug/Dose | Effect | Reference |
| Colonic Transit | Human | Multiple daily doses of dolasetron | No effect observed. | [3][6][7] |
| Whole Gut Transit Time | Human | Ondansetron | Significant increase (Placebo: 32.1 h, Ondansetron: 54.8 h). | [8] |
| Gastric Emptying (Solids) | Human | Ondansetron (8 mg IV) | No significant effect on half-emptying time. | [9] |
| Antral Motility | Human | Ondansetron | Minor increase in antral waves during the initial phase of nutrient infusion. | [10] |
| Emetic Episodes (Cisplatin) | Human | Dolasetron (1.8 mg/kg IV) | Complete control in ~50% of patients. | [11] |
| Emetic Episodes (Mod. Emetogenic Chemo) | Human | Dolasetron (200 mg oral) | Complete response rates similar to ondansetron. | [11] |
Experimental Protocols
In Vivo Models
This model is a fundamental in vivo assay to assess the effect of a test compound on overall gastrointestinal transit time.
Workflow: Charcoal Meal Transit Model
Materials:
-
Male Wistar rats (200 ± 20 g) or mice.
-
This compound (dolasetron mesylate).
-
Vehicle control (e.g., sterile saline).
-
Charcoal meal suspension (e.g., 5% activated charcoal in 10% gum arabic solution).
-
Oral gavage needles.
-
Dissection instruments.
-
Ruler.
Procedure:
-
Fast animals for 6-18 hours with free access to water. A 6-hour fast is often sufficient and can reduce animal stress.[12]
-
Administer this compound or vehicle control at the desired dose and route (e.g., oral, intraperitoneal, or subcutaneous).
-
After a predetermined absorption period (e.g., 60 minutes post-dosing), administer the charcoal meal suspension orally (e.g., 2 ml/animal for rats).[13]
-
After a consistent transit period (e.g., 15-20 minutes), humanely euthanize the animals.[5][13]
-
Immediately perform a laparotomy and carefully dissect the entire small intestine from the pyloric sphincter to the cecum.
-
Lay the intestine flat without stretching and measure its total length.
-
Measure the distance traveled by the charcoal front from the pyloric sphincter.
-
Calculate the gastrointestinal transit as a percentage: (Distance traveled by charcoal / Total length of small intestine) x 100.
This model is used to assess visceral pain and the potential analgesic effects of compounds like dolasetron.
Materials:
-
Male Sprague-Dawley or Wistar rats.
-
This compound (dolasetron mesylate).
-
Vehicle control.
-
Colorectal distension balloon (e.g., made from a latex glove finger attached to a catheter).[1]
-
Pressure transducer and pump (barostat).
-
Observation chamber.
Procedure:
-
Fast rats for 24 hours with free access to water.[1]
-
Under light anesthesia (e.g., isoflurane), insert the lubricated balloon into the descending colon and rectum (e.g., 7 cm from the anus).[1][14] Secure the catheter to the tail.
-
Allow the animal to recover from anesthesia and acclimate in an observation chamber for at least 30 minutes.[1]
-
Administer this compound or vehicle control.
-
Perform colorectal distension (CRD) by inflating the balloon to specific pressures (e.g., 10, 20, 40, 60, 80 mmHg) for a set duration (e.g., 10-20 seconds) with rest periods in between.
-
Observe and score the visceromotor response (VMR) or abdominal withdrawal reflex (AWR) at each pressure level. A common scoring system is:
-
0: No behavioral response.
-
1: Brief head movement followed by immobility.
-
2: Contraction of abdominal muscles.
-
3: Lifting of the abdomen.
-
4: Body arching and lifting of pelvic structures.[1]
-
-
The pressure threshold that elicits a defined pain response (e.g., AWR score of 3) can be determined.[1]
In Vitro Models
This classic organ bath experiment allows for the characterization of agonist and antagonist effects on intestinal smooth muscle contractility.
Workflow: Isolated Guinea Pig Ileum Assay
Materials:
-
Guinea pig.
-
Krebs-Henseleit solution (continuously gassed with 95% O2 / 5% CO2).
-
Organ bath system with temperature control (37°C) and aeration.
-
Isometric force transducer and data acquisition system.
-
Serotonin (5-HT) stock solution (agonist).
-
This compound (dolasetron) stock solutions (antagonist).
-
Dissection instruments, suture thread.
Procedure:
-
Humanely euthanize a guinea pig according to approved institutional guidelines.
-
Excise a segment of the terminal ileum and place it in ice-cold, oxygenated Krebs-Henseleit solution.[1]
-
Gently flush the lumen to remove contents and cut into 2-3 cm segments.[1]
-
Mount a segment in the organ bath chamber filled with Krebs-Henseleit solution at 37°C and gassed with 95% O2 / 5% CO2.[1]
-
Apply a resting tension of approximately 0.5-1.0 g and allow the tissue to equilibrate for at least 60 minutes, washing with fresh solution every 15-20 minutes.[1]
-
Control Concentration-Response: Construct a cumulative concentration-response curve for 5-HT by adding increasing concentrations to the bath and recording the contractile response until a maximal response is achieved.
-
Thoroughly wash the tissue to return to baseline.
-
Antagonist Incubation: Add a known concentration of this compound to the bath and incubate for a predetermined time (e.g., 30-60 minutes) to allow for receptor equilibrium.[1]
-
Test Concentration-Response: In the continued presence of this compound, repeat the 5-HT concentration-response curve.
-
The rightward shift in the concentration-response curve in the presence of this compound can be used to determine its potency (e.g., pA2 value via Schild analysis).
Conclusion
This compound (dolasetron) is a valuable pharmacological tool for investigating the role of 5-HT3 receptors in gastrointestinal motility. Its high selectivity allows for the specific interrogation of this signaling pathway in both in vivo and in vitro models. The protocols provided herein offer standardized methods for assessing its impact on GI transit, visceral sensitivity, and intestinal smooth muscle contractility. While more preclinical quantitative data on dolasetron's direct effects on motility would be beneficial, the established methodologies and the understanding of its mechanism of action provide a solid foundation for its use in advancing our understanding of GI physiology and the development of novel therapeutics for motility disorders.
References
- 1. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Rodent models of colorectal distension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (dolasetron): Uses, Side Effects, Dosage & Reviews [goodrx.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. Colonic transit in man is slowed by ondansetron (GR38032F), a selective 5-hydroxytryptamine receptor (type 3) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of dolasetron following single- and multiple-dose intravenous administration to normal male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of ondansetron on gastric tone and motility changes induced by a prolonged intraduodenal infusion of nutrients. Results of a placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dolasetron. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Dose-ranging evaluation of the serotonin antagonist dolasetron mesylate in patients receiving high-dose cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Colon distention induces persistent visceral hypersensitivity by mechanotranscription of pain mediators in colonic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeled Dolasetron in Receptor Occupancy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dolasetron is a potent and selective antagonist of the serotonin 5-HT3 receptor.[1][2] Along with other members of the "setron" class of drugs, it is primarily used for the prevention of nausea and vomiting associated with chemotherapy and postoperative recovery.[3][4] The therapeutic effect of dolasetron is mediated by its active metabolite, hydrodolasetron, which exhibits a high affinity for the 5-HT3 receptor.[5] Understanding the relationship between the dose of dolasetron, the resulting plasma and tissue concentrations of hydrodolasetron, and the extent of 5-HT3 receptor occupancy is crucial for optimizing dosing regimens and for the development of new chemical entities targeting this receptor.
Radiolabeled dolasetron or its analogs are invaluable tools for in vitro and in vivo studies aimed at characterizing the binding properties and receptor occupancy of this drug. Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging with specific radioligands allow for the non-invasive quantification of receptor density and occupancy in the living brain.[6][7] These application notes provide an overview of the methodologies and protocols for utilizing radiolabeled dolasetron in receptor occupancy studies.
5-HT3 Receptor Signaling Pathway
The 5-HT3 receptor is a ligand-gated ion channel.[7] Upon binding of the endogenous ligand serotonin (5-hydroxytryptamine), the channel opens, leading to a rapid influx of cations (primarily Na⁺ and Ca²⁺), which causes depolarization of the neuron and initiates downstream signaling cascades. Dolasetron acts as a competitive antagonist, binding to the receptor without activating the channel, thereby blocking the effects of serotonin.[8]
Figure 1: 5-HT3 Receptor Signaling Pathway and Mechanism of Dolasetron Action.
Quantitative Data
While specific Ki or IC50 values for dolasetron and hydrodolasetron are not consistently reported across publicly available literature, it is established that hydrodolasetron is the primary active moiety. Comparative data indicates that second-generation 5-HT3 antagonists, such as palonosetron, exhibit a significantly higher binding affinity for the 5-HT3 receptor compared to first-generation agents like dolasetron.[9][10]
| Compound | Receptor | Binding Affinity (Relative) | Half-life (t½) | Reference |
| Dolasetron | 5-HT3 | - | <10 minutes | [11] |
| Hydrodolasetron | 5-HT3 | High | ~8.1 hours (oral) | [8][12] |
| Palonosetron | 5-HT3 | >30-fold higher than dolasetron | ~40 hours | [9][10] |
Table 1: Comparative Pharmacological Properties of Dolasetron and Other 5-HT3 Receptor Antagonists.
| Parameter | Value | Reference |
| Dolasetron (Oral) | ||
| Bioavailability | ~75% (as hydrodolasetron) | [8][12] |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | [8] |
| Hydrodolasetron | ||
| Protein Binding | 69-77% | [11] |
| Volume of Distribution (Vd) | 5.8 L/kg | [12] |
Table 2: Pharmacokinetic Parameters of Dolasetron and its Active Metabolite, Hydrodolasetron.
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay for 5-HT3 Receptor
This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of a test compound (e.g., dolasetron) against a known high-affinity radioligand for the 5-HT3 receptor.
Materials:
-
Radioligand: [³H]-Granisetron or other suitable 5-HT3 receptor antagonist radioligand.
-
Test Compound: Dolasetron or other investigational compounds.
-
Non-specific Binding Control: High concentration (e.g., 10 µM) of a non-labeled 5-HT3 receptor antagonist (e.g., granisetron).
-
Membrane Preparation: From cells stably expressing the human 5-HT3 receptor (e.g., HEK293 cells) or from brain tissue known to express the receptor (e.g., cortex).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (GF/B or GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissue in ice-cold lysis buffer.
-
Centrifuge at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 100-200 µg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
50 µL of assay buffer (for total binding).
-
50 µL of non-specific binding control (for non-specific binding).
-
50 µL of varying concentrations of the test compound.
-
-
Add 50 µL of the radioligand at a concentration close to its Kd value.
-
Add 100 µL of the membrane preparation to initiate the reaction.
-
Incubate at room temperature for 60 minutes to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 2: Workflow for an In Vitro Radioligand Binding Assay.
Protocol 2: Generalized Synthesis of Radiolabeled Dolasetron (e.g., [¹¹C]Dolasetron)
This protocol outlines a generalized approach for the synthesis of [¹¹C]dolasetron, which would involve the methylation of a suitable precursor with [¹¹C]methyl iodide. The short half-life of carbon-11 (20.4 minutes) necessitates a rapid and efficient synthesis and purification process.[13]
Materials:
-
Precursor: A desmethyl analog of dolasetron.
-
[¹¹C]Methyl Iodide ([¹¹C]CH₃I): Produced from a cyclotron.
-
Reaction Solvent: Anhydrous, aprotic solvent such as DMF or DMSO.
-
Base (if required): A non-nucleophilic base to deprotonate the precursor.
-
HPLC system: For purification of the final product.
-
Solid-phase extraction (SPE) cartridges: For formulation.
Procedure:
-
Precursor Preparation: Dissolve the desmethyl-dolasetron precursor in the reaction solvent.
-
Radiolabeling Reaction:
-
Trap the gaseous [¹¹C]CH₃I in the reaction vessel containing the precursor solution.
-
Heat the reaction mixture for a short period (e.g., 5-10 minutes) to facilitate the methylation reaction.
-
-
Purification:
-
Quench the reaction and inject the mixture onto a semi-preparative HPLC column.
-
Elute the [¹¹C]dolasetron product, monitoring the radioactivity and UV absorbance of the eluent.
-
Collect the fraction containing the purified radiolabeled compound.
-
-
Formulation:
-
Remove the HPLC solvent (e.g., by rotary evaporation).
-
Reformulate the [¹¹C]dolasetron in a physiologically compatible solution (e.g., sterile saline with a small amount of ethanol).
-
Pass the final product through a sterile filter.
-
-
Quality Control:
-
Perform analytical HPLC to determine radiochemical purity and specific activity.
-
Ensure the final product is sterile and pyrogen-free before in vivo use.
-
Figure 3: Generalized Workflow for the Synthesis of [¹¹C]Dolasetron.
Protocol 3: In Vivo Receptor Occupancy Study using PET
This protocol describes a typical design for a PET receptor occupancy study to determine the relationship between the dose of dolasetron and the percentage of 5-HT3 receptor occupancy in the brain.
Study Design:
-
A within-subject, cross-over design is often employed.
-
Each subject undergoes two PET scans:
-
Baseline Scan: To measure the baseline receptor availability.
-
Occupancy Scan: After administration of a single dose of unlabeled dolasetron.
-
-
Multiple dose cohorts can be included to establish a dose-occupancy relationship.
Procedure:
-
Subject Preparation:
-
Subjects should be in a fasted state.
-
An arterial line may be placed for blood sampling to measure the radiotracer concentration in plasma.
-
-
Baseline PET Scan:
-
The subject is positioned in the PET scanner.
-
A bolus injection of the radiolabeled ligand (e.g., a specific 5-HT3 receptor radiotracer) is administered intravenously.
-
Dynamic PET data are acquired for 90-120 minutes.
-
Arterial blood samples are collected throughout the scan.
-
-
Drug Administration:
-
After a suitable washout period, the subject is administered a single oral or intravenous dose of unlabeled dolasetron.
-
-
Occupancy PET Scan:
-
The second PET scan is performed at the time of expected peak plasma concentration of hydrodolasetron.
-
The procedure for the occupancy scan is identical to the baseline scan.
-
-
Data Analysis:
-
PET images are reconstructed and co-registered with an anatomical MRI scan.
-
Regions of interest (ROIs) are defined in brain areas with high 5-HT3 receptor density.
-
The binding potential (BP_ND) is calculated for each ROI for both the baseline and occupancy scans. BP_ND is a measure of the density of available receptors.
-
Receptor occupancy (RO) is calculated using the following formula: RO (%) = [(BP_ND_baseline - BP_ND_occupancy) / BP_ND_baseline] x 100
-
Figure 4: Workflow for an In Vivo PET Receptor Occupancy Study.
Conclusion
The use of radiolabeled dolasetron and specific 5-HT3 receptor radioligands in conjunction with the described in vitro and in vivo techniques provides a powerful framework for characterizing the pharmacology of this important antiemetic agent. These studies are essential for understanding the dose-response relationship, optimizing therapeutic regimens, and guiding the development of novel drugs targeting the 5-HT3 receptor. The detailed protocols and workflows presented here serve as a guide for researchers in the fields of pharmacology, neuroscience, and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dolasetron | C19H20N2O3 | CID 3033818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Dolasetron. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 5-HT radioligands for human brain imaging with PET and SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-HT Radioligands for Human Brain Imaging With PET and SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. cdn.amegroups.cn [cdn.amegroups.cn]
- 10. researchgate.net [researchgate.net]
- 11. Anzemet (dolasetron) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 12. pdf.hres.ca [pdf.hres.ca]
- 13. PET imaging for receptor occupancy: meditations on calculation and simplification - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anzemet® (Dolasetron) in Preclinical Chemotherapy-Induced Emesis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemotherapy-induced nausea and vomiting (CINV) are significant and debilitating side effects of cancer therapy, often leading to patient non-compliance and a diminished quality of life. Anzemet® (dolasetron mesylate) is a potent and highly selective serotonin 5-HT3 receptor antagonist.[1][2] Its primary mechanism of action involves the blockade of serotonin (5-HT) binding to 5-HT3 receptors, which are pivotal in mediating the emetic reflex triggered by chemotherapeutic agents.[1][2] These application notes provide detailed protocols for the use of dolasetron in established animal models of CINV, offering a framework for preclinical efficacy and dose-response studies.
Mechanism of Action: 5-HT3 Receptor Antagonism
Chemotherapeutic agents can trigger the release of serotonin from enterochromaffin cells within the gastrointestinal tract.[2] This surge in serotonin activates 5-HT3 receptors located on vagal afferent nerve terminals in the periphery and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema.[2] Activation of these receptors initiates a signaling cascade that culminates in the vomiting reflex. Dolasetron competitively inhibits the binding of serotonin to these 5-HT3 receptors, thereby interrupting this emetic signaling pathway.[1] Dolasetron is rapidly converted to its active metabolite, hydrodolasetron, which is primarily responsible for its pharmacological effects.[3]
Signaling Pathway of Chemotherapy-Induced Emesis and Dolasetron Action
Caption: Signaling pathway of chemotherapy-induced emesis and the inhibitory action of this compound.
Experimental Protocols for Chemotherapy-Induced Emesis Models
The ferret is a well-established and predictive animal model for studying CINV due to its robust emetic response to various chemotherapeutic agents, including cisplatin.[4][5] The musk shrew is another valuable model for emesis research.[6][7]
Ferret Model of Cisplatin-Induced Emesis
This protocol outlines the induction of emesis using cisplatin and the evaluation of the anti-emetic efficacy of dolasetron in ferrets.
Materials:
-
Male or female ferrets (Mustela putorius furo)
-
Cisplatin
-
This compound® (dolasetron mesylate) for injection or oral administration
-
Saline (0.9% NaCl)
-
Anesthesia (e.g., isoflurane) for catheter placement if required
-
Observation chambers with video recording capabilities
Experimental Workflow:
Caption: Experimental workflow for evaluating this compound in the ferret CINV model.
Procedure:
-
Animal Acclimatization: House ferrets individually in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water for at least one week before the experiment.
-
Fasting: Withhold food overnight before the experiment, with continued access to water.
-
This compound (Dolasetron) Administration:
-
Cisplatin Administration: Thirty minutes after the initial dolasetron (or vehicle) administration, administer cisplatin (e.g., 10 mg/kg) intravenously.[1]
-
Observation: Immediately after cisplatin administration, place the animals in individual observation chambers. Record the number of retches (rhythmic abdominal contractions without expulsion of gastric contents) and vomits (forceful expulsion of gastric contents) for a defined period (e.g., 4 to 24 hours).[1] Video recording is recommended for accurate quantification.
-
Data Analysis: Quantify the total number of emetic episodes (retches and vomits). Compare the emetic response in dolasetron-treated groups to the vehicle-control group. Calculate the percentage of protection against emesis.
Quantitative Data Summary
The following tables summarize the available quantitative data for the dosing regimen of this compound (dolasetron) in preclinical and clinical CINV studies.
Table 1: Preclinical Dosing of Dolasetron in the Ferret Model of Cisplatin-Induced Emesis
| Animal Model | Emetic Agent | Dolasetron Dose | Route of Administration | Dosing Schedule | Efficacy | Reference |
| Ferret | Cisplatin (10 mg/kg IV) | ≥0.5 mg/kg | Oral | Single dose 30 min prior to cisplatin | Significant reduction in vomits | [1] |
| Ferret | Cisplatin (10 mg/kg IV) | ≥0.5 mg/kg | Intravenous | Two doses: 30 min prior to and 45 min after cisplatin | Significant reduction in vomits | [1] |
Table 2: Clinical Dosing of Dolasetron for Chemotherapy-Induced Nausea and Vomiting in Humans
| Patient Population | Chemotherapy Emetogenicity | Dolasetron Dose | Route of Administration | Dosing Schedule | Efficacy | Reference(s) |
| Adults | Highly Emetogenic (e.g., high-dose cisplatin) | 1.8 mg/kg | Intravenous | Single dose 30 min before chemotherapy | ~50% complete suppression of vomiting | [3] |
| Adults | Moderately Emetogenic | 200 mg | Oral | Single dose | ~60-80% complete suppression of vomiting | [3] |
| Pediatric (2-16 years) | Emetogenic | 1.8 mg/kg (max 100 mg) | Oral | Within 1 hour before chemotherapy | Not specified | [2] |
| Pediatric (2-16 years) | Emetogenic | 1.8 mg/kg (max 100 mg) | Intravenous | Single dose ~30 min before chemotherapy | Not specified | [8] |
Conclusion
This compound (dolasetron) has demonstrated efficacy in preclinical models of CINV, with effective doses identified in the ferret model.[1] The provided protocols and data serve as a valuable resource for researchers designing and conducting preclinical studies to evaluate the anti-emetic properties of novel compounds or to further investigate the pharmacology of 5-HT3 receptor antagonists. The ferret model, in particular, offers a translational platform for assessing potential anti-emetic therapies for use in clinical settings.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. This compound: Package Insert / Prescribing Information [drugs.com]
- 3. Dolasetron. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Action of ondansetron and CP-99,994 on cisplatin-induced emesis and locomotor activity in Suncus murinus (house musk shrew) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Behavioral Patterns Associated with Chemotherapy-Induced Emesis: A Potential Signature for Nausea in Musk Shrews - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Screening for 5-HT3 Receptor Antagonism: Detailed In Vitro Assays, Application Notes, and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the in vitro assays used to screen for and characterize 5-HT3 receptor antagonists. The protocols detailed below are foundational for identifying novel therapeutic agents targeting the 5-HT3 receptor, a key player in conditions such as chemotherapy-induced nausea and vomiting, and irritable bowel syndrome.
Introduction to 5-HT3 Receptor Antagonism
The 5-hydroxytryptamine type 3 (5-HT3) receptor is a member of the Cys-loop superfamily of ligand-gated ion channels.[1] Unlike other serotonin receptors that are G-protein coupled, the 5-HT3 receptor is an ionotropic receptor that forms a non-selective cation channel.[2] Upon binding of its endogenous ligand, serotonin (5-HT), the channel opens, allowing the rapid influx of sodium (Na+) and calcium (Ca2+) ions, which leads to depolarization of the neuronal membrane.[2] This rapid excitatory response is implicated in various physiological and pathophysiological processes.
5-HT3 receptor antagonists, often referred to as "setrons," are a class of drugs that competitively bind to the 5-HT3 receptor without activating the ion channel.[3] By blocking the binding of serotonin, these antagonists prevent the downstream signaling cascade that leads to emesis and other symptoms. The in vitro characterization of novel 5-HT3 antagonists is a critical step in the drug discovery pipeline, providing essential data on their binding affinity, potency, and functional activity.
5-HT3 Receptor Signaling Pathway
The binding of serotonin to the 5-HT3 receptor initiates a cascade of events, starting with the opening of the ion channel and culminating in a cellular response. The simplified signaling pathway is depicted below.
Key In Vitro Assays for Screening 5-HT3 Receptor Antagonists
A variety of in vitro assays can be employed to screen for and characterize 5-HT3 receptor antagonists. These assays can be broadly categorized into binding assays and functional assays.
Radioligand Binding Assays
Radioligand binding assays are a gold standard for determining the binding affinity (Ki) of a test compound for the 5-HT3 receptor.[4] These assays are based on the principle of competition between a radiolabeled ligand and an unlabeled test compound for binding to the receptor.
Objective: To determine the binding affinity (Ki) of a test compound for the human 5-HT3 receptor.
Materials:
-
Cell Membranes: Membranes prepared from HEK293 cells stably expressing the human 5-HT3A receptor.
-
Radioligand: [³H]Granisetron (specific activity ~40-50 Ci/mmol).
-
Assay Buffer: 50 mM HEPES, pH 7.4.[5]
-
Test Compound: Dissolved in DMSO and serially diluted.
-
Scintillation Cocktail.
-
Apparatus: 96-well filter plates (GF/B), liquid scintillation counter.
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing assay buffer, [³H]Granisetron (at a final concentration near its Kd, e.g., ~0.5 nM), and varying concentrations of the test compound.[5]
-
Determine non-specific binding in parallel wells containing the radioligand and a high concentration of the non-specific ligand.[5]
-
Initiate the reaction by adding cell membranes (10-20 µg of protein per well).[5]
-
Incubate the plate for 60 minutes at 25°C with gentle agitation.[5]
-
Terminate the reaction by rapid filtration through the GF/B filter plate, followed by three washes with ice-cold assay buffer to separate bound from free radioligand.[5]
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Quantify radioactivity using a liquid scintillation counter.
-
Analyze the data using non-linear regression to fit a one-site competition model and calculate the IC50.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is the dissociation constant of the radioligand.[5]
Functional Assays
Functional assays measure the ability of a compound to modulate the receptor's activity in a cellular context. For 5-HT3 receptors, this typically involves measuring changes in ion flux or membrane potential upon agonist stimulation.
Calcium flux assays are a widely used method for screening 5-HT3 receptor modulators due to their high-throughput nature and robust signal window.[2] These assays measure the change in intracellular calcium concentration upon receptor activation using a calcium-sensitive fluorescent dye.
Objective: To determine the functional potency (IC50) of a test compound in inhibiting 5-HT-induced calcium influx.
Materials:
-
Cell Line: HEK293 cells stably expressing the human 5-HT3A receptor.
-
Culture Medium: DMEM supplemented with 10% FBS and selection antibiotic.
-
Assay Plates: Black, clear-bottom 96- or 384-well plates.
-
Calcium-Sensitive Dye: Fluo-4 AM or equivalent.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
5-HT Agonist: Serotonin (5-HT).
-
Test Compound: Serially diluted in assay buffer.
-
Instrumentation: Fluorescence plate reader with kinetic read capabilities and automated liquid handling (e.g., FLIPR).
Procedure:
-
The day before the assay, seed the cells into the assay plates at a density of 20,000-50,000 cells per well and incubate overnight.[2]
-
Prepare the calcium indicator dye solution according to the manufacturer's instructions (e.g., 1-5 µM Fluo-4 AM).[2]
-
Remove the culture medium and add the dye solution to each well. Incubate for 1 hour at 37°C, protected from light.[2]
-
Add the test compound solutions to the wells of the dye-loaded cell plate and incubate for 15-30 minutes at room temperature.[2]
-
Prepare the 5-HT agonist solution at a concentration that elicits a submaximal response (EC80).
-
Place the cell plate and the agonist plate into the fluorescence plate reader.
-
Initiate the kinetic read, which involves a baseline fluorescence measurement for 10-20 seconds, followed by the automated addition of the agonist and continued measurement for 1-2 minutes.[2]
-
The peak fluorescence response is used to calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the data against the logarithm of the antagonist concentration and fit a sigmoidal dose-response curve to determine the IC50 value.[2]
Membrane potential assays provide an indirect measure of 5-HT3 receptor ion channel activity by detecting changes in the electrical potential across the cell membrane using voltage-sensitive dyes.
The protocol for a membrane potential assay is very similar to the calcium flux assay, with the primary difference being the use of a voltage-sensitive fluorescent dye instead of a calcium-sensitive dye. The data acquisition and analysis steps are analogous, with the change in fluorescence reflecting the change in membrane potential.
Reporter gene assays are a valuable tool for studying receptor signaling pathways that lead to changes in gene expression. While 5-HT3 receptors are ion channels, their activation can lead to downstream signaling events that can be coupled to the expression of a reporter gene, such as luciferase.
Objective: To determine the ability of a test compound to inhibit 5-HT3 receptor-mediated reporter gene expression.
Materials:
-
Host Cell Line: HEK293 or CHO-K1 cells.
-
Plasmids: An expression vector for the 5-HT3A receptor and a reporter plasmid containing a response element (e.g., CRE) upstream of a luciferase gene.[1]
-
Transfection Reagent: Lipofectamine or a similar reagent.[1]
-
5-HT3 Agonist: Serotonin (5-HT).
-
Test Compound: Serially diluted.
-
Luciferase Assay Reagent: Commercially available luciferase assay system.
-
Instrumentation: Luminometer.
Procedure:
-
Co-transfect the host cells with the 5-HT3 receptor expression plasmid and the reporter gene plasmid.[1]
-
Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
Add serial dilutions of the test compound followed by the 5-HT3 agonist to the cells.
-
Incubate for an additional 6-24 hours to allow for reporter gene expression.[1]
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol.[1]
-
The luminescence signal is proportional to the level of reporter gene expression. Calculate IC50 values as described for the other functional assays.[1]
Data Presentation: Quantitative Comparison of 5-HT3 Receptor Antagonists
The following tables summarize the in vitro pharmacological data for several well-characterized 5-HT3 receptor antagonists.
Table 1: Radioligand Binding Affinity of 5-HT3 Receptor Antagonists
| Compound | Radioligand | Ki (nM) | Cell Line/Membrane Prep |
| Palonosetron | [³H]GR65630 | 0.17 | N/A |
| VUF 10166 | [³H]Granisetron | 0.04 (5-HT3A) | N/A |
| Ramosetron | [³H]GR65630 | 0.091 | N/A |
| Tropisetron | [³H]GR65630 | 5.3 | N/A |
| Ondansetron | [³H]GR65630 | 6.16 | N/A |
Data sourced from Selleckchem.[6]
Table 2: Functional Antagonist Potency of 5-HT3 Receptor Antagonists
| Compound | Assay Type | IC50 (nM) | Cell Line |
| Azasetron | N/A | 0.33 | N/A |
| Tropisetron | N/A | 70.1 | N/A |
| Lerisetron | N/A | 810 | N/A |
| Ondansetron | Radioligand Binding | 5 | HEK293 cells with human 5-HT3 receptor |
| Quipazine | Radioligand Binding | 13.4 | HEK293 cells with human 5-HT3 receptor |
Data sourced from Selleckchem and BenchChem.[6][7]
Conclusion
The in vitro assays described in this document provide a robust framework for the screening and characterization of novel 5-HT3 receptor antagonists. A tiered screening approach, beginning with high-throughput functional assays such as calcium flux, followed by more detailed characterization using radioligand binding assays, is an effective strategy for identifying promising drug candidates. The detailed protocols and comparative data presented herein serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
Anzemet (Dolasetron) in Patch-Clamp Electrophysiology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anzemet®, with the active ingredient dolasetron mesylate, is a selective antagonist of the serotonin 5-HT3 receptor.[1][2][3] Its primary clinical application is the prevention of nausea and vomiting associated with chemotherapy and postoperative procedures.[4][5] The antiemetic effect is mediated through the blockade of 5-HT3 receptors on vagal afferents in the gastrointestinal tract and in the chemoreceptor trigger zone of the brain.[1][3][6][7] Dolasetron is a prodrug that is rapidly and completely metabolized to its active metabolite, hydrodolasetron, which is responsible for the majority of its pharmacological activity.[2][5][7]
Beyond its intended therapeutic action, dolasetron and hydrodolasetron have been shown to interact with various voltage-gated ion channels, most notably cardiac sodium (NaV1.5) and potassium (hERG) channels.[6][8][9][10] This off-target activity is linked to observed cardiovascular effects, including prolongation of PR, QRS, and QTc intervals on an electrocardiogram (ECG).[1][4][6][7] These interactions make this compound a subject of interest in cardiac safety pharmacology and a useful tool for studying the structure and function of both 5-HT3 receptors and cardiac ion channels using patch-clamp electrophysiology.
These application notes provide a comprehensive overview of the use of dolasetron in patch-clamp studies, including its effects on key ion channels, and detailed protocols for its application.
Data Presentation
Table 1: Inhibitory Effects of Dolasetron and Hydrodolasetron on Various Ion Channels
| Compound | Target Ion Channel | Cell Type | Patch-Clamp Configuration | IC50 | Reference |
| Dolasetron | 5-HT3A Receptor | Oocytes | Two-electrode voltage clamp | 11.8 nM | [11] |
| Hydrodolasetron | 5-HT3A Receptor | Oocytes | Two-electrode voltage clamp | 0.29 nM | [11] |
| Dolasetron | Adult Nicotinic Acetylcholine Receptor (nAChR) | - | - | 7.8 µM | [11] |
| Hydrodolasetron | Adult Nicotinic Acetylcholine Receptor (nAChR) | - | - | - | [11] |
| Dolasetron | Embryonic Nicotinic Acetylcholine Receptor (nAChR) | - | - | 18.6 µM | [11] |
| Dolasetron | Cardiac Na+ Channel (hH1/Nav1.5) | HEK293 | Whole-cell | 38.0 µM (at 3 Hz) | [9] |
| Hydrodolasetron (MDL 74,156) | Cardiac Na+ Channel (hH1/Nav1.5) | HEK293 | Whole-cell | 8.5 µM (at 3 Hz) | [9] |
| Dolasetron | hERG Cardiac K+ Channel | - | - | 5.95 µM | [9][10] |
| Hydrodolasetron (MDL 74,156) | hERG Cardiac K+ Channel | - | - | 12.1 µM | [9][10] |
Table 2: Electrophysiological Effects of Dolasetron on Cardiac Parameters
| Parameter | Effect | Notes | References |
| PR Interval | Prolongation | Dose-dependent | [1][4][6][7] |
| QRS Duration | Widening/Prolongation | Dose-dependent, primarily due to sodium channel blockade | [1][2][4][6][7] |
| QTc Interval | Prolongation | Dose-dependent, related to both QRS widening and some effect on repolarization | [1][6][7] |
Signaling Pathways and Experimental Workflow
Signaling Pathway of Dolasetron's Actions
Caption: Mechanism of action of dolasetron.
Experimental Workflow for Patch-Clamp Analysis
Caption: Workflow for patch-clamp analysis of this compound.
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of Dolasetron's Effect on 5-HT3 Receptor Currents
This protocol is designed for studying the inhibitory effect of dolasetron on 5-HT3 receptors heterologously expressed in a mammalian cell line (e.g., HEK293).
1. Materials and Reagents
-
Cell Line: HEK293 cells stably or transiently expressing the human 5-HT3A receptor subunit.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (if applicable).
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 D-Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 11 EGTA. Adjust pH to 7.2 with KOH.
-
This compound (Dolasetron Mesylate) Stock Solution: Prepare a 10 mM stock solution in sterile water or DMSO. Store at -20°C.
-
Working Solutions: Prepare fresh serial dilutions of dolasetron in the extracellular solution to achieve the desired final concentrations (e.g., 0.1 nM to 1 µM).
-
Agonist (Serotonin): Prepare a stock solution of serotonin (5-HT) and dilute in extracellular solution to a concentration that elicits a submaximal response (e.g., EC20 or EC50).
-
Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Patch-Clamp Setup: Inverted microscope, micromanipulator, amplifier (e.g., Axopatch 200B), digitizer, and data acquisition software (e.g., pCLAMP).
2. Experimental Procedure
-
Cell Preparation: Plate the HEK293-5HT3A cells onto glass coverslips 24-48 hours before the experiment.
-
Setup Preparation: Mount a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Pipette Preparation: Fill a patch pipette with the intracellular solution and mount it on the headstage.
-
Cell Approach and Sealing: Under visual guidance, approach a single, healthy-looking cell with the patch pipette while applying slight positive pressure. Upon contact, release the pressure to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Holding Potential: Clamp the cell membrane potential at -70 mV.
-
Baseline Recording: Apply the serotonin-containing solution for a short duration (e.g., 2-5 seconds) to evoke an inward current. Repeat this application at regular intervals (e.g., every 60 seconds) until a stable baseline response is established.
-
Dolasetron Application: Perfuse the recording chamber with the desired concentration of dolasetron for a sufficient time (e.g., 2-5 minutes) to allow for receptor binding.
-
Effect Recording: While continuing to perfuse with the dolasetron solution, co-apply the serotonin solution to measure the inhibited current response.
-
Dose-Response: Repeat steps 8 and 9 for a range of dolasetron concentrations to construct a dose-response curve.
-
Washout: Perfuse the chamber with the control extracellular solution to wash out the drug and observe the recovery of the serotonin-evoked current.
3. Data Analysis
-
Measure the peak amplitude of the inward current evoked by serotonin in the absence (I_control) and presence (I_dolasetron) of dolasetron.
-
Calculate the percentage of inhibition for each concentration: % Inhibition = (1 - (I_dolasetron / I_control)) * 100.
-
Plot the % Inhibition against the logarithm of the dolasetron concentration and fit the data with a Hill equation to determine the IC50 value.
Protocol 2: Characterizing the Effect of Dolasetron on Cardiac Sodium Channels (NaV1.5)
This protocol outlines a method to investigate the state-dependent block of NaV1.5 channels by dolasetron, a key mechanism of its cardiotoxicity.
1. Materials and Reagents
-
Cell Line: A cell line (e.g., HEK293 or CHO) stably expressing the human cardiac sodium channel α-subunit (SCN5A).
-
Solutions: Use extracellular and intracellular solutions similar to Protocol 1, with adjustments as needed for recording sodium currents (e.g., CsF or CsCl in the pipette solution to block potassium channels).
-
This compound (Dolasetron Mesylate): Prepare stock and working solutions as described in Protocol 1, with concentrations typically in the micromolar range (e.g., 1 µM to 100 µM).
2. Experimental Procedure
-
Follow steps 1-5 from Protocol 1 to achieve the whole-cell configuration.
-
Holding Potential: Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state.
-
Voltage Protocols:
-
Tonic Block: From the holding potential, apply a short depolarizing pulse (e.g., to -10 mV for 20 ms) at a low frequency (e.g., 0.1 Hz) to elicit sodium currents. Record the baseline current amplitude. Then, perfuse with dolasetron and record the reduction in current amplitude.
-
Use-Dependent Block: Increase the frequency of the depolarizing pulses (e.g., to 1 or 3 Hz).[9] The block of sodium channels by dolasetron is frequency-dependent.[4][9] Observe the progressive decrease in current amplitude with each pulse in the presence of the drug.
-
State-Dependence of Inactivation: To assess the interaction with the inactivated state, use a protocol with a long depolarizing prepulse to inactivate the channels, followed by a brief repolarization and then a test pulse. Measure the recovery from inactivation at different repolarization potentials in the absence and presence of dolasetron.[9]
-
-
Data Acquisition: Record the current responses to these voltage protocols before, during, and after the application of various concentrations of dolasetron.
3. Data Analysis
-
Tonic and Use-Dependent Block: Measure the peak inward current for each pulse. For use-dependent block, normalize the peak current of each pulse to the first pulse in the train. Plot the normalized current against the pulse number.
-
IC50 Calculation: For tonic and use-dependent block, calculate the percentage of block at steady-state for each concentration and fit to a Hill equation to determine the IC50.
-
Inactivation Analysis: Fit the recovery from inactivation data with an exponential function to determine the time constants of recovery. Compare the time constants in the presence and absence of dolasetron to assess its effect on channel gating.
Troubleshooting
-
No or Small Currents:
-
Check cell health and expression of the target channel.
-
Ensure the quality of the gigaseal and whole-cell access.
-
Verify the composition and pH of the solutions.
-
-
Unstable Recordings:
-
Improve the stability of the patch-clamp setup (vibration isolation, electrical shielding).
-
Use fresh, healthy cells.
-
Ensure slow and steady perfusion.
-
-
Irreversible Drug Effect:
-
Some compounds may have slow washout kinetics. Increase the washout time.
-
Consider if the drug is "trapped" within the channel.
-
-
Variability in IC50 Values:
-
Ensure consistent experimental conditions (temperature, voltage protocols, cell passage number).
-
Obtain data from a sufficient number of cells for statistical power.
-
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. Pharmacotherapy Update | 5-HT3 Receptor Antagonists and ECG Effects [clevelandclinicmeded.com]
- 5. Dolasetron. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Reappraisal of the role of dolasetron in prevention and treatment of nausea and vomiting associated with surgery or chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Local-anesthetic like inhibition of the cardiac sodium channel Nav1.5 α-subunit by 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Interactions of the 5-hydroxytryptamine 3 antagonist class of antiemetic drugs with human cardiac ion channels [pubmed.ncbi.nlm.nih.gov]
- 11. Antiemetics of the 5-hydroxytryptamine 3A antagonist class inhibit muscle nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dolasetron Mesylate Powder
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the dissolution and handling of dolasetron mesylate powder for research and development applications. The following protocols and data are intended to ensure accurate and reproducible experimental outcomes.
Dolasetron mesylate is a selective serotonin 5-HT3 receptor antagonist used as an antiemetic and antinauseant agent.[1][2] It is a white to off-white powder.[1][3][4][5] Proper dissolution and handling are critical for maintaining its stability and efficacy in experimental settings.
Physicochemical Properties
Dolasetron mesylate monohydrate has a molecular weight of 438.50 g/mol .[3][4][5][6] Approximately 74% of dolasetron mesylate monohydrate is the dolasetron base.[1][3][4][5][6]
Data Presentation: Solubility and Stability
The solubility and stability of dolasetron mesylate in various solvents and solutions are summarized below.
Table 1: Solubility of Dolasetron Mesylate Powder
| Solvent | Solubility | Reference |
| Water | Very soluble (>30 mg/mL) | [7] |
| Methanol | Freely soluble | [7][8] |
| Propylene Glycol | Freely soluble | [1][3][4][5] |
| Dimethyl Sulfoxide (DMSO) | ≥ 300 mg/mL | [9] |
| Ethanol | Slightly soluble | [1][3][4][5] |
| Normal Saline | Slightly soluble | [1][3][4][5] |
| Chloroform | Slightly soluble | [7][8] |
| Hexane | Insoluble | [7][8] |
Table 2: Stability of Dolasetron Mesylate in Solution
| Solution | Concentration | Storage Temperature | Stability | Reference |
| 0.9% Sodium Chloride | 10 mg/mL | 4°C or 23°C | At least 96.1% of initial concentration for 31 days | [10] |
| 5% Dextrose in Water | 10 mg/mL | 4°C or 23°C | At least 96.1% of initial concentration for 31 days | [10] |
| Oral liquid with Ora-Plus and strawberry syrup | 10 mg/mL | 3-5°C or 23-25°C | At least 98% of initial concentration for 90 days | [11][12] |
| Oral liquid with Ora-Plus and Ora-Sweet | 10 mg/mL | 3-5°C or 23-25°C | At least 98% of initial concentration for 90 days | [11][12] |
| Diluted in compatible IV fluids | - | Room Temperature | 24 hours | [3] |
| Diluted in compatible IV fluids | - | Refrigerated | 48 hours | [3] |
| Stock Solution in DMSO | - | -80°C | 6 months | [9] |
| Stock Solution in DMSO | - | -20°C (protect from light) | 1 month | [9] |
Experimental Protocols
Protocol for Preparation of a Dolasetron Mesylate Aqueous Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution in water.
Materials:
-
Dolasetron mesylate powder
-
Sterile, deionized or distilled water
-
Sterile conical tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filters (0.22 µm) and syringes
Procedure:
-
Weighing: Accurately weigh the desired amount of dolasetron mesylate powder using a calibrated analytical balance. For a 10 mg/mL solution, weigh 10 mg of the powder for each 1 mL of solvent.
-
Dissolution: Add the appropriate volume of sterile water to the vial containing the powder.
-
Mixing: Cap the vial securely and vortex thoroughly until the powder is completely dissolved. The solution should be clear and colorless.[10] For larger volumes or if dissolution is slow, sonication for 10-15 minutes can be used to facilitate the process.[13]
-
Sterilization (Optional): If a sterile solution is required for cell culture or other sensitive applications, filter the solution through a 0.22 µm sterile filter into a new sterile container.
-
Storage: Store the stock solution at 2-8°C. For long-term storage, aliquoting the solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles.
Experimental Workflow Diagram
Caption: Workflow for dissolving dolasetron mesylate powder.
Mechanism of Action: 5-HT3 Receptor Antagonism
Dolasetron and its active metabolite, hydrodolasetron, are selective antagonists of the serotonin 5-HT3 receptor.[3][6][7] These receptors are located on the nerve terminals of the vagus nerve in the periphery and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema.[1][6][14] Chemotherapeutic agents can cause the release of serotonin from enterochromaffin cells in the small intestine.[6][14] This released serotonin then activates 5-HT3 receptors, initiating the vomiting reflex.[6][8] By blocking these receptors, dolasetron interrupts the signal transduction pathway that leads to nausea and vomiting.[14]
Signaling Pathway Diagram
Caption: Dolasetron's mechanism of action via 5-HT3 receptor antagonism.
References
- 1. Dolasetron | C19H20N2O3 | CID 3033818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. qeios.com [qeios.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. DailyMed - ANZEMET- dolasetron mesylate tablet, film coated [dailymed.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Stability of Dolasetron Mesylate in 0.9% Sodium Chloride and 5% Dextrose in Water | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 11. Stability of dolasetron in two oral liquid vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. iajps.com [iajps.com]
- 14. What is the mechanism of Dolasetron Mesylate? [synapse.patsnap.com]
Troubleshooting & Optimization
Anzemet® (Dolasetron Mesylate) Solubility Technical Support Center
Welcome to the Anzemet® (dolasetron mesylate) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of this compound in aqueous buffers. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when preparing aqueous solutions of this compound.
Q1: I am observing precipitation when dissolving this compound in a neutral or alkaline buffer (pH > 7). How can I resolve this?
A1: this compound (dolasetron mesylate) is a weak base with a pKa of 6.398.[1][2] This means its solubility is highly dependent on the pH of the solution. In acidic conditions (pH < pKa), the molecule is protonated and exists as a more soluble salt. As the pH increases towards and beyond the pKa, the un-ionized, less soluble free base form predominates, leading to precipitation.
-
Troubleshooting Steps:
-
Lower the pH: The most effective way to increase the solubility of this compound is to lower the pH of your buffer. The commercial injection formulation of this compound has a pH between 3.2 and 3.8, maintained with an acetate buffer.[3][4][5]
-
Use an Acidic Buffer System: Prepare your solutions using a buffer system that maintains a pH well below 6.0. Acetate or citrate buffers are suitable choices.
-
Initial Dissolution in Acidic Solution: Dissolve the this compound powder in a small volume of dilute acid (e.g., 0.1 M HCl) before adding it to your final buffer solution. Ensure the final pH of the solution remains in the acidic range.
-
Q2: What is the expected solubility of this compound in water?
A2: Dolasetron mesylate is described as "freely soluble in water" and "very soluble in water".[1][2][6][7] While this indicates high solubility, the exact concentration can be influenced by the final pH of the solution after dissolution. A 5% w/v solution (50 mg/mL) of dolasetron mesylate in water results in a pH of approximately 3.5.[1][2]
Q3: Can I use phosphate-buffered saline (PBS) at pH 7.4 to dissolve this compound?
A3: It is not recommended to use standard PBS at pH 7.4 for preparing concentrated solutions of this compound. At this pH, which is above the pKa of 6.398, this compound will be predominantly in its less soluble free base form, likely leading to incomplete dissolution or precipitation. If your experimental design requires a near-neutral pH, consider preparing a more concentrated stock solution in an acidic buffer and then diluting it to the final concentration in your experimental medium, ensuring the final concentration is below the solubility limit at that pH.
Q4: I am concerned about the stability of my this compound solution. How does pH affect its degradation?
A4: Dolasetron mesylate is more susceptible to degradation under alkaline (basic) conditions.[8] Forced degradation studies have shown that it degrades in the presence of a base.[8] For optimal stability, it is recommended to prepare and store this compound solutions in acidic buffers (pH 3-5). Studies have shown good stability of dolasetron mesylate in 0.9% sodium chloride and 5% dextrose in water, which are typically acidic, for extended periods.[9]
Q5: Does temperature affect the solubility of this compound?
Data Presentation
Estimated Aqueous Solubility of Dolasetron as a Function of pH
The following table provides an estimated solubility profile of dolasetron in aqueous solutions at different pH values. These values are calculated based on the Henderson-Hasselbalch equation for a weak base and its known pKa of 6.398. The intrinsic solubility (S₀) of the free base is not publicly available and has been estimated for this table. This data is for estimation purposes only and should be experimentally verified.
| pH | Predominant Form | Estimated Solubility (mg/mL) |
| 2.0 | Ionized (Salt) | > 20 |
| 3.0 | Ionized (Salt) | > 20 |
| 4.0 | Ionized (Salt) | > 20 |
| 5.0 | Ionized (Salt) | ~15 |
| 6.0 | Ionized (Salt) & Free Base | ~1.5 |
| 7.0 | Free Base & Ionized (Salt) | ~0.15 |
| 8.0 | Free Base | < 0.1 |
Note: The commercial injection contains 20 mg/mL of dolasetron mesylate at a pH of 3.2-3.8.[3][4][5]
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method
This protocol outlines the steps to determine the equilibrium (thermodynamic) solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound (dolasetron mesylate) powder
-
Selected aqueous buffer (e.g., acetate buffer, phosphate buffer) at the desired pH
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
HPLC with UV detector or a UV-Vis spectrophotometer
-
Syringe filters (0.22 µm)
-
Calibrated pH meter
Procedure:
-
Prepare Buffer Solutions: Prepare the desired aqueous buffers at a range of pH values (e.g., pH 3, 4, 5, 6, 7, 8).
-
Add Excess this compound: Add an excess amount of this compound powder to a glass vial. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.
-
Add Buffer: Add a known volume of the prepared buffer to the vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the samples to equilibrate for at least 24-48 hours. Visually confirm that excess solid is still present.
-
Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or filter the supernatant using a 0.22 µm syringe filter.
-
pH Measurement: Measure the pH of the saturated solution to confirm it has not changed significantly during the experiment.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same buffer.
-
Analyze the standard solutions and the saturated sample solution using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).
-
Construct a calibration curve from the standard solutions and determine the concentration of this compound in the sample. This concentration represents the thermodynamic solubility at that specific pH and temperature.
-
Visualizations
Caption: Workflow for Shake-Flask Solubility Determination.
Caption: pH-Dependent Solubility of a Weak Base like this compound.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. globalrph.com [globalrph.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. iajps.com [iajps.com]
- 6. Dolasetron | C19H20N2O3 | CID 3033818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. ijprs.com [ijprs.com]
- 9. Stability of Dolasetron Mesylate in 0.9% Sodium Chloride and 5% Dextrose in Water | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
Technical Support Center: Optimizing Anzemet® (Dolasetron) Dose for Behavioral Experiments in Rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Anzemet® (dolasetron) in rat behavioral experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (dolasetron)?
This compound (dolasetron mesylate) is a selective antagonist of the serotonin 5-HT3 receptor.[1] It is rapidly converted in the body to its active metabolite, hydrodolasetron, which is responsible for its pharmacological effects.[1] 5-HT3 receptors are ligand-gated ion channels located on nerve terminals in the central and peripheral nervous systems.[2] When activated by serotonin, these channels allow the rapid influx of cations, leading to neuronal depolarization.[2] By blocking these receptors, dolasetron inhibits the signaling pathways associated with nausea and vomiting.
Q2: What are the potential side effects of dolasetron in rats at experimental doses?
While specific side effect profiles at behaviorally-relevant doses are not extensively documented in publicly available literature, high-dose toxicity studies in rats have shown effects such as depression, ataxia (loss of coordination), and tremors.[3] At lethal doses, convulsions were observed.[4] In humans, common side effects include headache and dizziness.[1] Researchers should be mindful of potential sedative or motor-impairing effects that could confound the results of behavioral assays. Careful observation and appropriate control groups are essential.
Q3: How should I prepare dolasetron mesylate for injection in rats?
Dolasetron mesylate is freely soluble in water and can be dissolved in sterile 0.9% saline for injection.[5] The solution should be prepared aseptically. For intraperitoneal (IP) injections, it is recommended to warm the solution to room or body temperature to minimize discomfort to the animal.[6] Ensure the final pH of the dosing solution is within a physiologically tolerable range (typically between 4.5 and 8.0 for IP injections).[7]
Q4: What is a good starting dose for my behavioral experiment?
Direct dose-response data for dolasetron in many rat behavioral models is limited. However, based on its use in preventing chemotherapy-induced nausea and vomiting in humans (a 5-HT3 mediated effect), and studies with other 5-HT3 antagonists in rats, a starting range of 0.1 to 1.0 mg/kg administered intraperitoneally (i.p.) or subcutaneously (s.c.) is a reasonable starting point for many behavioral paradigms. It is crucial to conduct a dose-response pilot study to determine the optimal dose for your specific experimental conditions and behavioral endpoint.
Troubleshooting Guides
Problem: Lack of Efficacy (No observable effect of dolasetron)
| Potential Cause | Troubleshooting Steps |
| Inadequate Dose | The dose may be too low to achieve sufficient 5-HT3 receptor occupancy. Increase the dose in a stepwise manner in a pilot study. |
| Timing of Administration | The time between drug administration and behavioral testing may not be optimal. The peak plasma concentration of the active metabolite, hydrodolasetron, should be considered. A typical pre-treatment time for i.p. injection is 30 minutes.[8] |
| Route of Administration | Intraperitoneal or subcutaneous routes are generally reliable. Ensure proper injection technique to avoid administration into adipose tissue or the gastrointestinal tract.[9] |
| Drug Solution Integrity | Ensure the dolasetron solution was prepared correctly and has not degraded. Prepare fresh solutions for each experiment. |
| Alternative Signaling Pathways | The behavior being studied may not be primarily mediated by 5-HT3 receptors. Consider the involvement of other neurotransmitter systems. |
Problem: Confounding Behavioral Effects (e.g., sedation, hyperactivity)
| Potential Cause | Troubleshooting Steps |
| Dose is too High | High doses of dolasetron can lead to central nervous system effects such as depression or ataxia.[3] Reduce the dose to a level that does not independently affect locomotor activity or arousal. |
| Interaction with Experimental Stressors | The novelty of the testing environment or other stressors can interact with the drug's effects. Ensure adequate habituation of the animals to the testing apparatus and procedures. |
| Off-Target Effects | While dolasetron is selective for 5-HT3 receptors, off-target effects at higher doses cannot be entirely ruled out. |
| Strain or Sex Differences | Different rat strains may exhibit varying sensitivity to dolasetron. Consider potential sex differences in drug metabolism and behavioral responses. |
Data Presentation
Table 1: Suggested Dose Ranges of 5-HT3 Antagonists in Rat Behavioral Models (for estimation purposes)
Note: Data for dolasetron is limited; ranges are extrapolated from studies using other 5-HT3 antagonists (e.g., ondansetron, granisetron) and should be optimized for each specific study.
| Behavioral Assay | Route of Administration | Suggested Starting Dose Range (mg/kg) | Key Behavioral Endpoint |
| Kaolin Consumption (Pica Model) | i.p., s.c. | 0.1 - 1.0 | Reduction in kaolin intake |
| Elevated Plus Maze | i.p., s.c. | 0.1 - 1.0 | Increased time in open arms |
| Conditioned Taste Aversion | i.p., s.c. | 0.1 - 1.0 | Attenuation of aversion to a novel taste |
| Open Field Test | i.p., s.c. | 0.1 - 1.0 | Assessment of locomotor activity (control for side effects) |
Experimental Protocols
Protocol 1: Kaolin Consumption (Pica) Assay for Nausea
This assay is an animal model of nausea, as rats do not vomit.
-
Habituation: For 2-3 days prior to the experiment, house rats individually with free access to water, standard food pellets, and a pre-weighed amount of kaolin (a non-nutritive clay). Measure food and kaolin consumption daily to establish a baseline.
-
Drug Administration: On the test day, administer dolasetron (dissolved in sterile 0.9% saline) via i.p. injection at the desired dose. The injection volume should not exceed 10 ml/kg.[6] Administer a vehicle control (0.9% saline) to a separate group of animals.
-
Induction of Nausea: 30 minutes after dolasetron/vehicle administration, inject a nausea-inducing agent (e.g., cisplatin at 3-6 mg/kg, i.p., or lithium chloride at a dose known to induce pica).
-
Measurement: Over the next 24-48 hours, measure the consumption of both kaolin and standard food at regular intervals.
-
Data Analysis: A significant reduction in kaolin consumption in the dolasetron-treated group compared to the vehicle-treated group indicates an anti-nausea effect.
Protocol 2: Intraperitoneal (IP) Injection in Rats
-
Preparation: Prepare the dolasetron mesylate solution in sterile 0.9% saline to the desired concentration. Draw the solution into a sterile syringe with an appropriate gauge needle (e.g., 23-25 gauge for adult rats).[6]
-
Restraint: Gently restrain the rat, ensuring it is calm. The two-person technique is often recommended for safety and accuracy.[6]
-
Injection Site: The injection should be made into the lower right quadrant of the abdomen to avoid the cecum.[5]
-
Injection: Insert the needle at a 15-30 degree angle. Aspirate briefly to ensure the needle has not entered a blood vessel or internal organ. Inject the solution smoothly.[5]
-
Post-Injection: Return the rat to its home cage and monitor for any adverse reactions.
Mandatory Visualizations
References
- 1. Dolasetron. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of cyclosporine A-induced kaolin intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Ro 04-6790-induced cognitive enhancement: No effect in trace conditioning and novel object recognition procedures in adult male Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. researchanimaltraining.com [researchanimaltraining.com]
Anzemet (Dolasetron Mesylate) Stability & Degradation: A Technical Resource
Welcome to the Technical Support Center for Anzemet (dolasetron mesylate). This resource is designed for researchers, scientists, and drug development professionals, providing in-depth information on the stability and degradation of this compound in solution. Here you will find troubleshooting guides and frequently asked questions to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the stability of this compound injection after dilution in standard intravenous (IV) fluids?
A1: this compound (dolasetron mesylate) injection is chemically and physically stable after dilution in compatible IV fluids. Sterile precautions should be maintained as the diluents generally do not contain preservatives.[1] Stability under various storage conditions is summarized below.
| Storage Condition | Duration of Stability |
| Room Temperature (Normal Lighting) | 24 hours[1][2][3][4] |
| Refrigerated | 48 hours[1][2][3][4] |
Compatible Intravenous Fluids: [1][2][3][4]
-
0.9% Sodium Chloride Injection
-
5% Dextrose Injection
-
5% Dextrose and 0.45% Sodium Chloride Injection
-
5% Dextrose and Lactated Ringer's Injection
-
Lactated Ringer's Injection
-
10% Mannitol Injection
Q2: Can this compound injection be mixed with other drugs?
A2: No, this compound injection should not be mixed with other drugs. It is recommended to flush the infusion line before and after its administration.[1][3]
Q3: What is the pH of the this compound injection solution?
A3: The pH of the commercially available this compound injection solution is between 3.2 and 3.8.[1][2][3][5]
Q4: How stable is this compound in oral preparations?
A4: An extemporaneously compounded oral liquid (10 mg/mL) prepared from this compound tablets is stable for at least 90 days when stored in amber plastic bottles at both refrigerated (3-5°C) and room temperature (23-25°C).[6] When this compound injection is diluted in apple or apple-grape juice for oral administration in pediatric patients, the diluted product is stable for up to 2 hours at room temperature.[1][3][5]
Q5: What are the known degradation pathways for dolasetron mesylate?
A5: Dolasetron mesylate is susceptible to degradation under various stress conditions, including acid and base hydrolysis, oxidation, and photolysis.[1][7][8] The ester functional group in the dolasetron molecule is a primary site for hydrolytic cleavage.
Troubleshooting Guide
Problem: I am observing unexpected peaks in my HPLC analysis of a dolasetron solution.
-
Possible Cause 1: Degradation of the drug substance.
-
Troubleshooting Steps:
-
Verify Solution Age and Storage: Ensure that the solution was prepared recently and stored under the recommended conditions (see stability tables below). Older solutions or those stored improperly are more likely to have degraded.
-
Check pH of the Solution: Extreme pH values can accelerate hydrolysis. The provided this compound injection has a pH of 3.2-3.8.[1][2][3][5] If you are preparing your own solutions, ensure the pH is within a stable range.
-
Protect from Light: Exposure to light can cause photodegradation.[7][8] Prepare and store solutions in a manner that minimizes light exposure, for example, by using amber vials.
-
Perform Forced Degradation: To confirm if the unexpected peaks are degradation products, you can perform a forced degradation study on a known standard of dolasetron mesylate. This will help in identifying the retention times of potential degradants.
-
-
-
Possible Cause 2: Interaction with container or infusion set.
-
Troubleshooting Steps:
-
Review Material Compatibility: While specific studies on dolasetron are limited, some drugs are known to adsorb to certain plastics like PVC. If you are using PVC-containing infusion sets or containers and observing a loss of parent drug, consider switching to polyolefin-based materials.
-
Minimize Surface Area and Contact Time: If material incompatibility is suspected, minimizing the surface area of the container and the duration of contact may reduce adsorption.
-
-
Problem: I am seeing a decrease in the concentration of my dolasetron standard over a short period.
-
Possible Cause: Adsorption to glass or plastic surfaces.
-
Troubleshooting Steps:
-
Use Silanized Glassware: For preparing stock solutions, consider using silanized glassware to minimize adsorption to glass surfaces.
-
Select Appropriate Containers for Dilutions: For diluted solutions, polypropylene or other inert plastic containers may be preferable to glass. If using infusion bags, polyolefin is generally less adsorptive than PVC for many drugs.
-
-
Quantitative Data on Stability
Stability of Diluted this compound Injection
| IV Fluid | Concentration | Container | Storage Temp. | Stability |
| 0.9% NaCl or 5% Dextrose | 10 mg/mL | Polypropylene Syringes | 4°C or 23°C | >96% retained for 31 days[9] |
Forced Degradation of Dolasetron Mesylate
The following table summarizes the degradation of dolasetron mesylate under various stress conditions as per a stability-indicating UV spectrophotometric method study.
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation | Reference |
| Acid Hydrolysis | 0.1 M HCl | 2 hours | 80°C | 15.2% | [7] |
| Base Hydrolysis | 0.1 M NaOH | 30 mins | 80°C | 20.5% | [7] |
| Neutral Hydrolysis | Water | 2 hours | 80°C | 10.1% | [7] |
| Oxidative Degradation | 30% H₂O₂ | 2 hours | 80°C | 12.3% | [7] |
| Thermal Degradation | Solid Drug | 24 hours | 105°C | 8.5% | [7] |
| Photolytic Degradation | Solid Drug | 24 hours | UV light | 5.6% | [7] |
Experimental Protocols
Protocol for Forced Degradation Study of Dolasetron Mesylate
This protocol is adapted from a study developing a stability-indicating UV spectrophotometric method.[7]
-
Preparation of Stock Solution:
-
Accurately weigh 10 mg of dolasetron mesylate and dissolve it in a 10 mL volumetric flask using double-distilled water to get a 1 mg/mL solution.
-
From this stock, prepare a working standard solution of 100 µg/mL.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat in a water bath at 80°C for 2 hours. After cooling, neutralize the solution with 0.1 M NaOH and dilute with water to a final concentration of 10 µg/mL.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat in a water bath at 80°C for 30 minutes. After cooling, neutralize with 0.1 M HCl and dilute with water to a final concentration of 10 µg/mL.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of water. Heat in a water bath at 80°C for 2 hours. After cooling, dilute with water to a final concentration of 10 µg/mL.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Heat in a water bath at 80°C for 2 hours. After cooling, dilute with water to a final concentration of 10 µg/mL.
-
Thermal Degradation: Keep the solid drug powder in an oven at 105°C for 24 hours. After cooling, weigh an appropriate amount and prepare a 10 µg/mL solution in water.
-
Photolytic Degradation: Expose the solid drug powder to UV light in a photostability chamber for 24 hours. Afterwards, weigh an appropriate amount and prepare a 10 µg/mL solution in water.
-
-
Analysis:
-
Analyze the stressed samples using a validated stability-indicating method, such as HPLC or UV spectrophotometry. For UV analysis, the absorbance maximum of dolasetron mesylate is at 285 nm, while a degradation product from alkali degradation can be monitored at 229 nm using a first derivative method.[7][8]
-
Protocol for Stability-Indicating HPLC Method
The following is a general example of an HPLC method that can be adapted for the analysis of dolasetron and its degradation products.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of a buffer (e.g., 0.02M potassium dihydrogen phosphate, pH adjusted to 3) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode. A common ratio is 20:80 (v/v) buffer to acetonitrile.[10]
-
Flow Rate: 1.0 mL/min[10]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled (e.g., 30°C)
Visualizations
Caption: this compound's antiemetic mechanism of action.
References
- 1. ijprs.com [ijprs.com]
- 2. ijper.org [ijper.org]
- 3. Dolasetron mesylate monohydrate | C20H26N2O7S | CID 6918119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Stability and sterility of dolasetron mesylate in syringes stored at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. irjet.net [irjet.net]
- 6. library.dphen1.com [library.dphen1.com]
- 7. Dolasetron Mesylate - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. arlok.com [arlok.com]
- 10. Pharmacokinetics and safety of single intravenous and oral doses of dolasetron mesylate in healthy women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adsorption Effect of Infusion Set Material on Infusion Drugs - BQ+ Medical [bqplusmedical.com]
Technical Support Center: Troubleshooting Off-Target Effects of Dolasetron In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential off-target effects of dolasetron in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of dolasetron and its active metabolite?
Dolasetron is a highly specific and selective serotonin 5-HT3 receptor antagonist.[1] However, it is rapidly and completely metabolized by carbonyl reductase to its major active metabolite, hydrodolasetron, which is largely responsible for its pharmacological activity.[2][3] Hydrodolasetron also acts as a potent and selective 5-HT3 receptor antagonist.[2] The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin leads to a rapid influx of cations, primarily Na⁺ and Ca²⁺, resulting in neuronal depolarization.[4] Dolasetron and hydrodolasetron competitively block this channel, preventing the emetic signals.[4]
Q2: What are the known primary off-target effects of dolasetron and hydrodolasetron in vitro?
The most well-characterized off-target effects of dolasetron and its active metabolite, hydrodolasetron, are the blockade of cardiac ion channels. These include:
-
hERG (human Ether-à-go-go-Related Gene) potassium channels: Inhibition of hERG channels can delay cardiac repolarization, which is a key concern in preclinical safety pharmacology.[5]
-
Voltage-gated sodium channels (NaV): Blockade of these channels can affect the depolarization phase of the action potential.[6]
-
L-type voltage-gated calcium channels (CaV): Inhibition of these channels can also impact cardiac function.[7]
These off-target activities are crucial to consider during in vitro studies as they can lead to confounding results in assays that are sensitive to ion channel function or overall cell health.
Q3: At what concentrations are off-target effects of dolasetron typically observed?
Off-target effects generally occur at higher concentrations than those required for 5-HT3 receptor antagonism. The selectivity of dolasetron and hydrodolasetron for their on-target versus off-target sites can be estimated by comparing their respective inhibitory concentrations (IC50) or binding affinities (Ki). Refer to the data summary tables below for specific values. It is crucial to perform dose-response curves in your specific assay to determine the concentration at which off-target effects may become significant.
Q4: How can I differentiate between on-target 5-HT3 receptor antagonism and off-target effects in my experiment?
Distinguishing between on-target and off-target effects is a critical step in troubleshooting. Here are some strategies:
-
Use of specific controls: Include a well-characterized 5-HT3 antagonist with a different off-target profile (e.g., ondansetron) as a control. If both compounds produce the same effect, it is more likely to be an on-target effect.[8]
-
Varying agonist concentration: In functional assays, an excessively high concentration of a 5-HT3 agonist may overcome competitive antagonism by dolasetron. Ensure you are using an appropriate agonist concentration, typically around its EC50 value.[8]
-
Cell line validation: Confirm that your cell line expresses 5-HT3 receptors at sufficient levels using techniques like qPCR or Western blot.[8] If the observed effect occurs in a cell line lacking 5-HT3 receptors, it is likely an off-target effect.
-
Specific ion channel blockers: If you suspect off-target effects on ion channels, use known specific blockers for those channels to see if they replicate or occlude the effect of dolasetron.
Data Presentation: On-Target vs. Off-Target Activity
The following tables summarize the quantitative data for dolasetron and its active metabolite, hydrodolasetron, at its on-target and key off-target sites.
Table 1: 5-HT3 Receptor Binding Affinity
| Compound | Receptor Subtype | Ki (nM) | Assay Type |
| Dolasetron | 5-HT3 | ~3.8 | Radioligand Binding |
| Hydrodolasetron | 5-HT3 | ~0.1 | Radioligand Binding |
Ki values represent the inhibition constant and a lower value indicates higher binding affinity.
Table 2: Off-Target Ion Channel Inhibition
| Compound | Off-Target | IC50 (µM) | Assay Type |
| Dolasetron | hERG K+ Channel | 5.95 | Patch Clamp |
| Hydrodolasetron | hERG K+ Channel | 12.1 | Patch Clamp |
| Dolasetron | Cardiac Na+ Channel | 38.0 | Patch Clamp |
| Hydrodolasetron | Cardiac Na+ Channel | 8.5 | Patch Clamp |
| Dolasetron | L-type Ca2+ Channel | >30 | Not specified |
| Hydrodolasetron | L-type Ca2+ Channel | >30 | Not specified |
IC50 values represent the concentration of the compound that inhibits 50% of the channel activity. A lower value indicates greater potency of blockade.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity or Reduced Cell Viability in My Assay
-
Possible Cause: Off-target blockade of essential ion channels (e.g., hERG, NaV) by dolasetron or hydrodolasetron, leading to disruption of cellular homeostasis and subsequent cell death.
-
Troubleshooting Steps:
-
Review Dolasetron Concentration: Compare the concentration of dolasetron used in your assay with the IC50 values for off-target ion channels in Table 2. If your concentration is approaching these values, off-target effects are more likely.
-
Perform a Dose-Response Curve: Test a wide range of dolasetron concentrations to determine the IC50 for cytotoxicity in your specific cell line.
-
Use an Alternative Viability Assay: Some viability assays, like those based on cellular reduction (e.g., MTT, Alamar Blue), can be prone to interference from test compounds.[9][10] Consider using an orthogonal method, such as a membrane integrity assay (e.g., trypan blue exclusion, LDH release) or a caspase activity assay to measure apoptosis.[11]
-
Control for Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is not contributing to cytotoxicity.[12]
-
Issue 2: Inconsistent or Unexplained Results in a Functional Assay (e.g., Calcium Influx, Membrane Potential)
-
Possible Cause: The functional readout of your assay may be influenced by dolasetron's off-target effects on Na+ or Ca2+ channels, confounding the interpretation of 5-HT3 receptor antagonism.
-
Troubleshooting Steps:
-
Characterize Your Cell Line: Confirm the expression profile of relevant ion channels (5-HT3, NaV, CaV) in your experimental cell line.
-
Use Specific Ion Channel Modulators:
-
To test for Na+ channel involvement, pre-incubate cells with a specific Na+ channel blocker (e.g., tetrodotoxin) before adding dolasetron. If the unexpected effect of dolasetron is diminished, it suggests off-target Na+ channel activity.
-
To test for L-type Ca2+ channel involvement, use a specific blocker like nifedipine or verapamil in a similar manner.[13]
-
-
Optimize Assay Conditions: Ensure that the buffer compositions (e.g., ion concentrations) are appropriate and consistent, as they can influence ion channel activity.
-
Issue 3: High Variability Between Replicates
-
Possible Cause: Inconsistent experimental technique or "edge effects" in microplates can lead to high variability.
-
Troubleshooting Steps:
-
Standardize Cell Seeding: Ensure a uniform number of viable cells are seeded in each well. Use cells in the exponential growth phase.[12]
-
Consistent Incubation Times: Maintain consistent pre-incubation times for dolasetron and agonist application.[4]
-
Mitigate Edge Effects: To avoid evaporation and temperature gradients at the edges of a microplate, fill the outer wells with sterile media or PBS and do not use them for experimental data.[12]
-
Mandatory Visualizations
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. Dolasetron. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Block of Voltage-Gated Sodium Channels as a Potential Novel Anti-cancer Mechanism of TIC10 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-type voltage-gated calcium channel regulation of in vitro human cortical neuronal networks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Inducing Cytotoxicity in Colon Cancer Cells and Suppressing Cancer Stem Cells by Dolasetron and Ketoprofen through Inhibition of RNA Binding Protein PUM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assays for L-type voltage gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Anzemet (Dolasetron) Cardiovascular Safety in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cardiovascular side effects of Anzemet (dolasetron) in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the known cardiovascular side effects of this compound (dolasetron) observed in animal models?
A1: this compound and its active metabolite, hydrodolasetron, have been shown to cause dose-dependent effects on cardiac electrophysiology. The primary findings are prolongation of the PR interval, widening of the QRS complex, and prolongation of the QT interval.[1][2][3] These effects are manifestations of delayed cardiac depolarization and repolarization.[1]
Q2: What is the underlying mechanism of this compound-induced cardiotoxicity?
A2: The cardiotoxic effects of dolasetron are primarily due to the blockade of cardiac ion channels. Specifically, dolasetron and its active metabolite, hydrodolasetron, block the fast sodium channels (Nav1.5), which slows the rapid depolarization phase (Phase 0) of the cardiac action potential, leading to a widened QRS complex and a prolonged PR interval.[1] Additionally, they block the human Ether-à-go-go-Related Gene (hERG) potassium channels, which are critical for cardiac repolarization (Phase 3), resulting in a prolongation of the QT interval.[4][5]
Q3: Are there specific animal models recommended for studying this compound's cardiotoxicity?
A3: While various animal models are used for general cardiotoxicity studies, conscious, telemetered dogs and rats are particularly well-suited for assessing drug-induced ECG changes.[6][7][8][9] Telemetry allows for continuous ECG monitoring in unrestrained animals, minimizing the confounding effects of anesthesia and stress.[6][9]
Q4: What is the clinical relevance of QT prolongation observed in animal models?
A4: Prolongation of the QT interval is a critical safety concern as it can increase the risk of developing a life-threatening ventricular arrhythmia known as Torsades de Pointes (TdP).[1] Non-rodent animal models have shown a high concordance with human QT findings, making them valuable for predicting proarrhythmic risk.[10]
Troubleshooting Guides
Issue 1: Unexpectedly high variability in ECG measurements.
-
Possible Cause: Anesthesia or animal stress.
-
Possible Cause: Improper electrode placement or poor signal quality.
-
Troubleshooting Tip: Ensure proper surgical implantation of telemetry leads or consistent placement of external electrodes. For non-invasive methods in rats, ensure good contact with the skin and proper insulation between limbs.[11]
-
-
Possible Cause: Lack of baseline stabilization.
-
Troubleshooting Tip: Allow for a sufficient acclimatization period for the animals in the experimental environment before baseline recordings and drug administration. A stable, consistent baseline is crucial for detecting drug-induced changes.
-
Issue 2: Difficulty in translating findings from rodent models to higher species.
-
Possible Cause: Species-specific differences in cardiac electrophysiology.
-
Troubleshooting Tip: Be aware of the differences between rodent and human cardiac action potentials and ECGs. For instance, mice have a distinct J wave and a less prominent plateau phase.[12] While rodents are useful for initial screening, non-rodent models like dogs often show better concordance with human QT effects.[10]
-
-
Possible Cause: Differences in drug metabolism.
-
Troubleshooting Tip: this compound is rapidly metabolized to the more active hydrodolasetron.[2] Ensure that pharmacokinetic data is collected alongside pharmacodynamic (ECG) data to establish a concentration-effect relationship, which is more readily translatable across species than dose-effect relationships.
-
Issue 3: How can we experimentally mitigate this compound-induced cardiotoxicity in our animal model?
-
Experimental Approach 1 (Hypothetical): Sodium Bicarbonate for QRS Prolongation.
-
Rationale: this compound's QRS-widening effect is due to sodium channel blockade.[1][3] In clinical toxicology, sodium bicarbonate is used to treat cardiotoxicity from other sodium channel blockers like tricyclic antidepressants.[13][14] The increased extracellular sodium concentration is thought to help overcome the channel blockade.
-
Experimental Suggestion: In an animal model exhibiting significant QRS prolongation after a high dose of dolasetron, an intravenous infusion of sodium bicarbonate could be administered to investigate its potential to reverse this effect. ECG should be monitored continuously. Note: The efficacy of sodium bicarbonate for dolasetron-induced cardiotoxicity has not been definitively established in preclinical models.[3]
-
-
Experimental Approach 2 (Hypothetical): Co-administration with an Antioxidant.
-
Rationale: While the primary mechanism is ion channel blockade, some drug-induced cardiotoxicities involve oxidative stress. Agents like dexrazoxane, an iron chelator that reduces the formation of reactive oxygen species, are used to mitigate the cardiotoxicity of anthracyclines like doxorubicin.[1]
-
Experimental Suggestion: To explore if a component of oxidative stress is involved in this compound's cardiotoxicity at high doses, a study could be designed where a group of animals is pre-treated with an antioxidant agent before dolasetron administration. Cardiac biomarkers and histopathology could be assessed in addition to ECG. Note: This is an exploratory approach, as the primary mechanism of this compound's cardiotoxicity is not considered to be oxidative stress.
-
Data Presentation
Table 1: In Vitro Effects of Dolasetron and its Metabolite on Human Cardiac Ion Channels
| Compound | Ion Channel | IC50 (µM) | Effect |
| Dolasetron | hH1 (Nav1.5) | 38.0 | Blocks sodium current |
| Hydrodolasetron | hH1 (Nav1.5) | 8.5 | Blocks sodium current |
| Dolasetron | hERG (Kv11.1) | 5.95 | Blocks potassium current |
| Hydrodolasetron | hERG (Kv11.1) | 12.1 | Blocks potassium current |
| (Data from Kuryshev et al., 2000)[4] |
Table 2: In Vivo ECG Effects of Intravenous Dolasetron in Healthy Human Volunteers
| Dose (mg/kg) | Change in PR Interval | Change in QRS Interval | Change in QTc Interval |
| 1.2 | Statistically significant increase | Statistically significant increase | No significant change |
| 1.8 | Statistically significant increase | Statistically significant increase | No significant change |
| 2.4 | Statistically significant increase | Statistically significant increase | Statistically significant increase |
| (Data from Benedict et al., 1996) |
Experimental Protocols
Protocol 1: Assessing Dolasetron's Effect on ECG in Conscious Telemetered Rats
-
Animal Model: Male Han-Wistar rats (or other appropriate strain), ~250g.
-
Surgical Implantation:
-
Anesthetize the rats according to approved institutional protocols.
-
Surgically implant a radio-telemetry device (e.g., for ECG and hemodynamic monitoring) with leads placed to record a Lead II-like ECG configuration.
-
Allow for a post-operative recovery period of at least one week to ensure full recovery and normalization of circadian rhythms.
-
-
Acclimatization and Baseline Recording:
-
House the animals individually in their home cages placed on the telemetry receivers.
-
Allow the animals to acclimate to the study room for at least 24 hours before the start of the experiment.
-
Record baseline ECG and heart rate data for a sufficient period (e.g., 24 hours) prior to drug administration to establish a stable baseline.
-
-
Drug Administration:
-
Prepare dolasetron mesylate in an appropriate vehicle (e.g., saline).
-
Administer single ascending doses of dolasetron (and a vehicle control group) via an appropriate route (e.g., intravenous, intraperitoneal, or oral).
-
-
Data Collection and Analysis:
-
Record ECG data continuously for at least 24 hours post-dose.
-
Analyze the data at specified time points to determine PR interval, QRS duration, and QT interval.
-
Correct the QT interval for heart rate using a rat-specific formula (e.g., Bazett's formula, though species-specific corrections are preferred if available).
-
Concurrently, collect blood samples for pharmacokinetic analysis to correlate drug/metabolite concentrations with ECG changes.[7][8]
-
Visualizations
Signaling Pathway of this compound's Cardiotoxicity```dot
Caption: Workflow for in vivo assessment of this compound's ECG effects.
Logical Relationship for Troubleshooting Mitigation
Caption: Troubleshooting logic for potential mitigation strategies.
References
- 1. Reappraisal of the role of dolasetron in prevention and treatment of nausea and vomiting associated with surgery or chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. Dolasetron overdose resulting in prolonged QTc interval and severe hypotension: a case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiovascular effects of 5HT2 and 5HT3 receptor stimulation in the nucleus tractus solitarius of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A pharmacological characterization of electrocardiogram PR and QRS intervals in conscious telemetered rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Why is the rat telemetry assay a useful tool | Vivonics [vivonics-preclinical.com]
- 10. Evaluation of drug-induced QT interval prolongation in animal and human studies: a literature review of concordance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cardiovascular effects of SL65.0472, a 5-HT receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dolasetron overdose resulting in prolonged QTc interval and severe hypotension: a case report and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cardiovascular effects of serotonin agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Single-blind study of the effects of intravenous dolasetron mesylate versus ondansetron on electrocardiographic parameters in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Brain-Penetrant Dolasetron Delivery
Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to deliver dolasetron across the blood-brain barrier (BBB). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in delivering dolasetron to the brain?
Dolasetron, a serotonin 5-HT3 receptor antagonist, generally exhibits low permeability across the blood-brain barrier. The primary challenges stem from the physicochemical properties of the drug and the physiological restrictions of the BBB itself.[1][2][3] Key obstacles include:
-
Efflux Transporters: Dolasetron may be a substrate for efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) at the BBB, which actively pump the drug out of the brain.[4][5]
-
Physicochemical Properties: The molecular size, charge, and lipophilicity of dolasetron may not be optimal for passive diffusion across the tight junctions of the BBB.[6][7]
Q2: What are the most promising general strategies for enhancing the brain penetration of drugs like dolasetron?
Several platform technologies are being explored to enhance CNS drug delivery and could be adapted for dolasetron.[8][9][10] These include:
-
Nanoparticle-Based Delivery Systems: Encapsulating dolasetron in nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from efflux transporters and facilitate transport across the BBB.[11][12][13][14]
-
Prodrug Approach: Modifying the chemical structure of dolasetron to create a more lipophilic prodrug can enhance its passive diffusion into the brain. The prodrug is then converted to the active dolasetron within the CNS.[10][15]
-
Receptor-Mediated Transcytosis (RMT): Conjugating dolasetron or a dolasetron-carrying nanoparticle to a ligand that targets a specific receptor on the BBB (e.g., transferrin receptor, insulin receptor) can facilitate its transport into the brain.[8][16]
-
Inhibition of Efflux Transporters: Co-administration of dolasetron with an inhibitor of P-gp or other relevant efflux transporters can increase its brain concentration.[17]
Q3: Are there any safety concerns associated with strategies that modulate the BBB?
Yes, strategies that aim to bypass or modulate the BBB must be carefully evaluated for safety. Temporarily disrupting the BBB can potentially allow harmful substances to enter the brain.[18] Similarly, inhibiting efflux transporters could increase the brain concentration of other xenobiotics. Therefore, thorough preclinical safety and toxicity studies are essential.
Troubleshooting Guides
Issue 1: Low Brain-to-Plasma Concentration Ratio of Dolasetron
| Possible Cause | Troubleshooting Step |
| High activity of efflux transporters at the BBB. | 1. Co-administer with a known P-gp inhibitor (e.g., verapamil, cyclosporine A) in your animal model and re-measure the brain-to-plasma ratio. An increase would suggest P-gp involvement. 2. Utilize in vitro models of the BBB (e.g., Caco-2 or MDCK cell lines expressing P-gp) to confirm if dolasetron is a substrate. |
| Suboptimal physicochemical properties of dolasetron for passive diffusion. | 1. Synthesize a panel of dolasetron prodrugs with varying degrees of lipophilicity and evaluate their brain penetration in parallel. 2. Consider nanoparticle encapsulation to bypass the need for passive diffusion. |
| Inaccurate measurement of brain concentration due to residual blood in the tissue sample. | 1. Perfuse the brain with saline before harvesting to remove intravascular blood. 2. Use a vascular marker (e.g., radiolabeled inulin or dextran) to correct for the contribution of blood-borne drug in the brain homogenate.[19] |
Issue 2: Poor In Vivo Efficacy Despite Successful In Vitro BBB Penetration
| Possible Cause | Troubleshooting Step |
| Rapid metabolism of the dolasetron delivery system or the drug itself within the brain parenchyma. | 1. Measure the concentration of dolasetron and its metabolites in the brain tissue over time to assess its stability. 2. Modify the nanoparticle formulation to control the release rate of dolasetron. |
| The delivery system is not reaching the specific brain region of interest. | 1. Use imaging techniques (e.g., fluorescently labeled nanoparticles) to visualize the biodistribution of your delivery system within the brain. 2. Consider targeted delivery strategies by conjugating ligands for receptors expressed in the target region. |
| The concentration of active dolasetron at the target site is below the therapeutic threshold. | 1. Perform dose-response studies to determine the optimal dose for achieving a therapeutic concentration in the brain. 2. Optimize the drug loading and release kinetics of your delivery system. |
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for different dolasetron delivery strategies. These values are illustrative and will vary depending on the specific experimental conditions.
Table 1: Brain-to-Plasma Concentration Ratios of Dolasetron with Different Delivery Strategies
| Delivery Strategy | Brain Concentration (ng/g) | Plasma Concentration (ng/mL) | Brain-to-Plasma Ratio |
| Dolasetron (Free Drug) | 15 | 100 | 0.15 |
| Dolasetron + P-gp Inhibitor | 45 | 100 | 0.45 |
| Dolasetron Prodrug | 80 | 100 | 0.80 |
| Dolasetron Nanoparticles | 120 | 100 | 1.20 |
Table 2: In Vitro Permeability of Dolasetron Formulations Across a BBB Model
| Formulation | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio |
| Dolasetron (Free Drug) | 0.5 | 4.2 |
| Dolasetron + P-gp Inhibitor | 1.5 | 1.1 |
| Dolasetron Prodrug | 2.5 | 1.0 |
| Dolasetron Nanoparticles | 3.8 | 1.2 |
Experimental Protocols
Protocol 1: In Situ Brain Perfusion in a Rodent Model
This protocol is used to measure the unidirectional transport of a substance across the BBB, independent of systemic circulation.
-
Anesthetize the animal (e.g., with isoflurane) and expose the carotid artery.
-
Cannulate the carotid artery with a catheter connected to a perfusion pump.
-
Ligate the corresponding external carotid and pterygopalatine arteries to direct the perfusate to the brain.
-
Initiate the perfusion with a physiological buffer containing the test substance (e.g., radiolabeled dolasetron or a dolasetron formulation).
-
After a short perfusion period (e.g., 1-5 minutes), stop the perfusion and flush the brain vasculature with a blank buffer.
-
Harvest the brain , homogenize the tissue, and measure the concentration of the test substance.
-
Calculate the brain uptake clearance (K_in) to quantify the rate of transport across the BBB.
Protocol 2: Preparation and Characterization of Dolasetron-Loaded Polymeric Nanoparticles
This protocol describes the synthesis of dolasetron-loaded nanoparticles using the nanoprecipitation method.
-
Dissolve dolasetron and a biodegradable polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone).
-
Inject the organic phase into an aqueous solution containing a stabilizer (e.g., PVA or Pluronic F68) under constant stirring.
-
Allow the organic solvent to evaporate , leading to the formation of nanoparticles.
-
Purify the nanoparticles by centrifugation or dialysis to remove unencapsulated drug and excess stabilizer.
-
Characterize the nanoparticles for size, polydispersity index, and zeta potential using dynamic light scattering (DLS).
-
Determine the drug loading and encapsulation efficiency by dissolving a known amount of nanoparticles and quantifying the dolasetron content using HPLC.
Visualizations
References
- 1. Brain-targeting drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. primo.rollins.edu [primo.rollins.edu]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. Strategies to Improve Drug Delivery Across the Blood–Brain Barrier for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. droracle.ai [droracle.ai]
- 7. Drug Permeability: From the Blood-Brain Barrier to the Peripheral Nerve Barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current Strategies for Brain Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nanoparticles Deliver Treatment Directly to Tumors of Deadly Brain Cancer | Yale School of Medicine [medicine.yale.edu]
- 12. Nanoparticle-Based Drug Delivery Systems Enhance Treatment of Cognitive Defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nanoparticle-mediated Brain-Specific Drug Delivery, Imaging, and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanoparticle-Based Drug Delivery Systems Enhance Treatment of Cognitive Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Strategies to optimize brain penetration in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Strategies to overcome/penetrate the BBB for systemic nanoparticle delivery to the brain/brain tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacological modulation of blood-brain barrier increases permeability of doxorubicin into the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Modulating the Blood–Brain Barrier: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Improved measurement of drug exposure in the brain using drug-specific correction for residual blood - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming tachyphylaxis with repeated Anzemet administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of repeated administration of 5-HT3 receptor antagonists like Anzemet (dolasetron).
Frequently Asked Questions (FAQs)
Q1: We are observing a diminishing anti-emetic effect (tachyphylaxis) with repeated administration of this compound (dolasetron) in our experimental model. What is the likely mechanism, and how can we overcome it?
A1: While a reduced drug effect over time is often termed tachyphylaxis, studies on 5-HT3 receptors suggest a mechanism that is distinct from classical receptor desensitization or internalization. Prolonged exposure to 5-HT3 receptor antagonists, including drugs similar to this compound, can lead to an upregulation of 5-HT3A receptors on the cell surface.[1][2] This increase in receptor number, rather than a decrease in receptor responsiveness, may necessitate higher concentrations of the antagonist to achieve the same level of inhibition, appearing as a diminished drug effect.
This upregulation appears to be independent of new receptor synthesis and is thought to arise from the translocation of pre-existing intracellular receptor pools to the cell surface.[1][2] Therefore, strategies to "overcome" this effect should focus on understanding and accounting for this receptor upregulation.
Q2: What are the primary molecular events that lead to 5-HT3 receptor upregulation following prolonged antagonist exposure?
A2: The precise signaling cascade for antagonist-induced 5-HT3 receptor upregulation is still under investigation. However, current evidence suggests that the process is not dependent on new protein synthesis.[1][2] The prevailing hypothesis is that prolonged blockade of the receptor triggers a compensatory cellular response to increase the number of functional receptors on the plasma membrane. This is likely achieved by mobilizing an intracellular pool of pre-synthesized receptors and trafficking them to the cell surface.
References
Technical Support Center: Optimizing Anzemet (Dolasetron) Concentration for Receptor Saturation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Anzemet (dolasetron) for 5-HT3 receptor saturation in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the brand name for dolasetron mesylate. It is a selective antagonist of the serotonin 5-HT3 receptor.[1][2][3] It's important for researchers to know that dolasetron is a prodrug, meaning it is rapidly and completely metabolized in the body to its active form, hydrodolasetron.[1][3][4][5][6] This active metabolite is responsible for the therapeutic effects of the drug.[1][4]
Q2: Why is the active metabolite, hydrodolasetron, more relevant for in vitro receptor binding studies?
A2: Hydrodolasetron is the primary molecule that binds to the 5-HT3 receptors and exerts the pharmacological effect.[1][4] Therefore, for in vitro experiments aiming to determine receptor saturation, affinity, or competitive binding, using hydrodolasetron will provide more direct and clinically relevant data.
Q3: What is receptor saturation and why is it important to determine?
A3: Receptor saturation is the point at which all available receptors are occupied by a ligand (in this case, hydrodolasetron). Determining the concentration of hydrodolasetron required to achieve saturation is crucial for understanding its binding affinity (Kd) and the maximal number of binding sites (Bmax). This information is fundamental for designing accurate and reproducible binding assays, including competitive binding studies with other potential 5-HT3 receptor ligands.
Q4: What is a typical starting concentration range for hydrodolasetron in a receptor binding assay?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High non-specific binding (NSB) | 1. Radioligand concentration is too high.2. Insufficient washing of the filters.3. The radioligand is sticking to the filter paper or assay plates.4. Inappropriate buffer composition. | 1. Use a radioligand concentration at or below its Kd value.2. Increase the number of wash steps with ice-cold wash buffer.3. Pre-treat glass fiber filters with a blocking agent like 0.5% polyethyleneimine (PEI). Use low-protein-binding assay plates.4. Optimize the buffer's ionic strength and pH. |
| Low specific binding signal | 1. Insufficient receptor concentration.2. Degraded radioligand or receptor preparation.3. Incubation time is too short to reach equilibrium. | 1. Increase the amount of membrane preparation in the assay.2. Use fresh, properly stored reagents. Avoid multiple freeze-thaw cycles.3. Determine the optimal incubation time by performing a time-course experiment. |
| Poor reproducibility between replicates | 1. Inaccurate pipetting.2. Inhomogeneous membrane preparation.3. Temperature fluctuations during incubation. | 1. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.2. Thoroughly vortex the membrane preparation before aliquoting.3. Ensure a stable and consistent incubation temperature. |
| Failure to reach saturation | 1. The concentration range of the ligand is not high enough.2. Low receptor density in the membrane preparation. | 1. Extend the upper range of the hydrodolasetron concentrations.2. Use a cell line with a higher expression of 5-HT3 receptors or increase the amount of membrane protein per assay point. |
Data Presentation
Pharmacokinetic and Binding Properties of 5-HT3 Receptor Antagonists
| Parameter | Dolasetron | Hydrodolasetron (Active Metabolite) | Ondansetron | Granisetron | Palonosetron |
| Binding Affinity (Ki) | Low | High (Specific value not readily available in searched literature) | ~3.9 nM | ~1.44 nM | ~0.04 nM |
| Plasma Half-life | <10 minutes[7] | ~7.3 - 8.1 hours[3][7] | ~3-4 hours | ~9-12 hours | ~40 hours[8] |
| Receptor Selectivity | High for 5-HT3[1][2][3] | High for 5-HT3[1][2] | High for 5-HT3 | High for 5-HT3 | Very high for 5-HT3 |
| Primary Metabolism | Carbonyl reductase to hydrodolasetron[3] | CYP2D6, CYP3A[3] | CYP3A4, CYP1A2, CYP2D6 | CYP3A4 | CYP2D6, CYP3A4, CYP1A2 |
Note: Ki values can vary depending on the experimental conditions.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for Hydrodolasetron
This protocol describes a method to determine the binding affinity (Ki) of hydrodolasetron for the 5-HT3 receptor using a radiolabeled antagonist.
Materials:
-
Membrane Preparation: Membranes from cells stably expressing the human 5-HT3 receptor (e.g., HEK293 cells).
-
Radioligand: A high-affinity 5-HT3 receptor antagonist radioligand such as [3H]-Granisetron or [3H]-GR65630.
-
Unlabeled Ligand: Hydrodolasetron.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known 5-HT3 antagonist (e.g., ondansetron).
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
-
96-well plates (low-protein-binding).
-
Filtration apparatus (cell harvester).
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture and harvest cells expressing the 5-HT3 receptor.
-
Homogenize cells in ice-cold lysis buffer.
-
Centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration (e.g., using a Bradford or BCA assay).
-
-
Assay Setup (in triplicate in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand (at a concentration near its Kd), and 100 µL of membrane preparation.
-
Non-specific Binding (NSB): Add 50 µL of the non-specific binding control, 50 µL of radioligand, and 100 µL of membrane preparation.
-
Competitive Binding: Add 50 µL of varying concentrations of hydrodolasetron (e.g., from 10-12 M to 10-5 M), 50 µL of radioligand, and 100 µL of membrane preparation.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Dry the filters, place them in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (NSB) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the hydrodolasetron concentration.
-
Use non-linear regression analysis to determine the IC50 value (the concentration of hydrodolasetron that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Caption: 5-HT3 receptor signaling and the antagonistic action of hydrodolasetron.
Caption: A typical workflow for a radioligand competition binding assay.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. dolasetron [drugcentral.org]
- 3. youtube.com [youtube.com]
- 4. Dolasetron. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 6. Dolasetron | C19H20N2O3 | CID 3033818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. cdn.amegroups.cn [cdn.amegroups.cn]
Validation & Comparative
Anzemet® (Dolasetron) vs. Ondansetron: A Comparative Analysis of Antiemetic Efficacy in the Ferret Emesis Model
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antiemetic efficacy of Anzemet® (dolasetron) and ondansetron, two selective 5-HT3 receptor antagonists, within the context of the ferret emesis model. This animal model is a well-established and predictive tool for assessing the potency of antiemetic agents against nausea and vomiting induced by various stimuli, most notably chemotherapeutic agents like cisplatin.
Initial Findings and Caveats:
A comprehensive review of published literature reveals a significant disparity in the available preclinical data for these two compounds in the ferret model. While ondansetron has been extensively studied, with numerous reports detailing its efficacy against cisplatin-induced emesis, there is a notable absence of published studies evaluating the efficacy of dolasetron in the same model.
Therefore, a direct, head-to-head comparison of their performance based on homogenous experimental data from the ferret model is not possible at this time. This guide will present the available quantitative data for ondansetron to serve as a benchmark and will supplement this with clinical comparative data in humans to provide a broader context for the relative efficacy of dolasetron and ondansetron.
Ondansetron Efficacy in the Cisplatin-Induced Ferret Emesis Model
Cisplatin-induced emesis in ferrets is a standard preclinical model that mimics both the acute and delayed phases of chemotherapy-induced nausea and vomiting (CINV) in humans.[1][2] The administration of cisplatin reliably induces retching and vomiting episodes, providing a quantifiable measure for the assessment of antiemetic drug efficacy.
Experimental Protocol: Cisplatin-Induced Emesis in Ferrets
A generalized experimental protocol for evaluating antiemetic efficacy in the ferret model involves several key steps.[3][4]
-
Animal Acclimatization: Male ferrets are typically used and are allowed to acclimate to the laboratory environment.[3]
-
Baseline Observation: Animals are observed for a baseline period to ensure they are free from any spontaneous emetic episodes.
-
Emetogen Administration: Cisplatin is administered, commonly via an intraperitoneal (i.p.) injection, at doses ranging from 5 mg/kg to 10 mg/kg to induce emesis.[1][2] A 10 mg/kg dose is often used to study acute emesis, which typically peaks around 2 hours after administration.[1] A lower dose of 5 mg/kg can induce a biphasic emetic response, allowing for the study of both acute (day 1) and delayed (days 2-3) emesis.[1][2]
-
Antiemetic Treatment: The antiemetic agent (in this case, ondansetron) is administered at various doses and routes (e.g., intravenous, intraperitoneal, or oral) prior to the cisplatin challenge.
-
Observation Period: The animals are observed for a defined period, typically ranging from 4 to 72 hours, to record the frequency of retching and vomiting episodes.[5][6] The latency to the first emetic episode is also a key parameter.
Quantitative Data for Ondansetron
The following table summarizes the antiemetic efficacy of ondansetron in cisplatin-induced emesis in ferrets from various studies. It is important to note that experimental conditions such as the cisplatin dose, ondansetron dose, and observation period can vary between studies, influencing the observed efficacy.
| Cisplatin Dose | Ondansetron Dose | Route of Administration | Observation Period | Efficacy Outcome | Reference |
| 10 mg/kg i.p. | 0.5 - 5 mg/kg (single injection) | Not specified | ~4 hours | Effectively antagonized the emetic response. | [5][7] |
| 5 mg/kg i.p. | 1 mg/kg i.p. (three times per day) | i.p. | Days 1 and 2 | Significantly antagonized retching and vomiting. | [8] |
| 8 mg/kg i.p. | 0.3 mg/kg | Oral | 18 to 72 hours | No significant effect on the delayed emesis phase when administered alone. | [6] |
A systematic review and meta-analysis of cisplatin-induced emesis in the ferret model revealed that 5-HT₃ receptor antagonists, as a class, reduced emesis by 68% during the acute phase and by 53-67% during the delayed phase.[1][2] The efficacy of ondansetron in the acute phase was found to be dependent on its dosage and the observation period but not on the dose of cisplatin used to induce emesis.[1]
Dolasetron (this compound) Data and Clinical Comparison
As previously stated, no preclinical studies on the efficacy of dolasetron in the ferret emesis model were identified. However, clinical trials in cancer patients receiving chemotherapy provide insights into its antiemetic properties relative to ondansetron.
In human clinical trials, single intravenous doses of dolasetron mesylate (1.8 or 2.4 mg/kg) have been shown to have comparable safety and efficacy to a single 32-mg intravenous dose of ondansetron in preventing acute cisplatin-induced emesis.[9] Another study found that a single oral 200 mg dose of dolasetron was therapeutically equivalent to multiple doses of ondansetron for the prevention of emesis after moderately emetogenic chemotherapy.[10] However, it is crucial to remember that these findings are from human subjects and may not directly translate to the ferret model.
Signaling Pathways and Experimental Workflow
To further understand the mechanisms of action and the experimental design, the following diagrams are provided.
Caption: Signaling pathway of chemotherapy-induced emesis and the site of action for 5-HT3 receptor antagonists.
Caption: A typical experimental workflow for evaluating the efficacy of antiemetic drugs in the ferret model.
Conclusion
The ferret emesis model remains a cornerstone in the preclinical evaluation of antiemetic drugs. Extensive data from this model have solidified the efficacy of ondansetron in mitigating both acute and, to some extent, delayed chemotherapy-induced emesis. The dose-dependent nature of its effect in the acute phase is a key finding from these studies.
In contrast, the absence of published data for this compound (dolasetron) in the ferret model represents a significant knowledge gap in its preclinical profile. While clinical studies in humans suggest comparable efficacy to ondansetron for the prevention of CINV, dedicated studies in the ferret model would be necessary to provide a direct and robust preclinical comparison. Such studies would be invaluable for researchers in the field of antiemetic drug development, allowing for a more comprehensive understanding of the relative potency and pharmacological characteristics of these two important 5-HT3 receptor antagonists.
References
- 1. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cisplatin-induced emesis in the Ferret: a new animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wjgnet.com [wjgnet.com]
- 5. The actions of ondansetron and dexamethasone to antagonise cisplatin-induced emesis in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. porsolt.com [porsolt.com]
- 7. The actions of ondansetron and dexamethasone to antagonise cisplatin-induced emesis in the ferret. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 8. An interaction of ondansetron and dexamethasone antagonizing cisplatin-induced acute and delayed emesis in the ferret - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Double-blind, randomized comparison of the antiemetic efficacy of intravenous dolasetron mesylate and intravenous ondansetron in the prevention of acute cisplatin-induced emesis in patients with cancer. Dolasetron Comparative Chemotherapy-induced Emesis Prevention Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic equivalence of single oral doses of dolasetron mesilate and multiple doses of ondansetron for the prevention of emesis after moderately emetogenic chemotherapy. European Dolasetron Comparative Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
An Objective Comparison of Anzemet® (Dolasetron) and Other 5-HT3 Receptor Antagonists for 5-HT3 Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity of Anzemet® (dolasetron) for the 5-HT3 receptor against other commonly used 5-HT3 receptor antagonists, namely ondansetron, granisetron, and palonosetron. The information presented herein is supported by experimental data from publicly available scientific literature to assist researchers and drug development professionals in making informed decisions.
Introduction to 5-HT3 Receptor Antagonists
The 5-HT3 receptor is a ligand-gated ion channel, and its antagonists are a class of drugs that block the action of serotonin (5-hydroxytryptamine) at this receptor.[1] These agents are primarily used to prevent and treat nausea and vomiting, particularly that induced by chemotherapy, radiation therapy, and surgery.[2] The first generation of these drugs includes dolasetron, ondansetron, and granisetron, while palonosetron is considered a second-generation antagonist with distinct pharmacological properties.[1][2] Selectivity for the 5-HT3 receptor is a critical attribute for these drugs, as off-target binding can lead to undesirable side effects.
Comparative Analysis of Binding Affinity and Selectivity
The affinity of a drug for its target receptor is a key determinant of its potency. This is often quantified by the inhibition constant (Ki), which represents the concentration of a drug required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.
The selectivity of a drug is its ability to bind to its intended target with high affinity while having low affinity for other receptors. This is crucial for minimizing off-target effects. The following tables summarize the binding affinities of dolasetron (via its active metabolite, hydrodolasetron), ondansetron, granisetron, and palonosetron for the human 5-HT3 receptor and a selection of other receptors to illustrate their selectivity profiles.
Table 1: Binding Affinity (Ki) of 5-HT3 Receptor Antagonists at the Human 5-HT3 Receptor
| Compound | Ki (nM) at 5-HT3 Receptor | Reference(s) |
| Dolasetron (Hydrodolasetron) | 7.73 | [3] |
| Ondansetron | 0.47 - 8.07 | [4][5] |
| Granisetron | ~9.15 (pKi) | [6] |
| Palonosetron | 0.22 - 0.35 | [4][7] |
Table 2: Selectivity Profile of 5-HT3 Receptor Antagonists (Binding Affinity, Ki in nM)
| Compound | 5-HT1A | 5-HT1B | 5-HT1C | 5-HT2 | α1-adrenergic | μ-opioid | Dopamine D2 | Muscarinic M1 | Histamine H1 | Sigma | Reference(s) |
| Ondansetron | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | Low Affinity | - | - | - | [5][6] |
| Granisetron | >10000 | >10000 | - | >10000 | >10000 | >10000 | >10000 | - | >10000 | - | [6] |
| Cilansetron * | - | - | - | 960 | - | - | - | 910 | - | 340 | [8] |
From the data, it is evident that palonosetron exhibits the highest binding affinity for the 5-HT3 receptor among the compared drugs. Granisetron and ondansetron also demonstrate high affinity. Dolasetron's active metabolite, hydrodolasetron, shows a slightly lower but still potent affinity. In terms of selectivity, both ondansetron and granisetron are highly selective for the 5-HT3 receptor, with Ki values for other tested receptors being significantly higher, indicating weak to negligible binding.[5][6] While specific off-target Ki values for dolasetron and palonosetron were not found in the compiled sources, they are generally reported to be highly selective for the 5-HT3 receptor.[1]
Signaling Pathway and Experimental Workflows
To understand the mechanism of action and the methods used to determine selectivity, the following diagrams illustrate the 5-HT3 receptor signaling pathway and the general workflows for the key experimental assays.
Caption: 5-HT3 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Functional Assay (Calcium Flux) Workflow.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of 5-HT3 receptor antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.
1. Membrane Preparation:
-
Human embryonic kidney (HEK293) cells stably expressing the human 5-HT3A receptor are cultured to confluency.
-
Cells are harvested and homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer to a final protein concentration of 100-200 µg/mL, as determined by a protein assay such as the Bradford assay.
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the cell membrane preparation, a fixed concentration of a high-affinity 5-HT3 receptor radioligand (e.g., [3H]granisetron), and varying concentrations of the unlabeled competitor drug (e.g., dolasetron, ondansetron, granisetron, or palonosetron).
-
Total binding is determined in the absence of a competitor, while non-specific binding is measured in the presence of a high concentration of an unlabeled 5-HT3 antagonist to saturate the receptors.
-
The plates are incubated at room temperature for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioactivity.
-
The radioactivity retained on the filters is then quantified using a scintillation counter.
3. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value .
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant (Kd) of the radioligand.
Cell-Based Functional Assay (Calcium Flux)
This assay measures the functional consequence of receptor activation or inhibition by monitoring changes in intracellular calcium levels.
1. Cell Preparation and Plating:
-
HEK293 cells stably expressing the human 5-HT3A receptor are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.
2. Dye Loading:
-
The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer. Probenecid may be included to prevent the leakage of the dye from the cells.
3. Compound Incubation:
-
After dye loading, the cells are washed, and varying concentrations of the antagonist (e.g., dolasetron) are added to the wells. The plate is incubated for a specific period to allow the antagonist to bind to the receptors.
4. Agonist Stimulation and Signal Detection:
-
The plate is placed in a fluorescence microplate reader (e.g., a FLIPR® instrument).
-
A baseline fluorescence reading is taken before the addition of a 5-HT3 receptor agonist (e.g., serotonin) at a concentration that elicits a submaximal response (e.g., EC80).
-
The agonist is then automatically added to the wells, and the change in fluorescence intensity, which corresponds to the influx of calcium, is monitored over time.
5. Data Analysis:
-
The inhibitory effect of the antagonist is quantified by the reduction in the agonist-induced calcium response.
-
The concentration of the antagonist that produces 50% of the maximal inhibition is determined as the IC50 value .
Conclusion
This compound® (dolasetron), through its active metabolite hydrodolasetron, is a potent and selective 5-HT3 receptor antagonist. When compared to other first- and second-generation antagonists, it demonstrates a high affinity for the 5-HT3 receptor. While palonosetron shows the highest affinity, dolasetron's binding characteristics are comparable to other widely used agents like ondansetron and granisetron. The high selectivity of these drugs for the 5-HT3 receptor, as demonstrated by their low affinity for other receptor types, is a key factor in their favorable safety profiles. The experimental protocols outlined in this guide provide a standardized framework for the continued evaluation and comparison of the selectivity and potency of novel and existing 5-HT3 receptor antagonists.
References
- 1. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 2. drugs.com [drugs.com]
- 3. mdpi.com [mdpi.com]
- 4. Prolonged inhibition of 5-HT3 receptors by palonosetron results from surface receptor inhibition rather than inducing receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Comparative study of the affinities of the 5-HT3 receptor antagonists, YM060, YM114 (KAE-393), granisetron and ondansetron in rat vagus nerve and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Agonists and antagonists induce different palonosetron dissociation rates in 5-HT3A and 5-HT3AB receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Study of Dolasetron and Palonosetron
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of two prominent 5-HT3 receptor antagonists: dolasetron and palonosetron. The information presented is collated from multiple clinical trials and preclinical studies to offer a comprehensive overview of their comparative efficacy, safety, pharmacokinetics, and mechanisms of action, supported by experimental data.
Executive Summary
Palonosetron, a second-generation 5-HT3 receptor antagonist, demonstrates superior efficacy in preventing delayed chemotherapy-induced nausea and vomiting (CINV) compared to the first-generation antagonist, dolasetron. This enhanced therapeutic profile is attributed to its distinct pharmacokinetic properties, including a significantly longer half-life, and a unique mechanism of action involving 5-HT3 receptor internalization. While both drugs exhibit a comparable safety profile for acute CINV, the prolonged action of palonosetron offers a clinical advantage in managing delayed-onset symptoms.
Data Presentation
Table 1: Comparative Efficacy in Preventing Chemotherapy-Induced Nausea and Vomiting (CINV)
| Efficacy Endpoint | Dolasetron (100 mg, IV) | Palonosetron (0.25 mg, IV) | Key Findings |
| Acute CINV (0-24 hours) | |||
| Complete Response Rate[1] | 52.9% | 63.0% | Palonosetron showed a higher complete response rate in preventing acute CINV. |
| Delayed CINV (24-120 hours) | |||
| Complete Response Rate[1] | Not specified as superior | Superior to dolasetron | Palonosetron was found to be superior to dolasetron in preventing delayed CINV.[1] |
| Overall CINV (0-120 hours) | |||
| Complete Response Rate[2] | 40% (pooled older 5-HT3 RAs) | 51% | In a pooled analysis, palonosetron demonstrated a significantly higher overall complete response rate.[2] |
Table 2: Comparative Pharmacokinetics
| Pharmacokinetic Parameter | Dolasetron (Active Metabolite: Hydrodolasetron) | Palonosetron |
| Half-life (t½) | ~7.3 - 8.9 hours[3] | ~40 hours |
| Maximum Concentration (Cmax) | 116 ng/mL (IV hydrodolasetron)[4] | Not specified in provided results |
| Time to Maximum Concentration (Tmax) | ~1 hour (hydrodolasetron)[5] | Not specified in provided results |
| Clearance | Not specified in provided results | Not specified in provided results |
| Protein Binding | Not specified in provided results | ~62% |
Table 3: Comparative Safety Profile (Most Common Adverse Events)
| Adverse Event | Dolasetron (100 mg) | Palonosetron (0.25 mg) |
| Headache | ~7.5% (pooled older 5-HT3 RAs)[6] | ~8.0%[6] |
| Constipation | ~9.3% (pooled older 5-HT3 RAs)[6] | ~9.3%[6] |
| Dizziness | ~1.1% (pooled older 5-HT3 RAs)[6] | ~0.8%[6] |
| Diarrhea | ~0.8% (pooled older 5-HT3 RAs)[6] | ~0.6%[6] |
Experimental Protocols
The data presented in this guide is primarily derived from randomized, double-blind, multicenter Phase III clinical trials. A representative experimental protocol is summarized below:
Objective: To compare the efficacy and safety of intravenous dolasetron and palonosetron in the prevention of CINV in patients receiving moderately emetogenic chemotherapy.
Study Design:
-
A randomized, double-blind, parallel-group study.
-
Patients were randomly assigned to one of three treatment arms: dolasetron (100 mg), palonosetron (0.25 mg), or palonosetron (0.75 mg).
Patient Population:
-
Inclusion criteria typically included adult cancer patients scheduled to receive their first course of moderately emetogenic chemotherapy.
-
Exclusion criteria often included patients who had received chemotherapy within the previous 21 days, those with ongoing nausea or vomiting, and those with significant cardiac or other comorbidities.
Drug Administration:
-
Study drugs were administered as a single intravenous injection approximately 30 minutes before the start of chemotherapy.
Efficacy Assessment:
-
The primary efficacy endpoint was the proportion of patients with a complete response, defined as no emetic episodes and no use of rescue medication.
-
Efficacy was assessed for three periods: acute (0-24 hours), delayed (>24-120 hours), and overall (0-120 hours).
-
Patients recorded emetic episodes, nausea severity, and use of rescue medication in a diary.
Safety Assessment:
-
Safety was monitored through the recording of all adverse events, physical examinations, vital signs, and laboratory tests.
-
Adverse events were graded for severity and assessed for their relationship to the study drug.
Mechanism of Action and Signaling Pathways
Dolasetron and palonosetron are selective antagonists of the 5-hydroxytryptamine-3 (5-HT3) receptor. The 5-HT3 receptor is a ligand-gated ion channel predominantly expressed on neurons of the central and peripheral nervous systems.[7]
Standard 5-HT3 Receptor Antagonism by Dolasetron
Chemotherapeutic agents can induce the release of serotonin from enterochromaffin cells in the gastrointestinal tract. This serotonin then binds to 5-HT3 receptors on vagal afferent nerves, initiating a signaling cascade that results in nausea and vomiting. Dolasetron competitively blocks this binding, thereby preventing the initiation of the emetic reflex.
Unique Mechanism of Palonosetron: Receptor Internalization
Palonosetron exhibits a distinct and prolonged mechanism of action. In addition to competitive antagonism, palonosetron has been shown to induce the internalization of the 5-HT3 receptor.[8] This process removes the receptor from the cell surface, rendering it unavailable for serotonin binding for an extended period. This unique property is thought to contribute to its superior efficacy in preventing delayed CINV.
Downstream Signaling Pathway of 5-HT3 Receptor Activation
Activation of the 5-HT3 receptor, a ligand-gated ion channel, leads to a rapid influx of cations (primarily Na+ and Ca2+). The subsequent increase in intracellular calcium concentration triggers a downstream signaling cascade involving Calcium/calmodulin-dependent protein kinase II (CaMKII) and the extracellular signal-regulated kinase (ERK) pathway, ultimately leading to neuronal excitation and the transmission of the emetic signal.
Experimental Workflow for Comparative Clinical Trials
The successful execution of comparative clinical trials for antiemetic drugs involves a structured workflow to ensure data integrity and patient safety.
References
- 1. Improved prevention of moderately emetogenic chemotherapy-induced nausea and vomiting with palonosetron, a pharmacologically novel 5-HT3 receptor antagonist: results of a phase III, single-dose trial versus dolasetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pooled analysis of phase III clinical studies of palonosetron versus ondansetron, dolasetron, and granisetron in the prevention of chemotherapy-induced nausea and vomiting (CINV) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of infusion rate on the pharmacokinetics and tolerance of intravenous dolasetron mesylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preliminary pharmacokinetics of intravenous and subcutaneous dolasetron and pharmacodynamics of subcutaneous dolasetron in healthy cats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intravenous pharmacokinetics and absolute oral bioavailability of dolasetron in healthy volunteers: part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palonosetron versus older 5-HT3 receptor antagonists for nausea prevention in patients receiving chemotherapy: a multistudy analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 8. Palonosetron triggers 5-HT(3) receptor internalization and causes prolonged inhibition of receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Anzemet's (Dolasetron) Potential Cross-Reactivity with Nicotinic Acetylcholine Receptors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the potential cross-reactivity of Anzemet (dolasetron), a selective 5-HT3 receptor antagonist, with nicotinic acetylcholine receptors (nAChRs). As both 5-HT3 receptors and nAChRs are members of the Cys-loop superfamily of ligand-gated ion channels, understanding the potential for interaction is crucial for comprehensive pharmacological profiling and identifying potential off-target effects or novel therapeutic applications.
Comparative Binding Affinity of 5-HT3 Antagonists at Nicotinic Acetylcholine Receptors
The following table summarizes the binding affinities (Ki) of tropisetron and ondansetron for different nAChR subtypes, providing a quantitative comparison of their potential for cross-reactivity. The absence of data for dolasetron highlights a key area for future investigation.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |
| Tropisetron | α7 nAChR | 6.9 |
| α4β2 nAChR | >10,000 | |
| Ondansetron | α7 nAChR | >10,000 |
| α4β2 nAChR | >10,000 | |
| Dolasetron (this compound) | α7 nAChR | Data not available |
| α4β2 nAChR | Data not available |
Data for Tropisetron and Ondansetron sourced from Ishikawa et al., 2011.[1]
Experimental Protocols
The following sections detail the methodologies employed in the studies that generated the comparative data for tropisetron and ondansetron. These protocols can serve as a foundation for designing experiments to assess dolasetron's interaction with nAChRs.
Radioligand Binding Assays for Nicotinic Acetylcholine Receptors
Objective: To determine the binding affinity (Ki) of a test compound (e.g., dolasetron) for specific nAChR subtypes through competitive displacement of a radiolabeled ligand.
Materials:
-
Cell Lines: Human embryonic kidney (HEK-293) cells stably expressing the desired human nAChR subtype (e.g., α7 or α4β2).
-
Radioligand: A high-affinity radiolabeled ligand specific for the nAChR subtype being studied. For example, [3H]epibatidine for α4β2 nAChRs or [125I]α-bungarotoxin for α7 nAChRs.
-
Test Compounds: Dolasetron, tropisetron (positive control for α7), ondansetron (negative control).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand known to bind to the receptor (e.g., nicotine or unlabeled epibatidine).
-
Assay Buffer: Appropriate buffer for maintaining cell membrane integrity and receptor function (e.g., Tris-HCl buffer with physiological salts).
-
Instrumentation: Scintillation counter or gamma counter, depending on the radioisotope used.
Procedure:
-
Membrane Preparation: Culture the specific nAChR-expressing HEK-293 cells and harvest them. Homogenize the cells in ice-cold assay buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Competition Binding Assay: In a multi-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (dolasetron) or control compounds.
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation or gamma counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration. Use a non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the canonical signaling pathway for 5-HT3 receptors, the potential interaction with nAChRs, and a typical experimental workflow for assessing this cross-reactivity.
Caption: Canonical signaling pathway of the 5-HT3 receptor.
Caption: Experimental workflow for assessing cross-reactivity.
Caption: Logical relationship of potential this compound interactions.
Conclusion and Future Directions
The analysis of available data on tropisetron and ondansetron reveals that cross-reactivity of 5-HT3 antagonists with nAChRs can be highly variable and subtype-specific. Tropisetron demonstrates a significant affinity for the α7 nAChR subtype, whereas ondansetron shows negligible affinity for both α7 and α4β2 subtypes.[1] This underscores the importance of empirical testing for each compound within this class.
For this compound (dolasetron), there is a clear gap in the scientific literature regarding its potential interaction with nAChRs. The structural similarities between 5-HT3 receptors and nAChRs, coupled with the observed cross-reactivity of other setrons, provide a strong rationale for investigating this possibility. Researchers are encouraged to utilize the experimental protocols outlined in this guide to determine the binding affinity and functional effects of dolasetron and its active metabolite, hydrodolasetron, on a panel of relevant nAChR subtypes. Such studies will provide a more complete pharmacological profile of this compound and could potentially uncover novel therapeutic opportunities or explain unforeseen clinical effects.
References
Anzemet (Dolasetron) in the Management of Nausea and Vomiting: A Comparative Analysis of Published Data
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Anzemet's (dolasetron) anti-nausea effects against other 5-HT3 receptor antagonists. The following sections present a synthesis of published experimental data, detailed methodologies from key clinical trials, and visual representations of relevant biological pathways and experimental workflows.
Comparative Efficacy of this compound
This compound (dolasetron mesylate) is a selective 5-HT3 receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[1][2] Its efficacy has been evaluated in numerous clinical trials, often in direct comparison with other "setron" drugs like ondansetron and granisetron. The primary measure of efficacy in these studies is typically "complete response," defined as no emetic episodes and no use of rescue medication within a specified timeframe (usually 24 hours for acute CINV).[3]
This compound vs. Ondansetron
Head-to-head trials comparing dolasetron and ondansetron have yielded varied results depending on the chemotherapeutic agent's emetogenicity and the dosing regimens. In a study involving patients receiving moderately emetogenic chemotherapy, ondansetron demonstrated a statistically significant advantage in achieving complete protection from nausea and vomiting in the first 24 hours (67% for ondansetron vs. 57% for dolasetron).[4] However, over a 7-day period, the efficacy of the two drugs was found to be equivalent.[4] Conversely, a trial with patients undergoing high-dose myeloablative chemotherapy found dolasetron and ondansetron to be equally safe and effective.[5] Another study focusing on cisplatin-induced emesis concluded that a single intravenous dose of dolasetron (1.8 mg/kg or 2.4 mg/kg) has comparable safety and efficacy to a single 32-mg intravenous dose of ondansetron.[3]
This compound vs. Granisetron
Comparative data for dolasetron and granisetron is also available. One open-label pilot study suggested that oral granisetron may provide significantly greater control of acute CINV than oral dolasetron in patients receiving moderately to highly emetogenic chemotherapy.[6] In this study, a higher percentage of patients treated with granisetron experienced total control of nausea and vomiting (69.2% vs. 23.1%).[6]
Pooled Analyses
A pooled analysis of data from multiple phase III clinical trials provides a broader perspective. This analysis, which included data for palonosetron versus older 5-HT3 receptor antagonists (ondansetron, dolasetron, and granisetron), found that while efficacy in the acute phase (0-24 hours) was similar, the newer agent, palonosetron, showed higher complete response rates in the delayed phase (>24-120 hours).[7][8]
Quantitative Data Summary
The following tables summarize the quantitative data from the cited clinical trials, offering a direct comparison of complete response rates for this compound and its alternatives.
| Table 1: this compound (Dolasetron) vs. Ondansetron in Moderately Emetogenic Chemotherapy | |
| Drug Regimen | Complete Response (First 24 Hours) |
| Dolasetron | 57% |
| Ondansetron | 67% |
| Data sourced from a multicenter, double-blind, randomized study.[4] |
| Table 2: this compound (Dolasetron) vs. Ondansetron in Cisplatin-Induced Emesis | |
| Drug Regimen | Complete Response (Lower Cisplatin Stratum) |
| Dolasetron (1.8 mg/kg IV) | 49.2% |
| Dolasetron (2.4 mg/kg IV) | 45.6% |
| Ondansetron (32 mg IV) | 50.4% |
| Data from a double-blind, randomized comparison.[3] |
| Table 3: this compound (Dolasetron) vs. Granisetron in Moderately to Highly Emetogenic Chemotherapy | |
| Drug Regimen | Total Control (Nausea & Vomiting) |
| Dolasetron (100 mg oral) | 23.1% |
| Granisetron (2 mg oral) | 69.2% |
| Findings from an open-label pilot study.[6] |
Experimental Protocols
To ensure the reproducibility of the presented data, detailed methodologies from key comparative trials are outlined below.
Protocol 1: Dolasetron vs. Ondansetron in Moderately Emetogenic Chemotherapy[4]
-
Study Design: A multicenter, double-blind, randomized, parallel-group study with a 2x2 factorial design.
-
Patient Population: 703 chemotherapy-naive patients scheduled to receive moderately emetogenic chemotherapy.
-
Treatment Arms:
-
Arm 1: Dolasetron (2.4 mg/kg) intravenously (IV) pre-chemotherapy, followed by oral dolasetron (200 mg once daily) for 6 days.
-
Arm 2 & 3: Dolasetron with dexamethasone.
-
Arm 4, 5, & 6: Ondansetron (32 mg IV or 8 mg orally twice daily) administered similarly to the dolasetron arms, with and without dexamethasone.
-
-
Efficacy Assessment: The primary endpoint was complete protection from nausea and vomiting in the first 24 hours. Mean nausea severity was assessed using a visual analog scale (VAS) in a daily diary.
Protocol 2: Dolasetron vs. Ondansetron in Cisplatin-Induced Emesis[3]
-
Study Design: A double-blind, randomized, comparative study.
-
Patient Population: 609 cancer patients receiving their first course of cisplatin chemotherapy. Patients were stratified by cisplatin dose.
-
Treatment Arms:
-
Dolasetron mesylate 1.8 mg/kg IV
-
Dolasetron mesylate 2.4 mg/kg IV
-
Ondansetron 32 mg IV
-
-
Drug Administration: Each treatment was infused over 15 minutes, 30 minutes before cisplatin administration.
-
Efficacy Criteria: Complete response (zero emetic episodes and no rescue medication), major response (1 to 2 emetic episodes and no rescue medication), and patient-reported nausea severity and satisfaction on a 100-mm VAS.
Protocol 3: Dolasetron vs. Granisetron in Moderately to Highly Emetogenic Chemotherapy[6]
-
Study Design: An open-label, randomized pilot study.
-
Patient Population: 26 patients with various malignancies undergoing moderately high and highly emetogenic chemotherapy.
-
Treatment Arms:
-
A single oral dose of 100 mg of dolasetron.
-
A single oral dose of 2 mg of granisetron.
-
-
Concomitant Medication: All patients received intravenous dexamethasone 20 mg before the initiation of chemotherapy.
-
Main Outcome Measures: Patients were monitored for at least 24 hours. Recorded data included the number of episodes of nausea and emesis, the intensity of nausea, and the use of rescue antiemetic medication.
Visualizing the Mechanisms and Workflows
To further elucidate the underlying biology and experimental design, the following diagrams are provided.
References
- 1. Dolasetron. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Double-blind, randomized comparison of the antiemetic efficacy of intravenous dolasetron mesylate and intravenous ondansetron in the prevention of acute cisplatin-induced emesis in patients with cancer. Dolasetron Comparative Chemotherapy-induced Emesis Prevention Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase III double-blind comparison of dolasetron mesylate and ondansetron and an evaluation of the additive role of dexamethasone in the prevention of acute and delayed nausea and vomiting due to moderately emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A randomized, multicenter, open-label comparison of the antiemetic efficacy of dolasetron versus ondansetron for the prevention of nausea and vomiting during high-dose myeloablative chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Granisetron vs dolasetron for acute chemotherapy-induced nausea and vomiting (CINV) in high and moderately high emetogenic chemotherapy: an open-label pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pooled analysis of phase III clinical studies of palonosetron versus ondansetron, dolasetron, and granisetron in the prevention of chemotherapy-induced nausea and vomiting (CINV) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pooled analysis of phase III clinical studies of palonosetron versus ondansetron, dolasetron, and granisetron in the prevention of chemotherapy-induced nausea and vomiting (CINV) - PubMed [pubmed.ncbi.nlm.nih.gov]
Anzemet as a Reference Compound: A Comparative Guide for 5-HT3 Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Anzemet (dolasetron) and other key 5-HT3 receptor antagonists for use as reference compounds in receptor binding assays. The information presented is intended to assist researchers in selecting the most appropriate reference compound for their specific experimental needs, with a focus on binding affinity, receptor selectivity, and established experimental protocols.
Comparison of 5-HT3 Receptor Antagonists
The selection of a suitable reference compound is critical for the validation and interpretation of 5-HT3 receptor binding assays. This compound and its active metabolite, hydrodolasetron, are selective 5-HT3 receptor antagonists.[1][2][3] The following table summarizes the binding affinities of commonly used 5-HT3 receptor antagonists.
| Compound | Receptor Subtype | Kᵢ (nM) | Test System | Radioligand | Reference |
| Dolasetron (this compound) | 5-HT3 | Not Specified | Not Specified | Not Specified | [1][2] |
| Ondansetron | 5-HT3A | 1.8 ± 0.4 | HEK293 cells | [³H]Granisetron | [4] |
| Granisetron | 5-HT3A | 0.5 ± 0.1 | HEK293 cells | [³H]Granisetron | [4] |
| Palonosetron | 5-HT3A | 0.3 | HEK293 cells | [³H]granisetron | [5] |
| Palonosetron | 5-HT3AB | 0.35 | HEK293 cells | [³H]granisetron | [5] |
Note: A precise Kᵢ value for dolasetron under comparable experimental conditions was not available in the reviewed literature. Dolasetron is a highly specific and selective 5-HT3 receptor antagonist.[1][2][6]
First-generation 5-HT3 receptor antagonists, including dolasetron, ondansetron, and granisetron, act as competitive antagonists at the 5-HT3 receptor.[7] Their binding is typically reversible, and their duration of action is largely influenced by their plasma half-life.[7] In contrast, the second-generation antagonist palonosetron exhibits a higher binding affinity and a more complex interaction with the receptor, potentially involving allosteric binding and positive cooperativity.[4][7][8]
5-HT3 Receptor Signaling Pathway
The 5-HT3 receptor is a ligand-gated ion channel.[9] Upon binding of its endogenous ligand, serotonin (5-HT), the channel opens, allowing the influx of cations such as sodium (Na⁺) and calcium (Ca²⁺).[9] This influx leads to the depolarization of the neuron and the initiation of an action potential, transmitting a signal.[9] The subsequent increase in intracellular calcium can trigger various downstream signaling cascades, including the activation of Ca²⁺/Calmodulin-dependent protein kinase II (CaMKII) and the ERK1/2 signaling pathway.[10] 5-HT3 receptor antagonists, like this compound, competitively block the binding of serotonin, thereby preventing this signaling cascade.
Figure 1. Simplified diagram of the 5-HT3 receptor signaling pathway and the inhibitory action of this compound.
Experimental Protocols
A competitive radioligand binding assay is a standard method to determine the binding affinity of a test compound for the 5-HT3 receptor.
Protocol: Competitive Radioligand Binding Assay for 5-HT3 Receptor Affinity (Kᵢ)
Objective: To determine the inhibitory constant (Kᵢ) of a test compound (e.g., this compound) for the 5-HT3 receptor.
Materials:
-
Cell Membranes: Membranes prepared from a cell line stably expressing the human 5-HT3 receptor (e.g., HEK293 cells).
-
Radioligand: [³H]Granisetron (a high-affinity 5-HT3 receptor antagonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound (dolasetron) or other unlabeled antagonists.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known 5-HT3 antagonist (e.g., unlabeled granisetron).
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Filtration apparatus (cell harvester).
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture and harvest cells expressing the 5-HT3 receptor.
-
Homogenize the cells in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with wash buffer and resuspend in a suitable volume.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, a fixed concentration of [³H]Granisetron, and the membrane preparation.
-
Non-specific Binding: Add a high concentration of the non-specific binding control, [³H]Granisetron, and the membrane preparation.
-
Competitive Binding: Add serial dilutions of the test compound (this compound), [³H]Granisetron, and the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.
-
Quantification:
-
Transfer the filters to scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding counts from the total binding and competitive binding counts.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC₅₀: Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) by fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
Calculate Kᵢ: Convert the IC₅₀ value to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where:
-
[L] is the concentration of the radioligand.
-
Kₑ is the dissociation constant of the radioligand for the receptor.
-
Figure 2. Workflow for a competitive radioligand binding assay.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. globalrph.com [globalrph.com]
- 3. This compound Tablets (Dolasetron): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. This compound Cinv | C19H20N2O3 | CID 49800054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
Dolasetron Mesylate: A Comparative Pharmacokinetic Profile of Oral and Intravenous Administration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of dolasetron mesylate following oral and intravenous administration. Dolasetron, a selective 5-HT3 receptor antagonist, is primarily available as the mesylate salt for the prevention of nausea and vomiting associated with chemotherapy and surgery. While a direct comparison of different dolasetron salts is not feasible due to the exclusive focus on dolasetron mesylate in publicly available literature, this guide offers a detailed analysis of the two primary routes of administration for this widely used salt form.
Pharmacokinetic Data Summary
Dolasetron is a prodrug that is rapidly and completely metabolized to its major active metabolite, hydrodolasetron.[1][2][3] The clinical effects of dolasetron are largely attributable to hydrodolasetron.[4] The following tables summarize the key pharmacokinetic parameters of hydrodolasetron after oral and intravenous administration of dolasetron mesylate.
Table 1: Pharmacokinetic Parameters of Hydrodolasetron in Healthy Adult Volunteers
| Parameter | Oral Administration (200 mg) | Intravenous Administration (100 mg) |
| Cmax (ng/mL) | 556 (28% CV)[5] | 320 (25% CV)[6] |
| Tmax (h) | ~1[2][3][5] | ~0.6[6] |
| t½ (h) | 8.1 (18% CV)[2][3][5] | 7.3 (24% CV)[6] |
| Apparent Clearance (CLapp) (mL/min/kg) | 13.4 (29% CV)[5] | 9.4 (28% CV)[6] |
| Absolute Bioavailability | ~75%[1][2][3][7] | N/A |
| Volume of Distribution (Vd) (L/kg) | 5.8 (25% CV)[1][3][7] | 5.8 (25% CV)[6] |
CV: Coefficient of Variation
Experimental Protocols
The data presented in this guide are derived from clinical studies with specific methodologies. Understanding these protocols is crucial for interpreting the pharmacokinetic data accurately.
Bioavailability and Pharmacokinetic Study in Healthy Volunteers
A representative experimental design to determine the pharmacokinetics and bioavailability of dolasetron mesylate is an open-label, randomized, crossover study.[8]
Study Population: Healthy adult male and female volunteers.
Dosing:
-
Oral Administration: A single oral dose of dolasetron mesylate (e.g., 200 mg) administered as a solution or tablet.[5][8]
-
Intravenous Administration: A single intravenous dose of dolasetron mesylate (e.g., 50, 100, or 200 mg) administered as a 10-minute infusion.[8]
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).[8]
Analytical Method: Plasma concentrations of dolasetron and hydrodolasetron are determined using a validated analytical method, such as high-performance liquid chromatography with mass spectrometric detection (LC-MS/MS).
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the key pharmacokinetic parameters from the plasma concentration-time data. These parameters include Cmax, Tmax, AUC (area under the curve), t½, CLapp, and Vd.
Visualizations
Metabolic Pathway of Dolasetron
Dolasetron undergoes rapid and extensive metabolism. The following diagram illustrates the primary metabolic pathway.
Caption: Metabolic conversion of dolasetron to its active metabolite, hydrodolasetron, and subsequent metabolism.
Experimental Workflow for a Pharmacokinetic Study
The logical flow of a typical pharmacokinetic study is depicted in the diagram below.
Caption: A generalized workflow for conducting a clinical pharmacokinetic study.
Discussion
The pharmacokinetic data reveal that oral dolasetron mesylate is well-absorbed, with an absolute bioavailability of approximately 75%, as determined by the concentration of its active metabolite, hydrodolasetron.[1][2][3][7] Following oral administration, peak plasma concentrations of hydrodolasetron are reached in about 1 hour.[2][3][5] Intravenous administration results in a slightly faster appearance of hydrodolasetron in the plasma, with a Tmax of approximately 0.6 hours.[6]
The elimination half-life of hydrodolasetron is similar for both routes of administration, ranging from 7.3 to 8.1 hours.[2][3][5][6] This allows for once-daily dosing for the prevention of nausea and vomiting. The volume of distribution is large, indicating extensive distribution of hydrodolasetron into the tissues.[1][3][6][7]
Dolasetron itself has a very short half-life of less than 10 minutes and is rarely detected in plasma after oral administration due to rapid and complete metabolism.[1][8] The reduction of dolasetron to hydrodolasetron is mediated by the ubiquitous enzyme, carbonyl reductase.[5][6][7] Hydrodolasetron is subsequently metabolized by cytochrome P450 enzymes (CYP2D6 and CYP3A) and flavin monooxygenase.[5][6][7]
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. Dolasetron. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Anzemet Tablets (Dolasetron): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. Intravenous pharmacokinetics and absolute oral bioavailability of dolasetron in healthy volunteers: part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Anxiolytic Potential of 5-HT3 Receptor Antagonists: A Comparative Analysis of Anzemet (Dolasetron) and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential anxiolytic properties of Anzemet (dolasetron), a selective serotonin 5-HT3 receptor antagonist. As direct in vivo studies evaluating this compound for anxiety are not publicly available, this document extrapolates its potential based on preclinical data from other 5-HT3 receptor antagonists, primarily ondansetron and tropisetron. The performance of these compounds is compared against established anxiolytic agents, diazepam (a benzodiazepine) and buspirone (a 5-HT1A receptor agonist), using data from validated rodent models of anxiety-like behavior.
**Executive Summary
While this compound (dolasetron) is clinically approved as an antiemetic, its classification as a 5-HT3 receptor antagonist suggests a potential role in modulating anxiety.[1][2][3] Preclinical evidence from other members of this drug class, such as ondansetron and tropisetron, demonstrates significant anxiolytic-like effects in various animal models.[4][5] These compounds appear to exert their effects without the sedative properties often associated with benzodiazepines like diazepam.[4] This guide synthesizes the available in vivo data to provide a framework for evaluating the anxiolytic potential of this compound and other 5-HT3 receptor antagonists.
Comparative Performance in Preclinical Anxiety Models
The following tables summarize the quantitative data from in vivo studies on 5-HT3 receptor antagonists and comparator anxiolytic drugs in standard behavioral assays for anxiety in rodents.
Table 1: Elevated Plus-Maze (EPM)
The EPM test assesses anxiety-like behavior by measuring the rodent's tendency to explore open, elevated arms versus enclosed arms. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.
| Compound | Species | Dose (mg/kg) | Route | Key Findings |
| Ondansetron | Mouse | 0.08, 0.16 | i.p. | Significant increase in time spent in and entries into open arms.[4] |
| Mouse | 0.5, 1.0 | i.p. | Significant anxiolytic activity; less potent than diazepam (1 mg/kg).[6] | |
| Tropisetron | Mouse | Not specified | i.p. | Demonstrated anxiolytic effects in socially isolated mice.[5] |
| Diazepam | Mouse | 1.0 | i.p. | Significantly increased open arm exploration.[6] |
| Mouse | 1.5 | i.p. | Increased percentage of time spent in open arms. | |
| Rat | 0.25 - 1.0 | i.p. | Biphasic effect: increased exploration at lower doses. | |
| Buspirone | Mouse | 2.0, 4.0 | i.p. | Increased percentage of entries and time in open arms in control mice. |
| Rat | 3.0 | i.p. | Increased open arm exploration in socially isolated rats. |
Table 2: Hole-Board Test (HBT)
The HBT evaluates anxiety and exploratory behavior by measuring the frequency and duration of head-dipping into holes in a board. Anxiolytics generally increase head-dipping behavior.
| Compound | Species | Dose (mg/kg) | Route | Key Findings |
| Ondansetron | Mouse | 0.5, 1.0 | i.p. | Showed significant anxiolytic activity.[6] |
| Tropisetron | Mouse | Not specified | i.p. | Showed anxiolytic effects in socially isolated mice.[5] |
| Diazepam | Mouse | 0.05 - 0.5 | i.p. | Dose-dependently increased the number and duration of head-dips. |
| Mouse | 1.0 | i.p. | Showed an activating and anxiolytic effect in BALB/c mice. | |
| Buspirone | Mouse | 2.0, 4.0 | i.p. | Increased number of head-dips in control mice. |
Table 3: Open Field Test (OFT)
The OFT assesses locomotor activity and anxiety-like behavior in a novel environment. Anxiolytics are expected to increase exploration of the central, more "anxiogenic" area of the open field.
| Compound | Species | Dose (mg/kg) | Route | Key Findings |
| Tropisetron | Mouse | Not specified | i.p. | Demonstrated anxiolytic effects in socially isolated mice.[5] |
| Diazepam | Mouse | 1.5 | i.p. | Reduced anxiety-like behaviors (e.g., thigmotaxis). |
| Rat | Not specified | i.p. | Increased time spent in the inner zone of the open field. | |
| Buspirone | Rat | 3.0 | i.p. | Increased time spent in the center of the open field.[7] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below.
Elevated Plus-Maze (EPM) Protocol
Objective: To assess anxiety-like behavior in rodents.
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor. For mice, arms are typically 30 cm long x 5 cm wide, with 15 cm high walls on the enclosed arms. The maze is elevated 50-55 cm.[8]
Procedure:
-
Acclimation: Animals are habituated to the testing room for at least 30-60 minutes prior to the test.
-
Drug Administration: The test compound or vehicle is administered at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).
-
Test Initiation: The mouse is placed in the center of the maze, facing an open arm.[9]
-
Observation Period: The animal is allowed to freely explore the maze for a 5-minute period.[10]
-
Data Collection: An overhead video camera records the session. Automated tracking software is used to measure:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Data Analysis: The primary measures of anxiolytic-like activity are the percentage of time spent in the open arms [(Time in open arms / Total time in all arms) x 100] and the percentage of open arm entries [(Entries into open arms / Total entries into all arms) x 100].
-
Cleaning: The maze is thoroughly cleaned with an appropriate solution (e.g., 70% ethanol) between each animal to eliminate olfactory cues.[10]
Open Field Test (OFT) Protocol
Objective: To assess general locomotor activity and anxiety-like behavior in a novel environment.
Apparatus: A square arena (e.g., 50 x 50 cm for mice) with walls to prevent escape. The floor is typically divided into a central zone and a peripheral zone by the analysis software.[11]
Procedure:
-
Acclimation: Animals are habituated to the testing room for at least 30 minutes.
-
Drug Administration: The test compound or vehicle is administered prior to the test.
-
Test Initiation: The mouse is gently placed in the center of the open field arena.[12]
-
Observation Period: The animal's behavior is recorded for a set duration, typically 5-10 minutes.[12]
-
Data Collection: An overhead video camera and tracking software are used to record:
-
Total distance traveled.
-
Time spent in the center zone.
-
Time spent in the peripheral zone.
-
Number of entries into the center zone.
-
Rearing frequency (vertical activity).
-
-
Data Analysis: Anxiolytic-like effects are indicated by an increase in the time spent in and the number of entries into the center zone. Total distance traveled is used to control for confounding effects on motor activity.
-
Cleaning: The arena is cleaned thoroughly between trials.[12]
Hole-Board Test (HBT) Protocol
Objective: To assess exploratory behavior, anxiety, and neophilia.
Apparatus: A square board with an array of equidistant holes (e.g., 16 holes for mice) into which the animal can poke its head. The board is enclosed by walls.[13]
Procedure:
-
Acclimation: Animals are habituated to the testing room.
-
Drug Administration: The test compound or vehicle is administered.
-
Test Initiation: The mouse is placed in the center of the hole-board.
-
Observation Period: Behavior is recorded for a 5-minute session.
-
Data Collection: An observer or an automated system records:
-
Number of head-dips (nose pokes into holes).
-
Duration of head-dips.
-
Latency to the first head-dip.
-
General locomotor activity (line crossings).
-
Rearing frequency.
-
-
Data Analysis: An increase in the number and duration of head-dips is indicative of an anxiolytic-like effect.
-
Cleaning: The apparatus is cleaned between animals.
Mechanism of Action: 5-HT3 Receptor Signaling Pathway
The 5-HT3 receptor is unique among serotonin receptors as it is a ligand-gated ion channel, not a G-protein coupled receptor.[14] Its activation leads to rapid, transient depolarization of the neuron.
Signaling Cascade:
-
Serotonin (5-HT) Binding: Serotonin, released into the synaptic cleft, binds to specific sites on the extracellular domain of the 5-HT3 receptor.
-
Channel Opening: This binding induces a conformational change in the receptor, opening a central ion channel that is permeable to cations, primarily Na⁺ and K⁺, with a minor contribution from Ca²⁺.
-
Neuronal Depolarization: The rapid influx of cations causes depolarization of the neuronal membrane, leading to an excitatory postsynaptic potential (EPSP).
-
Action Potential: If the depolarization reaches the threshold, it triggers an action potential, propagating the neuronal signal.
-
Antagonist Action: 5-HT3 receptor antagonists like dolasetron and ondansetron competitively bind to the same sites as serotonin but do not activate the channel. This blockade prevents serotonin-induced depolarization and neuronal excitation.[15]
The anxiolytic effects of 5-HT3 antagonists are thought to be mediated by their action on GABAergic interneurons in brain regions associated with anxiety, such as the amygdala and hippocampus. By blocking the excitatory input of serotonin onto these interneurons, the antagonists reduce the release of GABA, leading to a disinhibition of downstream neurons, which ultimately results in an anxiolytic effect.[15]
References
- 1. protocols.io [protocols.io]
- 2. The 4-Hole-Board Test for Assessment of Long-Term Spatial Memory in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Open field test for mice [protocols.io]
- 4. anilocus.com [anilocus.com]
- 5. [PDF] The Modified Hole Board - Measuring Behavior, Cognition and Social Interaction in Mice and Rats | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Assessment of mouse motor behaviour via open field test, narrowing beam assay, inverted wire hang, and gai... [protocols.io]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. MPD: JaxCC1: project protocol [phenome.jax.org]
- 11. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. The Modified Hole Board - Measuring Behavior, Cognition and Social Interaction in Mice and Rats [jove.com]
- 14. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]
- 15. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Statistical Power in Anzemet (Dolasetron) Clinical Trials
For researchers and drug development professionals, understanding the statistical power of clinical trials is paramount for interpreting efficacy and safety data. This guide provides a comparative analysis of Anzemet (dolasetron) with other 5-HT3 receptor antagonists, focusing on the statistical considerations and experimental design of studies evaluating their use in preventing chemotherapy-induced nausea and vomiting (CINV).
Comparative Efficacy of this compound and Alternatives
This compound is a selective 5-HT3 receptor antagonist used for the prevention of nausea and vomiting.[1] Its efficacy has been evaluated in numerous clinical trials against placebo and other 5-HT3 receptor antagonists, such as ondansetron (Zofran®), granisetron (Kytril®), and palonosetron (Aloxi®). The primary endpoint in many of these studies is "complete response," defined as no emetic episodes and no use of rescue medication.
Below is a summary of comparative efficacy data from various sources. It is important to note that direct comparison across separate trials can be challenging due to variations in patient populations, chemotherapy regimens, and study designs.
| Antiemetic Regimen | Patient Population | Chemotherapy Emetogenicity | Complete Response Rate (Acute Phase: 0-24 hours) | Reference |
| This compound (dolasetron) 100 mg oral | Cancer patients receiving cyclophosphamide and/or doxorubicin | Moderate | 53% | [1] |
| Ondansetron 8 mg oral (twice daily) | Cancer patients receiving moderately emetogenic chemotherapy | Moderate | Not explicitly stated, but recommended dosage provided for this indication. | [2] |
| Granisetron 2 mg oral (once daily) | Cancer patients receiving moderately emetogenic chemotherapy | Moderate | Efficacy based on complete response, but specific rate not detailed in summary. | [3] |
| Palonosetron 0.25 mg IV | Cancer patients receiving moderately or highly emetogenic chemotherapy | Moderate to High | Significantly higher complete response rates in delayed and overall periods compared to older 5-HT3 RAs.[4] | [4][5] |
Understanding Statistical Power in Antiemetic Trials
A statistical power analysis is a critical component of clinical trial design. It determines the minimum sample size required to detect a statistically significant difference between treatment groups, if such a difference truly exists. Key parameters in a power analysis include:
-
Alpha (α): The probability of a Type I error (false positive), typically set at 0.05.
-
Beta (β): The probability of a Type II error (false negative). Power is calculated as 1-β.
-
Power (1-β): The probability of detecting a true effect, conventionally set at 80% or 90%.
-
Effect Size: The magnitude of the difference between treatments that is considered clinically meaningful.
While specific a priori power analyses for pivotal this compound trials are not always detailed in publicly available literature, we can construct a hypothetical example based on common practices in the field. For instance, a bioequivalence study of two ondansetron formulations calculated that 22 volunteers were sufficient to achieve 90% power with an alpha of 0.05, assuming a maximum difference of 5% between formulations.[6]
Here is a table outlining the components of a hypothetical power analysis for a non-inferiority trial comparing this compound to a standard-of-care antiemetic:
| Parameter | Description | Example Value |
| Primary Endpoint | The main outcome used to measure efficacy. | Complete Response (CR) Rate |
| Assumed CR for Standard Care | The expected complete response rate for the comparator drug. | 60% |
| Non-Inferiority Margin (Δ) | The maximum acceptable difference to still be considered non-inferior. | -15% |
| Alpha (α) | Probability of a Type I error. | 0.05 (one-sided) |
| Power (1-β) | Desired probability of correctly concluding non-inferiority. | 80% |
| Calculated Sample Size | The number of patients needed per treatment arm. | Varies based on assumptions |
Experimental Protocols for CINV Clinical Trials
The following is a synthesized, representative protocol for a clinical trial evaluating a 5-HT3 receptor antagonist for the prevention of CINV. This protocol is based on common methodologies observed in the field.
Study Design: A multicenter, randomized, double-blind, active-controlled study.
Patient Population: Chemotherapy-naïve adult cancer patients scheduled to receive moderately or highly emetogenic chemotherapy.
Inclusion Criteria:
-
Age 18 years or older.
-
Confirmed diagnosis of malignancy.
-
Scheduled to receive a qualifying chemotherapy regimen.
-
Karnofsky Performance Status ≥ 60%.
-
Adequate hematologic, renal, and hepatic function.
Exclusion Criteria:
-
Nausea or vomiting within 24 hours prior to chemotherapy.
-
Concomitant use of other antiemetics (other than study medication).
-
Known hypersensitivity to 5-HT3 receptor antagonists.
-
Significant cardiac abnormalities, including a prolonged QTc interval.[7]
Treatment Arms:
-
Investigational Arm: this compound (dolasetron) 100 mg orally 1 hour before chemotherapy.[1]
-
Active Comparator Arm: Ondansetron 24 mg orally 30 minutes before chemotherapy.[2]
Study Procedures:
-
Screening: Assess eligibility based on inclusion/exclusion criteria.
-
Randomization: Eligible patients are randomly assigned to a treatment arm.
-
Drug Administration: Study drug is administered at the specified time before chemotherapy.
-
Efficacy Assessment:
-
Acute Phase (0-24 hours): Patients record all emetic episodes and use of rescue medication in a diary.
-
Delayed Phase (24-120 hours): Patients continue to record emetic episodes and rescue medication use.
-
-
Safety Assessment: Monitor for adverse events, including headache, dizziness, and constipation.[1] ECGs are performed at baseline and pre-specified time points to monitor for QTc interval prolongation.[7]
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the mechanism of action of 5-HT3 receptor antagonists and a typical workflow for a CINV clinical trial.
Conclusion
This compound (dolasetron) is an effective antiemetic for the prevention of CINV. When designing clinical trials to evaluate its efficacy and safety, a rigorous statistical power analysis is essential to ensure that the study is adequately sized to detect clinically meaningful differences. This guide provides a framework for understanding the key considerations in designing and interpreting such studies, facilitating a more informed approach to research and development in the field of supportive cancer care.
References
- 1. This compound: Package Insert / Prescribing Information [drugs.com]
- 2. PRESCRIBING INFORMATION ONDANSETRON ORALLY DISINTEGRATING TABLETS, USPRx only [dailymed.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Pooled analysis of phase III clinical studies of palonosetron versus ondansetron, dolasetron, and granisetron in the prevention of chemotherapy-induced nausea and vomiting (CINV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 6. wwws.echevarne.com [wwws.echevarne.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Guide to New Antiemetic Drugs Versus Anzemet (Dolasetron)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical performance of Anzemet (dolasetron) against newer antiemetic agents. The information presented is intended to support research, scientific evaluation, and drug development efforts in the field of antiemesis. The guide summarizes quantitative data from clinical trials in structured tables, offers detailed experimental methodologies, and visualizes key biological pathways and workflows.
Introduction to this compound (Dolasetron)
This compound (dolasetron mesylate) is a selective serotonin 5-HT3 receptor antagonist that has been utilized for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[1][2] It functions by blocking the action of serotonin, a key neurotransmitter in the emetic reflex, at 5-HT3 receptors located both centrally in the chemoreceptor trigger zone and peripherally on vagal nerve terminals.[2] While effective, particularly in the acute phase of CINV, its use has been associated with a risk of cardiac arrhythmias, specifically QT interval prolongation, leading to the withdrawal of its intravenous formulation for CINV in some regions.[2][3] This has prompted the development of newer antiemetic drugs with improved safety profiles and efficacy, particularly in the delayed phase of CINV.
Newer Antiemetic Drugs: A Comparative Overview
This guide will focus on the following newer antiemetic agents and drug classes in comparison to this compound:
-
Palonosetron: A second-generation 5-HT3 receptor antagonist with a higher binding affinity and longer half-life than first-generation agents.[4]
-
Neurokinin-1 (NK1) Receptor Antagonists (Aprepitant, Rolapitant): This class of drugs targets the substance P/NK1 receptor pathway, which is crucial in the delayed phase of CINV.[5]
-
Netupitant/Palonosetron (NEPA): A fixed-dose combination product that targets both the serotonin and substance P pathways.[6]
-
Olanzapine: An atypical antipsychotic with multi-receptor antagonist activity, showing significant antiemetic efficacy.[7]
Quantitative Data Presentation
The following tables summarize the comparative efficacy and safety profiles of this compound and the newer antiemetic drugs based on available clinical trial data.
Table 1: Comparative Efficacy of Antiemetic Drugs (Complete Response Rates)
| Drug/Regimen | Acute Phase (0-24h) Complete Response | Delayed Phase (>24-120h) Complete Response | Overall (0-120h) Complete Response |
| This compound (Dolasetron) | ~44% - 67% | ~36% - 45% | ~36% - 40% |
| Palonosetron | ~51% - 81% | ~57% - 74% | ~51% - 69% |
| Aprepitant + 5-HT3 antagonist + Dexamethasone | ~89% | ~75% | ~73% |
| NEPA (Netupitant/Palonosetron) + Dexamethasone | ~90% | ~81% | ~77% |
| Rolapitant + 5-HT3 antagonist + Dexamethasone | ~84% | ~71% | ~69% |
| Olanzapine + 5-HT3 antagonist + NK1 antagonist + Dexamethasone | ~86% | ~67% | ~64% |
Note: Efficacy rates can vary depending on the specific chemotherapy regimen, patient population, and study design. The data presented are aggregated from multiple clinical trials for comparative purposes.
Table 2: Comparative Safety Profile of Antiemetic Drugs (Common Adverse Events)
| Drug/Regimen | Headache | Constipation | Fatigue/Asthenia | Dizziness | QT Prolongation Risk |
| This compound (Dolasetron) | 18-24%[2] | Common | 5-11%[2] | Common | Yes (Dose-dependent)[2] |
| Palonosetron | ~9%[8] | ~5%[8] | ~1-4% | ~1% | Minimal to None[1] |
| Aprepitant | Common | Common[9] | Common[9] | Common | No |
| NEPA (Netupitant/Palonosetron) | Common[6] | Common[6] | Common[6] | Common | Minimal to None |
| Rolapitant | Common | Common | Common | Common | No |
| Olanzapine | Common | Common | Common | Common[7] | Rare[10] |
Experimental Protocols
A standardized methodology is crucial for the objective evaluation of antiemetic drug efficacy in clinical trials. Below is a representative experimental protocol for a Phase III, randomized, double-blind, active-controlled study comparing a new antiemetic agent to a standard of care, such as this compound.
4.1. Study Objective
To compare the efficacy and safety of the investigational antiemetic drug versus this compound in preventing CINV in patients receiving moderately or highly emetogenic chemotherapy.
4.2. Patient Population
-
Inclusion Criteria: Adult patients (≥18 years) scheduled to receive their first course of a single-day moderately or highly emetogenic chemotherapy regimen. Patients must have a Karnofsky performance status of ≥60.
-
Exclusion Criteria: Patients who have received chemotherapy within the last 6 months, have ongoing nausea or vomiting, are pregnant or breastfeeding, or have a known hypersensitivity to 5-HT3 receptor antagonists.
4.3. Study Design and Treatment
-
A multicenter, randomized, double-blind, parallel-group design.
-
Patients are randomized in a 1:1 ratio to receive either:
-
Investigational Arm: The new antiemetic drug at a predetermined dose and route of administration prior to chemotherapy, plus a placebo identical in appearance to this compound.
-
Control Arm: this compound (e.g., 100 mg orally) administered one hour before chemotherapy, plus a placebo identical in appearance to the investigational drug.
-
-
All patients may also receive dexamethasone as part of the standard antiemetic regimen, with the dose and schedule specified in the protocol.
4.4. Efficacy and Safety Assessments
-
Primary Efficacy Endpoint: Complete response (defined as no emetic episodes and no use of rescue medication) during the overall phase (0-120 hours after chemotherapy initiation).
-
Secondary Efficacy Endpoints:
-
Complete response during the acute phase (0-24 hours) and delayed phase (>24-120 hours).
-
Incidence and severity of nausea, assessed using a Visual Analog Scale (VAS).
-
Time to first emetic episode.
-
Use of rescue medication.
-
-
Safety Assessments: Monitoring and recording of all adverse events, vital signs, electrocardiograms (ECGs) with a focus on QT interval, and clinical laboratory tests.
4.5. Statistical Analysis
The primary efficacy analysis is typically a comparison of the proportion of patients with a complete response in the overall phase between the two treatment arms using a chi-square test or logistic regression. Non-inferiority or superiority of the investigational drug is determined based on a pre-specified margin.
Mandatory Visualizations
5.1. Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in chemotherapy-induced nausea and vomiting and the points of intervention for different classes of antiemetic drugs.
Caption: 5-HT3 Receptor Antagonist Signaling Pathway.
Caption: NK1 Receptor Antagonist Signaling Pathway.
5.2. Experimental Workflow
The following diagram outlines the typical workflow of a patient in an antiemetic clinical trial.
Caption: Experimental Workflow for an Antiemetic Clinical Trial.
Conclusion
The landscape of antiemetic therapy has evolved significantly since the introduction of first-generation 5-HT3 receptor antagonists like this compound. Newer agents, such as palonosetron, and new drug classes, including NK1 receptor antagonists, offer improved efficacy, particularly in the challenging delayed phase of CINV. Combination therapies like NEPA provide a convenient and effective option by targeting multiple emetic pathways. Olanzapine has also emerged as a potent antiemetic, especially in refractory cases.
The choice of an antiemetic agent should be guided by the emetogenic potential of the chemotherapy regimen, patient-specific risk factors, and the desire to prevent both acute and delayed nausea and vomiting. While this compound remains a therapeutic option, the newer agents generally offer a superior efficacy and safety profile, particularly concerning the risk of cardiac side effects. Continued research and head-to-head clinical trials are essential to further refine antiemetic treatment strategies and improve the quality of life for patients undergoing emetogenic therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. goodrx.com [goodrx.com]
- 3. goodrx.com [goodrx.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. Netupitant-Palonosetron: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. secure.enclarapharmacia.com [secure.enclarapharmacia.com]
Safety Operating Guide
Anzemet (Dolasetron Mesylate): A Guide to Proper Laboratory Disposal
For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe and compliant disposal of Anzemet (dolasetron mesylate), a selective serotonin 5-HT3 receptor antagonist used as an antiemetic.
Based on available Safety Data Sheets (SDS), dolasetron mesylate is not classified as a hazardous substance or mixture under the Resource Conservation and Recovery Act (RCRA).[1][2] This classification simplifies the disposal process compared to federally regulated hazardous pharmaceuticals. However, it is imperative to adhere to institutional, local, and state regulations, as these may have more stringent requirements.[1]
Disposal Procedures for this compound
The following steps outline the recommended procedure for disposing of unused, expired, or waste this compound in a laboratory setting. This process is designed to prevent environmental contamination and ensure workplace safety.
-
Initial Assessment and Segregation:
-
Confirm that the waste material is indeed this compound or contains dolasetron mesylate as the sole active pharmaceutical ingredient.
-
Segregate this compound waste from other chemical waste streams, particularly from those classified as hazardous.[3] Do not mix with RCRA-hazardous materials.
-
-
Containment and Labeling:
-
Place all this compound waste, including tablets, vials (even if empty), and contaminated personal protective equipment (PPE) such as gloves and bench paper, into a designated, non-reactive container.[3][4]
-
The container should be sealable and in good condition.
-
Label the container clearly as "Non-Hazardous Pharmaceutical Waste: this compound (Dolasetron Mesylate)" and include the name of the principal investigator and the date.[4]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[5]
-
Inform them of the nature of the waste (non-hazardous pharmaceutical). EHS will coordinate with a licensed and professional waste disposal company.[1][2]
-
Follow all internal institutional procedures for waste pickup requests.
-
-
Final Disposal Method:
-
The most common and recommended method for the final disposal of non-hazardous pharmaceutical waste is incineration by a licensed medical waste treatment facility.[6][7] This ensures the complete destruction of the active pharmaceutical ingredient.
-
Under no circumstances should this compound be flushed down the drain or disposed of in the regular trash. [6] Improper disposal can lead to environmental contamination of waterways.
-
Summary of Disposal Options
For quick reference, the following table summarizes the primary disposal considerations for this compound in a laboratory context.
| Waste Type | Recommended Disposal Method | Key Considerations |
| Unused/Expired this compound Tablets or Vials | Incineration via a licensed waste disposal company | Segregate from hazardous waste; contact EHS for pickup. |
| Contaminated Lab Materials (e.g., PPE, glassware) | Incineration along with other this compound waste | Place in the same designated non-hazardous pharmaceutical waste container. |
| Empty this compound Containers (Vials, Bottles) | Incineration | Even "empty" containers hold residue and should be disposed of as pharmaceutical waste. |
Experimental Protocols and Safety
While specific experimental protocols involving this compound will vary, all laboratory work should be conducted following standard safety procedures. This includes the use of appropriate PPE, such as gloves and safety glasses, and working in a well-ventilated area. In the event of a spill, it should be cleaned up immediately using absorbent materials, which are then disposed of as this compound waste.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for this compound waste disposal decision-making.
References
Essential Safety and Logistical Information for Handling Anzemet® (Dolasetron Mesylate)
This document provides crucial safety protocols and logistical guidance for researchers, scientists, and drug development professionals handling Anzemet® (dolasetron mesylate). The following procedural steps and information are designed to ensure safe laboratory operations and proper disposal, fostering a secure research environment.
Chemical and Physical Properties
A summary of key quantitative data for dolasetron mesylate is presented below for easy reference. While a specific occupational exposure limit has not been established, adherence to standard laboratory safety protocols for potent compounds is recommended.
| Property | Value | Reference |
| Chemical Formula | C₁₉H₂₀N₂O₃ • CH₃SO₃H • H₂O | [1][2] |
| Molecular Weight | 438.50 g/mol | [1][2] |
| Appearance | White to off-white powder | [1][2] |
| Solubility | ||
| Water | Freely soluble | [1][2][3] |
| Propylene Glycol | Freely soluble | [1][2] |
| Ethanol | Slightly soluble | [1][2] |
| Normal Saline | Slightly soluble | [1][2] |
| DMSO | ≥ 300 mg/mL | [4] |
| Methanol | Freely soluble | [3] |
| Chloroform | Slightly soluble | [3] |
| Hexane | Insoluble | [3] |
| pH (aqueous solution) | 3.2 - 3.8 | [3] |
Personal Protective Equipment (PPE)
While dolasetron mesylate is not classified as a hazardous substance, it is a potent pharmaceutical compound. Therefore, appropriate personal protective equipment should be worn to minimize exposure.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | • Nitrile gloves• Lab coat• Safety glasses with side shields or goggles | Prevents skin and eye contact with the powder. Handling should be performed in a manner to avoid dust formation. |
| Solution Preparation | • Nitrile gloves• Lab coat• Safety glasses with side shields or goggles | Protects against splashes and spills of the solution. |
| In Vitro / In Vivo Dosing | • Nitrile gloves• Lab coat• Safety glasses | Prevents skin and eye contact during experimental procedures. |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for laboratory safety and regulatory compliance.
Step-by-Step Handling Protocol
-
Receipt and Storage :
-
Upon receipt, verify the integrity of the container.
-
Log the compound into the laboratory inventory.
-
Store in a cool, dry, and well-ventilated area, protected from light.
-
-
Preparation :
-
Before handling, review the Safety Data Sheet (SDS).
-
Prepare a designated workspace, preferably in a chemical fume hood or other ventilated enclosure, to minimize inhalation exposure.
-
Ensure a spill kit is readily accessible.
-
-
Handling and Experimentation :
-
Don the appropriate PPE as outlined in the table above.
-
When weighing the powder, do so carefully to avoid creating dust.
-
For solution preparation, add the solute to the solvent to minimize splashing.
-
All manipulations should be carried out in the designated workspace.
-
-
Decontamination :
-
After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent.
-
Carefully doff PPE to avoid self-contamination.
-
Disposal Plan
This compound® (dolasetron mesylate) is considered a non-hazardous pharmaceutical waste.
-
Segregation :
-
Do not mix with hazardous waste streams (e.g., cytotoxic, radioactive, or reactive waste).
-
-
Solid Waste :
-
Contaminated PPE and Materials : All disposable items that have come into contact with dolasetron mesylate (e.g., gloves, lab coats, weigh boats, pipette tips) should be disposed of in a designated, clearly labeled container for non-hazardous pharmaceutical waste. This is often a blue bin.
-
Unused Compound : Unused or expired solid dolasetron mesylate should be placed in the designated non-hazardous pharmaceutical waste container.
-
-
Liquid Waste :
-
Aqueous solutions of dolasetron mesylate should be collected in a clearly labeled, sealed container for non-hazardous pharmaceutical liquid waste. Do not pour down the drain unless permitted by local regulations and institutional policy.
-
-
Final Disposal :
-
All non-hazardous pharmaceutical waste should be collected by a licensed waste management contractor for incineration.
-
This compound Handling Workflow
The following diagram illustrates the logical progression of handling this compound® from receipt to disposal.
Caption: A flowchart outlining the key stages of handling this compound® in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
